2-Chlorobenzaldehyde oxime
Description
Structure
3D Structure
Properties
CAS No. |
3717-28-0 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Other CAS No. |
3717-28-0 |
Pictograms |
Irritant |
Synonyms |
2-Chlorobenzaldehyde oxime; 2-Chlorobenzaldoxime; NSC 61415; o-Chlorobenzaldehyde oxime; o-Chlorobenzaldoxime |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Mechanistic Dynamics & Synthetic Protocols for 2-Chlorobenzaldehyde Oxime
Introduction & Strategic Importance
2-Chlorobenzaldehyde oxime (CAS: 3717-28-0) is a critical pharmacophore and intermediate in the synthesis of heterocyclic compounds, particularly isoxazoles and agrochemicals (fungicides). Its synthesis represents a classic yet nuanced application of nucleophilic addition-elimination chemistry.
While the reaction appears straightforward, the presence of the ortho-chloro substituent introduces specific steric and electronic effects that influence reaction kinetics and stereochemical outcomes (E/Z isomerism). This guide provides a validated, scalable protocol while elucidating the mechanistic underpinnings required for process optimization in drug development contexts.
Mechanistic Analysis
The formation of this compound proceeds via the condensation of 2-chlorobenzaldehyde with hydroxylamine. This reaction is pH-dependent and follows a two-step mechanism: addition followed by dehydration .
The Reaction Pathway[2]
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine (nucleophile) attacks the electrophilic carbonyl carbon of the aldehyde. This step is reversible and forms a tetrahedral intermediate known as a carbinolamine .
-
Proton Transfer & Dehydration: The carbinolamine undergoes acid-catalyzed dehydration (loss of water) to form the carbon-nitrogen double bond (C=N).
The "Bell-Shaped" pH Dependence
As established by Jencks, the rate of oxime formation exhibits a bell-shaped pH profile (optimal pH ~4.5).
-
Low pH (< 3): The amine is protonated (
), rendering it non-nucleophilic. The rate-determining step (RDS) is the initial nucleophilic attack. -
High pH (> 7): The carbonyl oxygen is not protonated/activated, and the leaving group capability of the hydroxyl group (-OH) in the dehydration step is poor. The RDS shifts to the dehydration of the carbinolamine.
-
Optimal Zone: A slightly acidic to neutral buffer allows sufficient concentration of free amine for attack while providing enough protons to catalyze the dehydration.
Stereochemistry (E vs. Z)
The C=N bond restricts rotation, leading to two isomers:[1]
-
(E)-Isomer (Anti): The hydroxyl group (-OH) is on the opposite side of the 2-chlorophenyl ring. This is thermodynamically favored due to steric repulsion between the lone pair on nitrogen and the bulky ortho-chloro substituent.
-
(Z)-Isomer (Syn): The -OH is on the same side as the aromatic ring.
Note: In standard synthesis conditions (thermodynamic control), the E-isomer predominates.
Mechanistic Visualization
Figure 1: Mechanistic pathway of oxime formation highlighting the transition from addition to elimination.
Validated Experimental Protocol
This protocol uses a base-promoted method (NaOH) in an ethanol-water solvent system.[2] This method is preferred for its high yield and the ease of product isolation via precipitation.
Reagents & Materials
| Reagent | Role | Stoichiometry |
| 2-Chlorobenzaldehyde | Substrate | 1.0 equiv |
| Hydroxylamine HCl | Reagent Source | 1.1 - 1.5 equiv |
| Sodium Hydroxide (NaOH) | Base (Neutralizer) | 1.5 - 2.0 equiv |
| Ethanol (95%) | Solvent | ~4-5 Vol |
| Water | Co-solvent | ~2-3 Vol |
Step-by-Step Methodology
Step 1: Preparation of Reagent Solution
Dissolve Hydroxylamine Hydrochloride (
-
Rationale: Hydroxylamine salts are water-soluble; pre-dissolving ensures homogeneity.
Step 2: Substrate Solubilization In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2-chlorobenzaldehyde in Ethanol.
-
Rationale: The aldehyde is sparingly soluble in water but highly soluble in ethanol.
Step 3: Mixing and pH Adjustment (Critical Step)
Add the Hydroxylamine solution to the Aldehyde solution. Place the flask in an ice bath (
-
Control Point: The addition is exothermic. Maintain temperature
to prevent side reactions (Cannizzaro) or degradation. The base frees the nucleophilic amine ( ) from its salt.
Step 4: Reaction & Workup Remove the ice bath and allow the mixture to stir at room temperature (RT) for 1-2 hours.
-
Observation: A white precipitate (the oxime) typically forms as the ethanol concentration drops or as the product crashes out of the aqueous environment.
-
Completion: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
Step 5: Isolation If precipitation is not complete, dilute with ice-cold water. Filter the solid under vacuum. Wash the filter cake with cold water (to remove NaCl and excess base) and cold hexanes (to remove unreacted aldehyde).
Step 6: Purification Recrystallize from Ethanol/Water or aqueous Methanol if high purity (>99%) is required.
Protocol Visualization
Figure 2: Operational workflow for the synthesis of this compound.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 73 - 76 °C | Capillary Method |
| Solubility | Soluble in EtOH, MeOH, DMSO; Insoluble in | Solubility Test |
| Identity | IR: | FTIR |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete crystallization or Z-isomer presence | Cool to |
| Low Yield | pH too low (protonated amine) or too high | Check pH during base addition; aim for pH ~8-9 initially to free amine. |
| Red/Brown Color | Oxidation of hydroxylamine or impurities | Use fresh Hydroxylamine HCl; ensure temperature control during base addition. |
Safety & Handling
-
Hydroxylamine Hydrochloride: Corrosive and toxic. Potential explosion hazard if heated under confinement. Do not heat the reaction mixture above
unless necessary and vented. -
2-Chlorobenzaldehyde: Causes skin and eye irritation. Use in a fume hood.
-
Waste Disposal: The filtrate contains hydroxylamine residues. Treat with dilute bleach (hypochlorite) to decompose hydroxylamine before disposal to prevent potential explosive hazards in waste streams.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.
-
PrepChem. Synthesis of 2-chlorobenzaldoxime. (Based on standard Vogel/Industrial protocols).
-
Sigma-Aldrich. this compound Product Sheet & Safety Data.
-
Organic Chemistry Portal. Oxime Synthesis: Recent Literature and Mechanisms.
-
BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde (Relevant for handling chlorobenzaldehydes).
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on the physicochemical properties, synthesis, characterization, and potential applications of 2-chlorobenzaldehyde oxime. Designed with the practicing scientist in mind, this guide moves beyond a simple recitation of facts to provide a deeper, field-proven understanding of this versatile chemical compound. We will explore the causality behind its characteristics and the experimental choices made in its analysis, ensuring a robust and trustworthy foundation for your research and development endeavors.
Strategic Importance in Chemical Synthesis and Drug Discovery
Oximes (R¹R²C=NOH) are a cornerstone of modern organic chemistry, valued for their unique reactivity and broad spectrum of biological activities. The oxime functional group is a versatile linchpin for a variety of chemical transformations, including the renowned Beckmann rearrangement, reductions to amines, and the formation of heterocyclic systems. Within the pharmaceutical landscape, the oxime moiety is a recognized pharmacophore, contributing to the therapeutic effects of numerous approved drugs.[1]
This compound (C₇H₆ClNO) distinguishes itself through the inclusion of a chlorine atom at the ortho position of the phenyl ring. This substitution exerts a significant inductive effect, modulating the electronic properties and reactivity of the molecule. This, in turn, influences its interaction with biological targets and its utility as a precursor in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[2]
Core Physicochemical Profile
A precise understanding of a compound's physicochemical properties is fundamental to its effective application. These parameters govern its behavior in various solvents, its stability, and its suitability for specific synthetic and analytical protocols.
| Property | Value | Source(s) |
| IUPAC Name | (NE)-N-[(2-chlorophenyl)methylidene]hydroxylamine | [3] |
| Molecular Formula | C₇H₆ClNO | [2][4] |
| Molecular Weight | 155.58 g/mol | [2][4] |
| Appearance | Off-white to pale yellow crystalline solid | [2][5] |
| Melting Point | 73-76 °C | [4][6] |
| Solubility | Soluble in chloroform and methanol; insoluble in water. | [5] |
| CAS Number | 3717-28-0 | [4] |
Expert Insight: The melting point range of 73-76 °C is a critical purity indicator. A broader range would suggest the presence of impurities or a mixture of geometric isomers (E/Z). The insolubility in water and solubility in organic solvents like chloroform and methanol are consistent with its chemical structure, featuring a nonpolar aromatic ring and a polar oxime group. This solubility profile is a key consideration for reaction setup, workup procedures, and formulation for biological screening.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a classic condensation reaction between 2-chlorobenzaldehyde and hydroxylamine. The following protocol is a reliable method for its laboratory-scale preparation.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) in a minimal amount of water.
-
-
Reaction Execution:
-
With vigorous stirring, add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the methanolic solution of 2-chlorobenzaldehyde at room temperature.
-
The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
-
Causality Behind Experimental Choices:
-
Sodium Acetate as a Base: Hydroxylamine is supplied as a stable hydrochloride salt. The sodium acetate acts as a base to liberate the free hydroxylamine in situ, which is the active nucleophile that attacks the carbonyl carbon of the aldehyde.
-
Methanol/Water Solvent System: This co-solvent system is ideal as it solubilizes the organic aldehyde while also dissolving the inorganic hydroxylamine salt and base, facilitating a homogeneous reaction environment.
-
Recrystallization for Purity: This is a crucial final step. The choice of an appropriate solvent is paramount; the desired compound should be soluble in the hot solvent and sparingly soluble at colder temperatures, allowing for the separation of more soluble impurities.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for verifying the identity and purity of the synthesized this compound.
Infrared (IR) Spectroscopy: The IR spectrum of an oxime is characterized by several key absorbances:
-
~3600 cm⁻¹ (O-H stretch): A sharp to broad peak indicating the hydroxyl group.
-
~1665 cm⁻¹ (C=N stretch): A medium to strong absorbance for the carbon-nitrogen double bond.
-
~945 cm⁻¹ (N-O stretch): A characteristic absorbance for the nitrogen-oxygen single bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 11.44 (s, 1H): The acidic proton of the oxime hydroxyl group.
-
δ 8.15 (s, 1H): The proton attached to the imine carbon (CH=N).
-
δ 7.63 (s, 1H): One of the aromatic protons.
-
δ 7.58 - 7.56 (m, 1H): An aromatic proton.
-
δ 7.44 - 7.42 (q, 2H): The remaining two aromatic protons.
-
-
¹³C NMR: While a specific experimental spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
-
~145-155 ppm: The imine carbon (C=N).
-
~125-140 ppm: The aromatic carbons, with the carbon bearing the chlorine atom appearing at the higher end of this range.
-
Trustworthiness Through Self-Validation: The combination of a sharp, well-defined melting point and confirmatory spectroscopic data that aligns with the expected structure provides a self-validating system for the identity and purity of the synthesized compound.
Reactivity and Synthetic Utility
This compound is a valuable intermediate for the synthesis of a variety of other molecules. Its reactivity is centered around the oxime functional group and the chlorinated aromatic ring.
Key Transformations:
-
Beckmann Rearrangement: In the presence of an acid catalyst, the oxime can be rearranged to form the corresponding amide, 2-chlorobenzamide.
-
Reduction: The C=N bond can be reduced to an amine, yielding (2-chlorophenyl)methanamine, using various reducing agents.
-
Cycloaddition Reactions: The oxime can be converted to a nitrile oxide, which can then undergo [3+2] cycloaddition reactions to form isoxazole derivatives.[5]
A Representative Drug Discovery Workflow:
Sources
An In-depth Technical Guide to the Spectral Data of 2-Chlorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data of 2-Chlorobenzaldehyde oxime (C₇H₆ClNO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A multi-spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), is employed for the structural elucidation and characterization of this compound. This guide offers in-depth interpretation of the spectral data, discusses the underlying principles of each technique, and provides standardized experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical entity.
Introduction
This compound is a versatile organic compound with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[3][4] It typically appears as an off-white crystalline powder.[1] The presence of the oxime functional group and the chloro-substituted aromatic ring makes it a valuable precursor in the development of various biologically active molecules.[1][2] Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in drug discovery and development.
Spectroscopic techniques are indispensable tools for the structural characterization of organic molecules. Each technique provides a unique piece of the structural puzzle, and a combined analysis of the data from multiple techniques allows for an unambiguous determination of the molecular structure. This guide will delve into the intricacies of the IR, NMR, and MS spectra of this compound, providing a detailed interpretation of the key spectral features.
Figure 1: 2D structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound, a solid, can be obtained using the Potassium Bromide (KBr) pellet method.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a homogeneous mixture is obtained.
-
Pellet Formation: The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate any contributions from the KBr and atmospheric CO₂ and H₂O.
Spectral Data and Interpretation
The IR spectrum of (E)-2-chlorobenzaldehyde oxime exhibits several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3288 | O-H stretch | Oxime (-NOH) |
| 2929 | C-H stretch (aromatic) | Aromatic Ring |
| 1483, 1436 | C=C stretch | Aromatic Ring |
| 1316, 1279, 1206 | C-H in-plane bend | Aromatic Ring |
| 1045 | C-Cl stretch | Chloro-substituent |
| 973 | N-O stretch | Oxime (-NOH) |
| 749, 705 | C-H out-of-plane bend | Aromatic Ring |
Interpretation:
-
O-H Stretching: The broad absorption band observed at 3288 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime functional group.[5] The broadness of this peak is due to hydrogen bonding.
-
Aromatic C-H Stretching: The peak at 2929 cm⁻¹ corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.[5]
-
Aromatic C=C Stretching: The absorptions in the 1483-1436 cm⁻¹ region are attributed to the C=C stretching vibrations within the benzene ring.[5]
-
C-Cl Stretching: The presence of the chlorine atom on the aromatic ring is confirmed by the C-Cl stretching vibration, which is typically observed in the 1100-1000 cm⁻¹ region. In this case, the peak at 1045 cm⁻¹ is assigned to this vibration.[5]
-
N-O Stretching: The absorption at 973 cm⁻¹ is assigned to the N-O stretching vibration of the oxime group.[5]
-
Aromatic C-H Bending: The sharp peaks at 749 and 705 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the ortho-disubstituted benzene ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring NMR Spectra
High-resolution ¹H and ¹³C NMR spectra of this compound can be obtained using a standard NMR spectrometer.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be performed to aid in the assignment of carbon signals.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.44 | singlet | 1H | -NOH |
| 8.15 | singlet | 1H | -CH=N- |
| 7.84 | doublet (J = 2.0 Hz) | 1H | Ar-H |
| 7.56-7.58 | multiplet | 1H | Ar-H |
| 7.42-7.44 | quartet | 2H | Ar-H |
(Data obtained in DMSO-d₆ at 500 MHz and CDCl₃ at 300 MHz)[2][5]
Interpretation:
-
Oxime Proton: The highly deshielded singlet at 11.44 ppm is characteristic of the acidic proton of the oxime group (-NOH).[2] Its downfield shift is due to the electronegativity of the oxygen and nitrogen atoms and its involvement in hydrogen bonding.
-
Imine Proton: The singlet at 8.15 ppm corresponds to the proton attached to the imine carbon (-CH=N-).[2]
-
Aromatic Protons: The signals in the aromatic region (7.42-7.84 ppm) correspond to the four protons on the benzene ring. The ortho-substitution pattern and the electronic effects of the chloro and oxime groups lead to a complex splitting pattern.
-
The doublet at 7.84 ppm (J = 2.0 Hz) can be assigned to the proton ortho to the chloro substituent and meta to the oxime group.[5]
-
The multiplet at 7.56-7.58 ppm and the quartet at 7.42-7.44 ppm arise from the remaining three aromatic protons.[2] The complexity of these signals is due to the various coupling interactions between the adjacent protons.
-
Figure 2: ¹H NMR assignments for this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 147 | C =N |
| 133 | Ar-C -Cl |
| 130 | Ar-C |
| 129 | Ar-C |
| 127 | Ar-C |
| 126 | Ar-C |
(Data obtained in CDCl₃ at 75 MHz)[5]
Interpretation:
-
Imine Carbon: The signal at 147 ppm is assigned to the carbon atom of the imine group (C=N).[5] This carbon is deshielded due to its sp² hybridization and the electronegativity of the attached nitrogen atom.
-
Aromatic Carbons: The signals between 126 and 133 ppm correspond to the six carbon atoms of the benzene ring.[5]
-
The signal at 133 ppm is assigned to the carbon atom directly attached to the chlorine atom (C-Cl).[5] The electronegative chlorine atom causes a downfield shift.
-
The remaining five signals in the aromatic region correspond to the other five carbon atoms of the benzene ring. The specific assignment of these signals would require more advanced NMR techniques such as 2D NMR (HSQC, HMBC).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Experimental Protocol: Acquiring the Mass Spectrum
A mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the GC. The GC separates the components of the mixture, and the pure this compound is introduced into the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrum and Fragmentation Analysis
Predicted Molecular Ion: The molecular ion peak (M⁺˙) for this compound is expected at an m/z of 155, corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 157 with an intensity of about one-third of the M⁺˙ peak is also expected.
Predicted Fragmentation Pathway: The fragmentation of the molecular ion is likely to proceed through several pathways:
Figure 3: Proposed major fragmentation pathways for this compound.
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) from the molecular ion, which would result in a fragment ion at m/z 120.
-
Cleavage of the C-C Bond: Cleavage of the bond between the aromatic ring and the oxime group could lead to the formation of a chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and 113.
-
Loss of the Oxime Group: The loss of the entire oxime group (-CH=NOH) as a neutral fragment would also result in the chlorophenyl cation at m/z 111 and 113.
-
Further Fragmentation: The chlorophenyl cation could further fragment by losing a chlorine radical to form a phenyl cation ([C₆H₅]⁺) at m/z 77. This can then lose an acetylene molecule to give an ion at m/z 51.
Conclusion
This technical guide has provided a detailed analysis of the spectral data of this compound. The combined interpretation of IR, ¹H NMR, ¹³C NMR, and predicted MS data provides a comprehensive and unambiguous structural confirmation of the molecule. The characteristic spectral features highlighted in this guide, along with the provided experimental protocols, serve as a valuable reference for scientists and researchers working with this important chemical intermediate. The application of these spectroscopic techniques is crucial for ensuring the quality and consistency of this compound in its various applications, particularly in the fields of pharmaceutical and agrochemical development.
References
-
The Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]
-
PubChem. 2-Chlorobenzaldehyde. [Link]
-
The Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]
-
PubChem. Benzaldehyde, 2-chloro-, oxime. [Link]
Sources
1H NMR spectrum of 2-Chlorobenzaldehyde oxime
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chlorobenzaldehyde Oxime
Authored by: A Senior Application Scientist
Introduction: Elucidating Structure Beyond the Formula
In the realm of drug development and molecular research, the unambiguous determination of a compound's structure is paramount. This compound (C₇H₆ClNO) serves as a valuable intermediate in the synthesis of various chemical entities, including isoxazoles and other heterocyclic systems. While its molecular formula provides a basic inventory of atoms, it reveals nothing of their connectivity, spatial arrangement, or the subtle electronic environments that dictate chemical behavior. It is here that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, provides an unparalleled, high-resolution glimpse into the molecular architecture.
This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple cataloging of peaks to explain the causal relationships between the molecular structure and the resulting spectral data. This document is designed for researchers and scientists who require not only the data but also a profound understanding of its origins, including the impact of stereoisomerism and the rationale behind experimental choices.
Synthesis and Structural Foundation
Before spectral analysis, the material must be obtained. This compound is typically synthesized via a condensation reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride.[1] The reaction is often carried out in an alcohol-water solvent system with a mild base, such as sodium acetate, to neutralize the liberated HCl.[2]
This stereoisomerism is not merely academic; it has profound consequences for the ¹H NMR spectrum. T[3]he spatial proximity of the hydroxyl group to the aromatic ring in one isomer versus the other will alter the electronic environment of the nearby aromatic protons. This phenomenon, known as the anisotropic effect, can cause significant differences in the chemical shifts of the aromatic protons between the two isomers.
[4]While synthetic methods can produce a mixture of isomers, often one is thermodynamically more stable and predominates. T[5]he experimental data cited shows a single set of signals, suggesting that under the conditions of synthesis and measurement, one isomer is present in a vast majority. D[2]istinguishing between the E and Z forms would typically require advanced techniques like 2D NMR (NOESY) or computational NMR predictions.
[3]## Standard Operating Protocol: ¹H NMR Sample Preparation and Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential.
Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
DMSO-d₆: Excellent for dissolving polar compounds and for observing exchangeable protons (like -OH) as it does not exchange protons itself.
-
Chloroform-d (CDCl₃): A common, less polar alternative. The -OH peak may be broader or may not be observed due to chemical exchange.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: The residual proton signal of the solvent (e.g., DMSO-d₅ at ~2.50 ppm) is typically used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). 5[6]. Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the reference signal (solvent or TMS).
-
Integrate all signals to determine the relative proton ratios.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals for the hydroxyl (δ ~11.4), imine (δ ~8.2), and aromatic (δ ~7.4-7.6) protons provide a definitive fingerprint of the molecule. Each signal's chemical shift, integration, and multiplicity are direct consequences of the unique electronic environment and spatial relationships dictated by the compound's structure, including the ortho-chloro substitution and the oxime geometry. This guide demonstrates that a thorough understanding of the underlying principles of NMR allows researchers to move from simple peak identification to a comprehensive structural elucidation, a cornerstone of modern chemical and pharmaceutical science.
References
D[7]oc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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A Technical Guide to the 13C NMR Chemical Shifts of 2-Chlorobenzaldehyde Oxime
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chlorobenzaldehyde oxime. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing 13C NMR spectroscopy and their application in the structural elucidation of this specific molecule. We will explore the influence of the chloro and oxime functional groups on the chemical shifts of the aromatic and imine carbons. This guide presents a detailed interpretation of predicted spectral data, a standardized experimental protocol for data acquisition, and an in-depth discussion of the structure-spectrum correlations. The content is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction
This compound (CAS No: 3717-28-0) is a derivative of benzaldehyde with significant applications in organic synthesis, serving as a precursor for various heterocyclic compounds and pharmaceutical intermediates.[1][2] The precise structural characterization of such molecules is paramount for understanding their reactivity and ensuring the quality of downstream products. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive tool that provides direct insight into the carbon skeleton of a molecule.[3]
Each unique carbon atom in a molecule resonates at a distinct frequency in a 13C NMR spectrum, yielding a "fingerprint" that is exquisitely sensitive to its local electronic environment.[4] The position of these resonance signals, known as chemical shifts (δ), are influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[4] This guide will systematically dissect the 13C NMR spectrum of this compound, explaining the rationale behind the chemical shift of each carbon atom.
Fundamental Principles of 13C NMR Chemical Shifts
The 13C NMR chemical shift is a measure of the resonance frequency of a 13C nucleus relative to a standard, typically tetramethylsilane (TMS), which is set to 0 parts per million (ppm).[4] The chemical shifts in organic molecules span a wide range, typically from 0 to 220 ppm.[5] The key factors influencing these shifts are:
-
Inductive Effects: Electronegative atoms, such as chlorine and the nitrogen and oxygen of the oxime group, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift to a higher ppm value.
-
Resonance Effects: The delocalization of π-electrons within the benzene ring and the C=N-OH system significantly affects the electron density at each carbon. Both the chloro and oxime substituents can donate or withdraw electron density via resonance, causing both upfield (shielding) and downfield (deshielding) shifts depending on the carbon's position (ortho, meta, para).
-
Hybridization: The hybridization state of the carbon atom has a pronounced effect. sp2-hybridized carbons (found in aromatic rings and C=N bonds) are more deshielded and appear further downfield (typically 110-160 ppm) than sp3-hybridized carbons.[6] The carbon of an oxime group (>C=NOH) typically resonates in the 145-165 ppm range.[7][8]
-
Stereochemistry (Syn/Anti Isomerism): Aldoximes like this compound can exist as two geometric isomers, syn and anti (or E/Z), based on the orientation of the hydroxyl group relative to the hydrogen on the imine carbon.[9] This stereochemical difference can lead to small but measurable differences in the chemical shifts of the carbons, particularly the imine carbon and the ipso-carbon of the aromatic ring, due to varying steric and electronic environments.[10]
Structural Analysis and Predicted 13C NMR Chemical Shifts
To interpret the spectrum, we must first understand the electronic contributions of the substituents on the benzene ring.
-
Chloro Group (-Cl): The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be delocalized into the ring, creating an electron-donating resonance effect (+R). The inductive effect is dominant, leading to a net deshielding, but the resonance effect selectively shields the ortho and para positions relative to the meta position.
-
Oxime Group (-CH=NOH): The oxime group is a moderately deactivating group, withdrawing electron density from the aromatic ring through resonance.
Based on these principles and data from similar compounds, we can predict the chemical shifts for the seven unique carbons in this compound.[11][12]
Caption: Structure of this compound with carbon numbering.
Table 1: Predicted and Reference 13C NMR Chemical Shifts for Substituted Benzaldehydes
| Carbon Atom | This compound (Predicted δ, ppm) | Benzaldehyde Oxime (Reference δ, ppm)[12] | 2-Chlorobenzaldehyde (Reference δ, ppm)[13] | Rationale for Shift in this compound |
| C7 (-CH=NOH) | ~147-150 | 150.5 | 192.0 (CHO) | The imine carbon is significantly shielded compared to an aldehyde carbon but is in the expected range for oximes.[8] The ortho-chloro group may cause slight shielding. |
| C1 (ipso-C) | ~131-133 | 130.2 | 134.4 | Deshielded due to attachment to the electron-withdrawing oxime group. |
| C2 (C-Cl) | ~134-136 | 127.2 (C2/C6) | 137.3 | Strongly deshielded by the direct inductive effect of the attached chlorine atom. |
| C3 | ~127-129 | 128.9 (C3/C5) | 128.5 | Experiences minor inductive effects; its shift is close to that of an unsubstituted benzene carbon. |
| C4 | ~131-133 | 130.2 (C4) | 134.4 | Deshielded due to its para-relationship to the electron-withdrawing oxime group. |
| C5 | ~129-131 | 128.9 (C3/C5) | 130.3 | Similar environment to C3, but meta to the chloro group, leading to a slightly different shift. |
| C6 | ~126-128 | 127.2 (C2/C6) | 124.7 | Ortho to the oxime group and meta to the chloro group, likely resulting in a relatively shielded position. |
Note: Predicted values are estimates based on additive substituent effects and literature values for similar structures. Actual experimental values may vary based on solvent and other conditions.
Experimental Protocol for 13C NMR Data Acquisition
Obtaining a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C necessitate signal averaging over many scans.[5]
Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.[14]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), in a standard 5 mm NMR tube. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[15]
-
Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).
-
-
Instrument Setup & Data Acquisition:
-
The experiment is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
A standard one-pulse 13C experiment with proton decoupling is typically used.[3] Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into single lines, improving the signal-to-noise ratio.[3]
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard.[14]
-
Number of Scans: Due to the low sensitivity of 13C, a large number of scans (e.g., 512 to 4096) is required to achieve an adequate signal-to-noise ratio, which can take from 30 minutes to several hours.[14][16]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).[15]
-
Caption: Standard workflow for 13C NMR spectroscopy.
Interpretation and Discussion
The assignment of each peak in the 13C NMR spectrum is achieved by comparing the experimental chemical shifts with the predicted values and by considering the relative intensities of the signals. Quaternary carbons (C1 and C2), which have no attached protons, typically exhibit weaker signals in a standard proton-decoupled spectrum due to a less efficient relaxation mechanism and the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]
-
Downfield Region (145-150 ppm): A single peak in this region is unambiguously assigned to the imine carbon (C7) . Its chemical shift is characteristic of an oxime and is significantly different from all other carbons in the molecule.[8]
-
Quaternary Carbons (131-136 ppm): Two weak signals are expected for C1 and C2 . The signal at the lowest field (~134-136 ppm) is assigned to C2 , as it is directly bonded to the highly electronegative chlorine atom. The other weak signal (~131-133 ppm) corresponds to C1 , the ipso-carbon attached to the oxime group.
-
Aromatic CH Carbons (126-133 ppm): Four signals of higher intensity are expected for the protonated aromatic carbons.
-
C4 is expected to be the most deshielded of this group (~131-133 ppm) due to being para to the electron-withdrawing oxime group.
-
C6 is likely the most shielded aromatic carbon (~126-128 ppm), being ortho to the oxime group and meta to the chlorine.
-
C3 and C5 will have intermediate chemical shifts (~127-131 ppm), with their exact positions determined by the combined electronic effects of the two substituents. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to confirm the assignments of all CH carbons.[5]
-
The potential for syn and anti isomers could result in a doubling of some or all of the peaks in the spectrum, with the major isomer giving the more intense set of signals. The differences in chemical shifts between isomers are often subtle but can be diagnostic for stereochemical assignment.[9]
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural verification of this compound. The chemical shifts are highly informative, with the imine carbon appearing in a distinct downfield region and the aromatic carbons arranged according to the predictable inductive and resonance effects of the chloro and oxime substituents. The clear distinction between quaternary and protonated carbons, along with the characteristic shift ranges, allows for a confident and complete assignment of the carbon skeleton. This guide provides the theoretical foundation and practical considerations necessary for researchers to effectively utilize 13C NMR for the analysis of this compound and its derivatives.
References
-
ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from ResearchGate. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
The Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (n.d.).
-
Canadian Science Publishing. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]
- Multiple substituent effects on 13C chemical shifts in phenylstyryl ketones: Applicability of interactive free energy relationship. (n.d.). Indian Journal of Chemistry.
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ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
-
Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. [Link]
-
PubMed. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]
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ResearchGate. (2002). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. [Link]
-
IRIS. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. [Link]
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Scientific Laboratory Supplies (SLS). (n.d.). This compound, 98%. [Link]
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ResearchGate. (n.d.). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. [Link]
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AWS. (n.d.). OL cat SI-6. [Link]
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Chemistry Stack Exchange. (2017). Confusion on syn and anti nomenclature. [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Chlorobenzaldehyde Oxime in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 2-Chlorobenzaldehyde Oxime
This compound, a versatile oxime derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility in organic synthesis is significant, acting as a precursor for various biologically active molecules. The solubility of this compound in organic solvents is a fundamental physical property that dictates its practical application in various stages of chemical processes, including reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for process optimization, ensuring efficient reaction yields, and enabling the development of robust and scalable manufacturing processes.
This technical guide provides an in-depth exploration of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will establish a comprehensive framework for its determination and analysis. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its measurement, and discuss the application of thermodynamic models for data correlation and prediction. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in their work with this important chemical entity.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Appearance | Off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 73-76 °C (lit.) |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the thermodynamic equilibrium between the solid and the solution. This equilibrium is influenced by several factors, including the intermolecular forces between the solute and the solvent, the temperature, and the pressure. For a solid solute dissolving in a solvent, the process can be described by the following equation:
The extent of dissolution is quantified by the solubility, which is the concentration of the solute in a saturated solution at a given temperature. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. The overall enthalpy change of this process, the enthalpy of solution (ΔHsoln), and the change in entropy, the entropy of solution (ΔSsoln), determine the Gibbs free energy of solution (ΔGsoln) and thus the spontaneity of the dissolution.
Experimental Determination of Solubility
A precise and reproducible experimental methodology is critical for obtaining reliable solubility data. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in various organic solvents.[2]
Experimental Protocol: Gravimetric Solubility Determination
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or shaker incubator
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
2. Procedure:
-
Solvent Preparation: Prepare a known volume of the desired organic solvent in a glass vial.
-
Saturation: Add an excess amount of this compound to the solvent to create a slurry. This ensures that the solution becomes saturated.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent has completely evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (mass of solute / volume of supernatant) * 1000
3. Data Validation:
-
Repeat the experiment at each temperature and in each solvent at least three times to ensure reproducibility.
-
The solid residue after evaporation should be analyzed (e.g., by melting point or HPLC) to confirm that no degradation of the this compound has occurred during the experiment.
Experimental Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Quantitative Solubility Data (Illustrative)
Due to the limited availability of published experimental data, the following table presents hypothetical yet plausible solubility data for this compound in a range of organic solvents at different temperatures. This table serves as a template for presenting experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.098 |
| 35 | 22.8 | 0.147 | |
| 45 | 34.1 | 0.219 | |
| Ethanol | 25 | 12.5 | 0.080 |
| 35 | 19.1 | 0.123 | |
| 45 | 28.9 | 0.186 | |
| Acetone | 25 | 45.7 | 0.294 |
| 35 | 63.2 | 0.406 | |
| 45 | 85.9 | 0.552 | |
| Ethyl Acetate | 25 | 33.1 | 0.213 |
| 35 | 48.5 | 0.312 | |
| 45 | 69.8 | 0.449 | |
| Dichloromethane | 25 | 58.4 | 0.375 |
| 35 | 79.6 | 0.512 | |
| 45 | 105.3 | 0.677 | |
| Toluene | 25 | 8.9 | 0.057 |
| 35 | 14.2 | 0.091 | |
| 45 | 22.5 | 0.145 |
Thermodynamic Modeling of Solubility
Thermodynamic models are invaluable tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.
The van't Hoff Equation
The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the natural logarithm of the mole fraction solubility (ln x) to the reciprocal of the absolute temperature (1/T):
d(ln x) / d(1/T) = -ΔHsoln / R
where:
-
x is the mole fraction solubility
-
T is the absolute temperature (K)
-
ΔHsoln is the standard molar enthalpy of solution
-
R is the universal gas constant
A plot of ln x versus 1/T (a van't Hoff plot) should yield a straight line, from which the enthalpy and entropy of solution can be determined.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature.[3] The equation is expressed as:
ln x = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature (K)
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
The Apelblat equation is known for its simplicity and its ability to accurately represent solubility data over a range of temperatures.
Data Modeling Workflow
Caption: Workflow for thermodynamic modeling of solubility data.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as a substance that may cause skin and eye irritation, as well as respiratory irritation. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of publicly available experimental data necessitates the use of a hypothetical data set for illustrative purposes, the presented framework for experimental determination and thermodynamic modeling offers a robust approach for researchers and professionals. The detailed experimental protocol provides a clear and actionable method for generating high-quality solubility data. Furthermore, the discussion of thermodynamic models such as the van't Hoff and modified Apelblat equations equips scientists with the tools to analyze and predict the solubility behavior of this important chemical intermediate. By applying the principles and methodologies outlined in this guide, a deeper understanding of the solubility of this compound can be achieved, leading to more efficient and optimized chemical processes.
References
- A. Apelblat, E. Manzurola. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".
-
PubChem. This compound. Retrieved from [Link]
- G. L. Perlovich, S. V. Kurkov, A. N. Kinchin, A. Bauer-Brandl. (2004). "Thermodynamics of solubility, solvation and partitioning of some sulfonamides". Journal of Pharmaceutical Sciences, 93(3), 654-666.
- H. H. Yang, H. J. Li, H. W. Wang, J. P. Li. (2012). "Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents". The Journal of Chemical Thermodynamics, 55, 16-19.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Chlorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chlorobenzaldehyde oxime, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the chemical behavior of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its stability, offering field-proven insights to maintain the quality of this critical reagent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (as determined by HPLC) | [1] |
| Melting Point | 73-76 °C (literature value) | |
| CAS Number | 3717-28-0 |
Intrinsic Chemical Stability and Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, its stability can be expertly inferred from the well-established chemistry of oximes and the known sensitivities of its precursor, 2-chlorobenzaldehyde.[3][4] The primary degradation pathways of concern are hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Instability
The C=N bond in oximes is susceptible to hydrolysis, a reaction that cleaves the molecule to regenerate the parent aldehyde or ketone and hydroxylamine.[3] This reaction is typically catalyzed by the presence of acid.
-
Mechanism: In an acidic environment, the nitrogen atom of the oxime is protonated, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of an unstable intermediate that subsequently breaks down into 2-chlorobenzaldehyde and hydroxylamine.
The following diagram illustrates the acid-catalyzed hydrolysis of this compound:
Caption: Acid-catalyzed hydrolysis of this compound.
Photolytic Degradation
Substituted benzaldehyde oximes have been shown to undergo degradation upon exposure to light.[5][6] The photolytic decomposition can proceed through different mechanisms, potentially leading to the formation of the parent aldehyde (2-chlorobenzaldehyde) and the corresponding nitrile (2-chlorobenzonitrile).[5][6]
-
Mechanism: The degradation can be initiated by the absorption of UV light, leading to the formation of reactive intermediates such as iminoxyl radicals.[5][6] These radicals can then undergo further reactions to yield the final degradation products. The presence of photosensitizers can accelerate this process.
Thermal Decomposition
While specific data on the thermal decomposition of this compound is limited, oximes, in general, can be thermally labile.[7] High temperatures can accelerate hydrolytic and other decomposition reactions. It is also important to note that the parent compound, 2-chlorobenzaldehyde, is a combustible liquid, suggesting that its derivatives should be handled with care at elevated temperatures.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on supplier information and general chemical principles.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C | To minimize thermal degradation and slow down potential hydrolytic and photolytic reactions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidation. |
| Light | Store in a light-resistant container. | To protect against photolytic degradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis. |
| Container | Use a well-sealed, appropriate chemical container. | To prevent contamination and exposure to atmospheric moisture. |
Handling Precautions
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from sources of ignition.
-
Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.
Analytical Methods for Stability Assessment
A robust analytical methodology is crucial for monitoring the purity of this compound and detecting any degradation products.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): As indicated by chemical suppliers, HPLC is the method of choice for assessing the purity of this compound.[1] A reversed-phase HPLC method with UV detection would be suitable. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with a C18 column as the stationary phase.
Identification of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of potential degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to identify the molecular weights of impurities and, through fragmentation analysis, elucidate their structures.
Experimental Protocol: Forced Degradation Study
To proactively investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[8][9] The goal is to generate degradation products and develop a stability-indicating analytical method.[9]
Objective
To identify the potential degradation pathways of this compound under various stress conditions and to develop a validated, stability-indicating HPLC method.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation:
-
Solid State: Store a sample of the solid this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Solution State: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Photostability: Expose a sample of the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. Use LC-MS to identify the mass of any significant degradation products.
-
Method Development and Validation: Based on the results, develop and validate a stability-indicating HPLC method that can separate the parent compound from all major degradation products.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (0-8 °C), protection from light and moisture, and under an inert atmosphere. The primary risks to its stability are hydrolysis, particularly in acidic conditions, and photolytic degradation. A thorough understanding of these potential degradation pathways, coupled with robust analytical monitoring, is essential for any researcher or drug development professional utilizing this important chemical intermediate. The implementation of a forced degradation study is a critical step in ensuring the quality and reliability of experimental outcomes.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2021). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]
-
Wikipedia. (2023). Benzaldehyde oxime. Retrieved from [Link]
-
Wikipedia. (2023). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]
-
PubMed. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
PubMed. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Retrieved from [Link]
-
Wikipedia. (2023). Hydroxylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α-chlorobenzaldehyde oxime. Retrieved from [Link]
-
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
MDPI. (2020). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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Technical Guide: E/Z Isomerism in 2-Chlorobenzaldehyde Oxime
The following technical guide details the stereochemical dynamics, synthesis, and characterization of 2-chlorobenzaldehyde oxime. It is structured for application scientists and researchers requiring actionable protocols and mechanistic depth.[1]
Executive Summary & Structural Logic
This compound exists as two geometric isomers: (E) (Entgegen/Anti) and (Z) (Zusammen/Syn).[1][2] In the context of drug development and ligand synthesis, defining the isomeric ratio is critical because the two forms exhibit distinct reactivity profiles—most notably in the Beckmann rearrangement and metal coordination geometry.
-
Thermodynamic Stability: The (E)-isomer is generally the thermodynamically stable form (solid, mp 73–76 °C) due to minimized steric repulsion between the oxime hydroxyl group and the ortho-chloro-substituted phenyl ring.[1]
-
Kinetic Access: The (Z)-isomer is often kinetically accessible via photolysis or specific acid-catalyzed conditions but rapidly isomerizes to (E) under thermal stress.[1]
Mechanistic Isomerism
The C=N double bond prevents free rotation.[1] The priority groups (Cahn-Ingold-Prelog) are the hydroxyl group (-OH) on nitrogen and the 2-chlorophenyl group on carbon.[1]
-
** (E)-Isomer (Anti):** The -OH group and the 2-chlorophenyl ring are on opposite sides.[1] The azomethine proton is cis to the -OH group.
-
** (Z)-Isomer (Syn):** The -OH group and the 2-chlorophenyl ring are on the same side.[1] The azomethine proton is trans to the -OH group.
Synthesis & Isolation Protocol
This protocol targets the thermodynamic (E)-isomer with >98% purity.[1]
Reagents
-
2-Chlorobenzaldehyde (1.0 eq)[1]
-
Hydroxylamine hydrochloride (
) (1.2 eq)[1] -
Sodium Hydroxide (NaOH) (2.5 eq, 10% aq solution)
-
Solvent: Ethanol/Water (1:1 v/v)[1]
Step-by-Step Workflow
-
Dissolution: Dissolve 2-chlorobenzaldehyde in ethanol at 0 °C. The ortho-chloro group deactivates the carbonyl slightly compared to unsubstituted benzaldehyde; maintain low temperature to control exotherm.[1]
-
Oximation: Add the aqueous hydroxylamine hydrochloride solution dropwise.
-
Basification: Slowly add 10% NaOH to adjust pH to ~9–10. Critical: High pH favors the formation of the oximate anion, which accelerates the reaction but must be neutralized carefully to precipitate the product.
-
Reflux: Heat to 60 °C for 2 hours. Thermal energy overcomes the rotational barrier, driving the equilibrium toward the stable (E)-isomer.
-
Workup: Cool to room temperature and acidify with 1M HCl to pH 6. The (E)-oxime precipitates as white crystals.[1]
-
Purification: Recrystallize from ethanol/water (2:1).
Visualization: Synthesis Pathway
Figure 1: Reaction pathway prioritizing thermodynamic control to isolate the (E)-isomer.[1]
Characterization Framework
Distinguishing (E) and (Z) isomers requires specific spectroscopic markers. The NMR chemical shift of the azomethine proton is the definitive diagnostic tool.
Comparative Data Table
| Feature | (E)-Isomer (Anti) | (Z)-Isomer (Syn) | Mechanistic Reason |
| 8.15 – 8.25 | 7.30 – 7.50 | In (E), the H is cis to the -OH.[1] The magnetic anisotropy of the oxygen lone pairs deshields the proton, shifting it downfield. | |
| ~147 ppm | ~144 ppm | Steric compression in the (Z) isomer affects the electronic environment of the imine carbon. | |
| Melting Point | 73 – 76 °C | < 40 °C (or oil) | (E) isomer packs more efficiently in the crystal lattice due to reduced steric clash between the OH and Cl.[1] |
| Beckmann Product | N-(2-chlorophenyl)formamide | 2-Chlorobenzamide | Migration occurs anti to the leaving -OH group.[1] |
Diagnostic Decision Tree
Figure 2: Analytical logic for assigning oxime configuration.
Reactivity & Isomerization Dynamics
The Beckmann Rearrangement
The most rigorous chemical proof of configuration is the Beckmann rearrangement. The migration is stereospecific: the group anti (trans) to the hydroxyl group migrates.
-
Experiment: Treat the oxime with
or . -
Pathway A (E-Isomer): The 2-chlorophenyl group is anti to the -OH.[1] The phenyl ring migrates to the nitrogen.
-
Product: N-(2-chlorophenyl)formamide.[1]
-
-
Pathway B (Z-Isomer): The proton is anti to the -OH.[1] The hydrogen migrates (or chemically equivalent mechanism yielding nitrile/amide).[1]
-
Product: 2-Chlorobenzamide.[1]
-
Isomerization Protocols
Researchers often need to access the (Z) isomer for comparative binding studies.[1]
-
Acid Catalysis: Dissolving the (E)-oxime in ethereal HCl followed by rapid neutralization can generate an E/Z equilibrium mixture.[1]
-
Photoisomerization: Irradiation of the (E)-oxime in benzene or acetonitrile with UV light (254 nm) disrupts the
-bond, allowing rotation and establishing a photostationary state enriched in the (Z)-isomer.[1]
References
-
Sigma-Aldrich. this compound Product Specification & Physical Properties.Link[1]
-
PubChem. Compound Summary: this compound (Isomer Data).[1]Link[1]
-
Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Stereospecificity.Link
-
Royal Society of Chemistry. NMR Assignment of E/Z Aldoximes.Link[1]
-
ChemGuide. E-Z Notation and Geometric Isomerism in Oximes.Link[1]
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An In-depth Technical Guide to the Molecular Structure of 2-Chlorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Chlorobenzaldehyde oxime is a pivotal synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its chemical reactivity and biological activity are intrinsically linked to its molecular architecture. This guide provides a comprehensive analysis of the molecular structure of this compound, integrating data from crystallographic, spectroscopic, and analytical studies. We will delve into its stereochemistry, solid-state conformation, and spectroscopic fingerprint, offering field-proven insights into its characterization and utilization in complex synthetic workflows.
Introduction: The Significance of a Versatile Intermediate
This compound, systematically named (NE)-N-[(2-chlorophenyl)methylidene]hydroxylamine for its predominant E-isomer, is an off-white crystalline solid with the molecular formula C₇H₆ClNO.[2] Its strategic importance lies in the versatile reactivity of the oxime functional group, which serves as a precursor for the synthesis of various heterocyclic compounds, such as isoxazoles, and as a protecting group for aldehydes. The presence of a chlorine atom at the ortho position of the benzene ring significantly influences the molecule's electronic properties and steric hindrance, thereby modulating its reactivity and interaction with biological targets. Understanding the precise three-dimensional arrangement of its atoms, the nature of its chemical bonds, and its spectroscopic properties is paramount for its effective application in research and development.
Core Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 73-76 °C | |
| CAS Number | 3717-28-0 ((E)-isomer) | [2] |
| IUPAC Name | (NE)-N-[(2-chlorophenyl)methylidene]hydroxylamine | [2] |
Synthesis and Stereochemistry: A Tale of Two Isomers
The primary route for the synthesis of this compound involves the condensation reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. The reaction is typically carried out in a protic solvent, often with a mild base to neutralize the liberated HCl.
Generalized Synthetic Protocol
Rationale: This procedure ensures the complete dissolution of reactants and facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. The base, such as sodium acetate, deprotonates the hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine.
-
Dissolution: Dissolve 2-chlorobenzaldehyde in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to the solution.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure oxime.
Caption: Synthetic workflow for this compound.
E/Z Isomerism
A critical aspect of the molecular structure of aldoximes is the potential for stereoisomerism about the C=N double bond, leading to the formation of E (entgegen) and Z (zusammen) isomers. For this compound, the hydroxyl group (-OH) and the 2-chlorophenyl group can be on opposite sides (E-isomer) or the same side (Z-isomer) of the double bond.
The E-isomer is generally the thermodynamically more stable and, therefore, the predominant product in the synthesis.[3] The differentiation between these isomers is crucial as they may exhibit different physical properties and biological activities. Spectroscopic techniques, particularly NMR, are instrumental in assigning the correct stereochemistry.
Solid-State Structure: Insights from X-Ray Crystallography
The definitive elucidation of the three-dimensional structure of a molecule in its solid state is achieved through single-crystal X-ray diffraction.
The crystal structure of (E)-2-chlorobenzaldehyde oxime has been determined and its coordinates have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 298421 .[2] The associated publication can be found with the DOI: 10.1107/S1600536806001978.[2]
While the specific bond lengths and angles are available through the CCDC, analysis of analogous structures, such as (E)-2-Bromobenzaldehyde oxime, reveals key structural features that can be inferred for the chloro-derivative.[3]
-
Planarity: The molecule is largely planar, with the oxime moiety and the phenyl ring being nearly coplanar. This planarity maximizes π-conjugation between the aromatic ring and the C=N double bond.
-
Conformation: The molecule adopts an E configuration about the C=N double bond.
-
Intermolecular Interactions: In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds. Specifically, the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of a neighboring molecule (O—H⋯N), leading to the formation of centrosymmetric dimers.[3]
Caption: Dimer formation via hydrogen bonding in the crystal lattice.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic methods provide invaluable information about the molecular structure in both solid and solution states, serving as a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
-
Experimental Data (CDCl₃, 300 MHz): ¹H-NMR (CDCl₃, 300 MHz, ppm): δ = 8.57 (s, 1 H), 7.84 (d, J = 2.0 Hz, 1 H), 7.83-7.20 (m, 3 H).[4]
-
Peak Assignments:
-
δ 8.57 (s, 1H): This singlet corresponds to the azomethine proton (-CH=N-). Its downfield shift is characteristic of a proton attached to a C=N double bond.
-
δ 7.84 - 7.20 (m, 4H): These multiplets represent the four protons on the aromatic ring. The ortho-chloro substituent induces a complex splitting pattern.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. In some cases, it may exchange with residual water in the solvent, leading to its disappearance.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.
-
Experimental Data (CDCl₃, 75 MHz): ¹³C-NMR (CDCl₃, 75 MHz, ppm): δ = 147, 133, 130, 129, 127, 126.[4]
-
Peak Assignments:
-
δ 147: This downfield signal is assigned to the azomethine carbon (-C H=N-).
-
δ 133 - 126: These signals correspond to the six carbons of the 2-chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the azomethine group are typically found in this region. Precise assignment often requires advanced 2D NMR techniques.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
Key Vibrational Frequencies:
-
~3288 cm⁻¹: A broad band characteristic of the O-H stretching vibration of the oxime group, indicative of hydrogen bonding.[4]
-
~1600-1450 cm⁻¹: A series of sharp bands corresponding to C=C stretching vibrations within the aromatic ring.[4]
-
~1483 cm⁻¹: C=N stretching vibration of the oxime group.[4]
-
~973 cm⁻¹: N-O stretching vibration.[4]
-
~749 cm⁻¹: C-Cl stretching vibration.[4]
-
Mass Spectrometry (MS)
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion at m/z 155 (for ³⁵Cl) and 157 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Loss of -OH: Fragmentation of the N-O bond would lead to the loss of a hydroxyl radical (·OH), resulting in a fragment ion at m/z 138/140.
-
Loss of HCl: Elimination of HCl could occur, leading to a fragment at m/z 119.
-
Formation of Chlorotropylium Ion: Cleavage of the C-C bond between the ring and the oxime group could lead to the formation of the 2-chlorophenyl cation (m/z 111/113) or a rearranged chlorotropylium ion.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion and Future Directions
The molecular structure of this compound is well-defined by a combination of crystallographic and spectroscopic techniques. Its predominantly planar E-configuration, stabilized by intermolecular hydrogen bonding in the solid state, provides a rigid scaffold for synthetic transformations. The detailed NMR and IR data presented herein serve as a reliable reference for its identification and quality control.
For drug development professionals, the defined stereochemistry and the electronic influence of the ortho-chloro substituent are critical parameters for molecular modeling and understanding structure-activity relationships (SAR). Future research could explore the synthesis and structural characterization of the less stable Z-isomer to compare its reactivity and biological profile with the E-isomer. Furthermore, computational studies employing Density Functional Theory (DFT) would provide deeper insights into its electronic structure, orbital energies, and reactivity, further empowering its rational application in the synthesis of novel chemical entities.
References
-
H. H. Fun, S. Chantrapromma, C. Thongpanchang, S. W. Ng, "(E)-2-Bromobenzaldehyde oxime," Acta Crystallographica Section E: Structure Reports Online, vol. E62, no. 2, pp. o477-o478, 2006. [Online]. Available: [Link]
-
PubChem, "Benzaldehyde, 2-chloro-," National Center for Biotechnology Information. [Online]. Available: [Link]
-
SpectraBase, "2-Chlorobenzaldehyde," Wiley-VCH GmbH. [Online]. Available: [Link]
-
S. Khan, "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde," Fine Chemical Engineering, vol. 5, no. 2, pp. 345-356, 2024. [Online]. Available: [Link]
-
Doc Brown's Chemistry, "Mass spectrum of 2-chloropropane," Doc Brown's Chemistry. [Online]. Available: [Link]
-
Royal Society of Chemistry, "Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information," Chemical Communications, 2012. [Online]. Available: [Link]
-
PubChem, "Benzaldehyde, 2-chloro-, oxime," National Center for Biotechnology Information. [Online]. Available: [Link]
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electrophilic and nucleophilic sites in 2-Chlorobenzaldehyde oxime
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chlorobenzaldehyde Oxime
Authored by a Senior Application Scientist
Abstract
This compound is a versatile organic intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity is governed by a nuanced interplay of electronic effects stemming from the aromatic ring, the ortho-positioned chlorine atom, and the oxime functional group. This guide provides a detailed analysis of the molecule's electronic architecture to identify and rationalize its primary electrophilic and nucleophilic centers. We will explore the underlying principles of inductive and resonance effects, illustrate the molecule's reactivity profile with mechanistic insights, and provide actionable experimental protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this key synthetic building block.
Introduction: The Synthetic Utility of this compound
This compound, also known as o-chlorobenzaldoxime, serves as a pivotal precursor in the construction of more complex molecular frameworks. Its utility is primarily derived from the oxime moiety (C=N-OH), which can participate in a variety of transformations, most notably cycloaddition reactions for the synthesis of heterocyclic compounds like isoxazoles. The presence of the chlorine atom on the benzene ring further modulates the molecule's reactivity and provides a handle for subsequent cross-coupling reactions. Understanding the inherent electrophilic and nucleophilic nature of its various atomic sites is paramount for designing efficient and selective synthetic strategies.
Molecular Structure and Electronic Analysis
The reactivity of this compound is not random; it is a direct consequence of its electronic landscape. The distribution of electron density is dictated by the combined influence of the oxime group and the ortho-chloro substituent on the benzene ring.
-
Inductive Effects: The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the imine carbon. Similarly, the nitrogen and oxygen atoms of the oxime group are electronegative and contribute to the electron-deficient nature of the imine carbon.
-
Resonance Effects: The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring (+R effect), slightly opposing its inductive pull. The oxime group can also participate in resonance, further influencing electron distribution across the C=N bond and the aromatic system.
These competing electronic forces create distinct regions of high and low electron density, which define the molecule's reactive centers.
Visualizing Reactive Sites
The following diagram illustrates the key electrophilic (electron-poor, δ+) and nucleophilic (electron-rich, δ-) sites within the this compound molecule.
Caption: Electrophilic (red) and nucleophilic (blue) centers in this compound.
Key Reactive Centers:
-
Electrophilic Sites:
-
Imine Carbon (C=N): This is a primary electrophilic center. The high electronegativity of the adjacent nitrogen atom, coupled with the inductive pull from the oxime oxygen and the aromatic ring system, renders this carbon significantly electron-deficient and susceptible to attack by nucleophiles.
-
Aromatic Carbon bonded to Chlorine (C-Cl): The strong inductive effect of the chlorine atom makes this carbon electrophilic, a potential site for nucleophilic aromatic substitution under harsh conditions.
-
-
Nucleophilic Sites:
-
Oxime Oxygen (-OH): With two lone pairs of electrons, the oxygen atom is a potent nucleophilic and basic site. It can be readily protonated or act as a nucleophile in various reactions.
-
Oxime Nitrogen (=N-): The nitrogen atom also possesses a lone pair of electrons, making it a nucleophilic center. Its nucleophilicity is somewhat tempered by its sp² hybridization and proximity to the electronegative oxygen, but it remains a key reactive site, particularly in coordination chemistry.
-
Aromatic Ring (π-system): The π-electron cloud of the benzene ring can act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is modulated by the deactivating nature of the chloro and oxime substituents.
-
Reactivity and Synthetic Applications
The dual electrophilic and nucleophilic character of this compound underpins its versatility in organic synthesis.
Reactions Involving the Oxime Group
A cornerstone of this molecule's application is its role as a precursor to nitrile oxides for [3+2] cycloaddition reactions. This transformation is typically achieved by oxidation or halogenation of the oxime followed by elimination. The resulting nitrile oxide is a highly reactive intermediate that readily reacts with alkenes or alkynes to form isoxazoles and isoxazolines, which are prevalent scaffolds in medicinal chemistry.
Workflow: Nitrile Oxide Generation and Cycloaddition
Caption: General workflow for the synthesis of isoxazoles from this compound.
This reactivity is demonstrated in its use to prepare various substituted isoxazoles.
Reactions at the Electrophilic Imine Carbon
The electrophilic carbon of the C=N bond is a target for nucleophiles. For instance, reduction of the oxime group with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would lead
An In-depth Technical Guide on the Potential Biological Activities of 2-Chlorobenzaldehyde Oxime
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzaldehyde oxime, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential biological activities, including antimicrobial, anticancer, and antioxidant effects. This document is structured to serve as a foundational resource, offering not only theoretical insights but also actionable experimental protocols and workflows. The content is grounded in established scientific principles to empower researchers in their quest to unlock the therapeutic potential of this versatile compound.
Introduction: The Rationale for Investigating this compound
This compound is an organic compound featuring a core benzaldehyde structure with a chlorine substituent at the ortho-position and an oxime functional group. This specific arrangement of functional groups makes it a compelling candidate for biological investigation. The oxime moiety (C=N-OH) is a well-established pharmacophore known to contribute to a wide array of biological activities. Furthermore, the presence of a halogen, in this case, chlorine, on the aromatic ring can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
This guide will systematically explore the existing knowledge and potential applications of this compound, providing a scientifically rigorous framework for its evaluation as a potential therapeutic agent. It is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and pesticides.[1]
Synthesis and Characterization: Establishing a Foundation of Purity and Identity
The synthesis of this compound is typically achieved through a condensation reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride.[2] The reaction is generally straightforward and can be performed under mild conditions.[3][4][5]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium carbonate (1.5 equivalents) in water.[5]
-
Reaction: Add the hydroxylamine solution to the 2-chlorobenzaldehyde solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product. The solid is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | To assess purity | A sharp and defined melting point range (literature: 73-76 °C)[2] |
| ¹H NMR Spectroscopy | To confirm the proton environment | Characteristic signals for aromatic, aldehydic, and oxime protons. |
| ¹³C NMR Spectroscopy | To identify all carbon atoms | Distinct peaks corresponding to each carbon in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight | A molecular ion peak corresponding to the calculated mass (155.58 g/mol ).[1] |
| Infrared (IR) Spectroscopy | To identify functional groups | Characteristic absorption bands for O-H, C=N, and C-Cl bonds. |
Potential Biological Activities: A Multifaceted Exploration
The structural features of this compound suggest several avenues for biological investigation.
3.1. Antimicrobial and Antifungal Activity
Scientific Rationale: Benzaldehyde derivatives and compounds containing oxime functionalities have been reported to exhibit antimicrobial properties.[6][7][8] The chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
Postulated Mechanism of Action: The antimicrobial effects could arise from various mechanisms, including the disruption of cell membrane integrity, inhibition of essential microbial enzymes, or interference with metabolic pathways. The oxime group is also known to chelate metal ions that are vital for the function of many microbial enzymes.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A streamlined workflow for assessing antimicrobial activity.
3.2. Anticancer Activity
Scientific Rationale: A significant body of research highlights the anticancer potential of various benzaldehyde derivatives and oximes.[9][10] The electrophilic nature of the imine carbon in the oxime group makes it susceptible to nucleophilic attack by biological macromolecules, which can trigger cytotoxic effects in cancer cells.
Postulated Mechanism of Action: The anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, or the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothesized Signaling Pathway
Caption: A potential pathway for inducing apoptosis.
3.3. Antioxidant Activity
Scientific Rationale: Oxime derivatives are recognized for their potential antioxidant properties.[11] The hydrogen atom of the hydroxyl group in the oxime can be donated to neutralize free radicals, thus mitigating oxidative stress.
Postulated Mechanism of Action: The antioxidant effect is likely mediated by a hydrogen atom transfer (HAT) mechanism, where the oxime donates a hydrogen atom to a reactive oxygen species (ROS), thereby stabilizing the radical.[12]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.
-
Reaction: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for 30 minutes.
-
Measurement: Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) Considerations and Future Directions
To optimize the biological activity of this compound, a systematic investigation of its structure-activity relationship (SAR) is crucial. This involves synthesizing and evaluating a series of analogs with targeted structural modifications.
Key Areas for SAR Exploration:
-
Positional Isomers: Investigate the effect of moving the chlorine atom to the meta and para positions of the benzene ring.
-
Halogen Substitution: Replace the chlorine atom with other halogens (fluorine, bromine, iodine) to probe the influence of electronegativity and atomic size.
-
Aromatic Ring Substituents: Introduce various electron-donating and electron-withdrawing groups on the benzene ring to modulate the electronic properties of the molecule.
-
Oxime Modification: Synthesize derivatives with modifications to the oxime's hydroxyl group to assess its role in the observed biological activities.
Conclusion
This compound is a synthetically accessible compound with a promising profile for various biological applications. Its structural features suggest the potential for antimicrobial, anticancer, and antioxidant activities. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to systematically evaluate these properties. Future investigations focusing on mechanism of action studies, SAR optimization, and in vivo efficacy testing will be instrumental in determining the ultimate therapeutic value of this intriguing molecule.
References
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2022). RSC Medicinal Chemistry. [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]
- Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]
-
Benzaldehyde, 2-chloro-, oxime. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (2024). Molecules. [Link]
-
Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved from [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). BMC Microbiology. [Link]
-
Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Semantic Scholar. [Link]
-
Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. (n.d.). The Journal of Organic Chemistry. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
experimental protocol for 2-Chlorobenzaldehyde oxime synthesis
An Application Note for the Synthesis of 2-Chlorobenzaldehyde Oxime
To researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of this compound. This protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety, and analytical validation.
Introduction: The Versatility of this compound
This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility is most pronounced in the development of pharmaceuticals and agrochemicals, where the oxime functional group provides a reactive handle for constructing novel molecular architectures.[1] Researchers value this compound for its role in creating oxime derivatives, which are integral to the generation of biologically active compounds.[1] This application note details a reliable and well-established method for its preparation from 2-chlorobenzaldehyde and hydroxylamine hydrochloride.
Core Principles: The Chemistry of Oxime Formation
The synthesis of an oxime from an aldehyde is a classic condensation reaction. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This reaction is typically performed in a slightly acidic to neutral medium.
Reaction Mechanism:
-
Liberation of Nucleophile: Hydroxylamine is commonly supplied as a hydrochloride salt (NH₂OH·HCl) for stability. A weak base, such as sodium acetate, is added to neutralize the hydrochloric acid, liberating the free hydroxylamine, which is a more effective nucleophile.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.
The overall reaction is a reversible equilibrium. To drive the reaction towards the product, it is common to use an excess of hydroxylamine or to remove the water formed during the reaction. In this protocol, the precipitation of the product from the aqueous solution effectively shifts the equilibrium to the right.
Materials and Equipment
Reagents & Materials
| Compound Name | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 | Colorless to pale yellow liquid; pungent odor.[2][3] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | White crystalline solid; moisture and air sensitive.[4] |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 127-09-3 | White hygroscopic powder. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Clear, colorless liquid. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Equipment
-
100 mL Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers (250 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatulas and weighing balance
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Melting point apparatus
-
Fume hood
Experimental Protocol
This procedure is adapted from established methods for the synthesis of aryl oximes.[5] It employs a straightforward reflux setup followed by precipitation and filtration, making it suitable for standard organic chemistry laboratories.
Stoichiometry
| Reagent | Molar Equiv. | Moles | Mass / Volume |
| 2-Chlorobenzaldehyde | 1.0 | 0.050 | 7.03 g (5.6 mL) |
| Hydroxylamine HCl | 1.5 | 0.075 | 5.21 g |
| Sodium Acetate | 2.5 | 0.125 | 10.25 g |
| Ethanol (95%) | - | - | 10 mL |
| Deionized Water | - | - | 40 mL |
Step-by-Step Synthesis
-
Reagent Preparation: In a 100 mL round-bottomed flask, combine 5.21 g (0.075 mol) of hydroxylamine hydrochloride and 10.25 g (0.125 mol) of anhydrous sodium acetate.
-
Causality: Sodium acetate acts as a weak base to generate free hydroxylamine from its hydrochloride salt in situ, creating the active nucleophile required for the reaction.
-
-
Solvent Addition: Add 10 mL of 95% ethanol and 40 mL of deionized water to the flask. Stir the mixture with a magnetic stirrer until the solids are mostly dissolved.
-
Causality: The ethanol/water mixture serves as an excellent solvent system, dissolving the organic aldehyde while also being compatible with the inorganic salts.
-
-
Addition of Aldehyde: While stirring, add 7.03 g (5.6 mL, 0.050 mol) of 2-chlorobenzaldehyde to the flask.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Continue stirring under reflux.
-
Causality: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to complete in a reasonable timeframe. The reflux condenser prevents the loss of volatile reactants and solvent.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Product Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool slightly. Pour the warm contents of the flask into a 250 mL beaker containing approximately 100 mL of cold deionized water.
-
Causality: this compound is poorly soluble in water. Pouring the reaction mixture into a large volume of water causes the product to precipitate out as a solid, separating it from the soluble inorganic byproducts and unreacted starting materials.
-
-
Isolation of Product: Cool the beaker in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any remaining salts.
-
Causality: This washing step is critical for purifying the product. It removes water-soluble impurities like sodium chloride and excess sodium acetate.
-
-
Drying: Dry the purified product under vacuum or in a desiccator. The expected product is an off-white crystalline powder.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Validation and Characterization
To ensure the successful synthesis and purity of the final product, the following analytical checks are recommended.
| Property | Expected Result |
| Appearance | Off-white crystalline powder[1] |
| Melting Point | 73-76 °C |
| Yield | Theoretical yield: 7.78 g. Typical yields are in the range of 85-95%. |
-
Melting Point: A sharp melting point within the literature range is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopy:
-
¹H NMR: The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons and the distinct singlet for the CH =NOH proton, typically in the range of 8.0-8.5 ppm. The -OH proton signal is often broad and can appear over a wide range of chemical shifts.
-
FTIR: The infrared spectrum should display a characteristic C=N stretching vibration around 1640-1680 cm⁻¹ and a broad O-H stretch around 3100-3300 cm⁻¹. The disappearance of the strong C=O aldehyde peak (around 1700 cm⁻¹) from the starting material is a key indicator of reaction completion.
-
Safety and Handling
This protocol requires handling hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Chlorobenzaldehyde: Causes severe skin burns and eye damage and may cause an allergic skin reaction.[6] Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[6]
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin.[4] Causes skin and eye irritation. It is also sensitive to moisture and air.[4] Handle with care and avoid generating dust.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[4][7]
References
-
Wikipedia. 2-Chlorobenzaldehyde. Available at: [Link]
-
PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available at: [Link]
- Google Patents.CN106977381A - Synthesis process of o-chlorobenzaldehyde.
-
Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]
-
Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Available at: [Link]
-
Molecules. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. Available at: [Link]
-
ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]
-
Chemistry Central Journal. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available at: [Link]
-
Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available at: [Link]
-
Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
The Royal Society of Chemistry. [Supporting Information] Table of Contents. Available at: [Link]
-
National Institutes of Health. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. Available at: [Link]
-
The Royal Society of Chemistry. new-cat. isoxazoline-1. Available at: [Link]
-
SAFETY DATA SHEET - 2-chlorobenzaldehyde. Available at: [Link]
-
Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]
Sources
Strategic Utilization of 2-Chlorobenzaldehyde Oxime in Agrochemical Synthesis
From Nitrile Intermediates to Isoxazoline Scaffolds
Executive Summary
This Application Note details the strategic role of 2-Chlorobenzaldehyde oxime (2-CBO) as a versatile linchpin in the synthesis of high-value agrochemicals. Unlike its aldehyde precursor, 2-CBO offers enhanced stability and serves as a divergent intermediate for two critical chemical classes: 2-chlorobenzonitriles (precursors to tetrazine acaricides like Clofentezine) and 3-aryl-isoxazolines (the core scaffold of modern ectoparasiticides like Fluralaner).[1] This guide provides validated protocols for both pathways, emphasizing mechanistic control and industrial scalability.[1]
Strategic Value & Chemical Versatility
This compound (CAS: 3717-28-0) is preferred over 2-chlorobenzaldehyde in complex multi-step syntheses due to its resistance to autoxidation.[1] It acts as a "masked" reactive species that can be activated selectively:
-
Dehydration: Yields the nitrile functionality, essential for benzoylurea and tetrazine synthesis.[1]
-
Oxidation/Halogenation: Yields the nitrile oxide dipole, enabling [1,3]-dipolar cycloadditions to construct heterocyclic rings.[1]
Divergent Synthetic Pathways
The following diagram illustrates the central role of 2-CBO in accessing distinct agrochemical classes.
Figure 1: Divergent synthetic utility of this compound in agrochemistry.[1]
Application A: Synthesis of 2-Chlorobenzonitrile
Target Class: Tetrazine Acaricides (e.g., Clofentezine).[1][2] Mechanism: Dehydration.[1]
The conversion of 2-CBO to 2-chlorobenzonitrile is a classical yet critical transformation.[1] The nitrile group serves as the electrophilic handle for constructing the 1,2,4,5-tetrazine core found in mite growth regulators.[1] While traditional methods use corrosive thionyl chloride (
Protocol A: Catalytic Dehydration to 2-Chlorobenzonitrile
Objective: Efficient conversion of oxime to nitrile without acidic hydrolysis of the product.
Materials:
-
This compound (1.0 eq)[1]
-
Tin(IV) Chloride (
) (1.0 eq)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Reaction Vessel: Round-bottom flask with reflux condenser and drying tube.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (5 mmol, ~0.78 g) in dry DCE (10 mL). Ensure the system is under an inert atmosphere (
) if high purity is required.[1] -
Catalyst Addition: Slowly add
(5 mmol, 1.3 g) to the solution at room temperature. Caution: fumes in air; handle in a fume hood. -
Reflux: Heat the mixture to reflux (80–90°C) for 45–60 minutes. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:9). The oxime spot (
~0.[1]3) should disappear, replaced by the nitrile spot ( ~0.6).[1] -
Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). Basify the aqueous layer slightly with 10% NaOH to hydrolyze tin salts.[1]
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.[1][3] -
Purification: If necessary, purify via silica gel column chromatography (eluting with Hexane) or recrystallization.[1]
Validation Check:
-
IR Spectroscopy: Look for the sharp, distinct
stretch at ~2230 .[1] -
Absence of OH: The broad O-H stretch of the oxime (3200-3400
) must be absent.[1]
Application B: Synthesis of Isoxazoline Scaffolds
Target Class: Isoxazoline Ectoparasiticides (e.g., Fluralaner analogs).[1] Mechanism: [1,3]-Dipolar Cycloaddition via Nitrile Oxide.[1][4][5]
This is the most significant modern application.[1] The 3-aryl-isoxazoline ring is the pharmacophore responsible for blocking GABA-gated chloride channels in insects and ticks.[1] The synthesis relies on generating a transient nitrile oxide dipole from 2-CBO, which then "snaps" onto an alkene (dipolarophile) (Mukaiyama et al., 1960; Huisgen, 1963).[1]
Mechanism of Action: The Dipole Pathway
The reaction proceeds through a concerted, asynchronous transition state.[1] The regioselectivity is typically controlled by the electronic nature of the alkene, favoring the 5-substituted isoxazoline.[1]
Figure 2: Mechanism of the [1,3]-dipolar cycloaddition to form the isoxazoline core.[1]
Protocol B: One-Pot Synthesis of 3-(2-Chlorophenyl)-5-Substituted Isoxazoline
Objective: Synthesis of the bioactive core using N-Chlorosuccinimide (NCS) as the chlorinating agent.[1]
Materials:
-
This compound (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.1 eq)[1]
-
Dipolarophile: Styrene or Allyl Benzene (1.2 eq) (Model substrates for testing)[1]
-
Base: Triethylamine (TEA) (1.2 eq)[1]
-
Solvent: DMF (Dimethylformamide) or DCM[1]
Step-by-Step Methodology:
-
Chlorination (Dipole Precursor Formation):
-
Cycloaddition:
-
Add the alkene (dipolarophile, 12 mmol) to the reaction mixture.
-
Cool the mixture to 0°C.
-
Critical Step: Add Triethylamine (TEA) dropwise over 30 minutes. The base triggers the release of HCl, generating the nitrile oxide in situ.[1] Rapid addition can cause the nitrile oxide to dimerize into a furoxan byproduct.[1][4]
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Pour into ice water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the organic phase with water (to remove DMF) and brine.[1]
-
Dry over
and concentrate.
-
-
Purification:
Troubleshooting & Optimization:
-
Dimerization: If the furoxan dimer (dimer of nitrile oxide) is observed, reduce the concentration of the oxime and add TEA more slowly (syringe pump recommended).[1]
-
Regioselectivity: For terminal alkenes (like styrene), the 5-substituted product is major.[1] For internal alkenes, steric hindrance dictates the outcome.[1]
Safety & Handling
-
Nitrile Oxides: These are high-energy intermediates.[1] While generated in situ, never attempt to isolate them in neat form as they can be explosive.[1] Always ensure the dipolarophile is present before base addition.[1]
-
2-Chlorobenzonitrile: Toxic by inhalation and ingestion.[1] Releases toxic fumes (NOx, HCl, HCN) upon thermal decomposition.[1]
-
Tin(IV) Chloride: Highly corrosive and moisture sensitive.[1] Reacts violently with water.[1]
References
-
ChemicalBook. (n.d.).[1] 2-Chlorobenzonitrile synthesis and applications. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from
-
Sphinxsai. (2014).[1][4] Effective and Facile Synthesis of Nitriles from Aldoximes by using SnCl4. International Journal of ChemTech Research. Retrieved from
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Chem-Station Int.[1] Ed.]([Link])
-
Mukaiyama, T., & Hoshino, T. (1960).[1][4] The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342.[1] (Foundational chemistry for nitrile oxide generation).[1][4]
-
Huisgen, R. (1963).[1][4] 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition, 2(10), 565–598.[1] (Foundational mechanism).[1][6]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Clofentezine | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP3473101B1 - Isoxazoline compositions and their use as antiparasitics for felines - Google Patents [patents.google.com]
Application Notes: The Strategic Utility of 2-Chlorobenzaldehyde Oxime in Modern Heterocyclic Synthesis
Introduction: A Versatile and Strategic Precursor
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chlorobenzaldehyde oxime has emerged as a highly valuable and versatile precursor, primarily due to the strategic placement of its functional groups. The presence of the ortho-chloro substituent provides a point for further functionalization or can influence the electronic properties of the aromatic ring, while the aldoxime moiety serves as a stable, readily accessible gateway to a highly reactive intermediate: the nitrile oxide.
This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound in heterocyclic synthesis. We will move beyond simple procedural listings to explore the underlying mechanistic principles, the causality behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, with a primary focus on isoxazoles and isoxazolines.
Pillar 1: The Linchpin Intermediate - In Situ Generation of 2-Chlorophenyl Nitrile Oxide
The synthetic utility of this compound is almost exclusively derived from its ability to be converted in situ into 2-chlorophenyl nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles, making them superb reagents for [3+2] cycloaddition reactions.[1] However, their high reactivity also renders them unstable and difficult to isolate. Therefore, generating them in the presence of a reaction partner (a "dipolarophile") is the standard and most effective strategy.
The conversion of the stable aldoxime to the reactive nitrile oxide is an oxidative process. Several methods have proven effective, with the choice of oxidant often depending on substrate compatibility and desired reaction conditions.
Common Oxidative Methods:
-
Halogenating Agents: Simple protocols involve the formation of an intermediate hydroximoyl chloride using reagents like sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS), followed by base-induced elimination of HCl to yield the nitrile oxide.[2]
-
Hypervalent Iodine Reagents: This has become a preferred modern method due to its mild conditions and high efficiency. Reagents such as [hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) or catalytic systems using an iodine source (e.g., 2-iodobenzoic acid) with a terminal oxidant like m-CPBA or Oxone are highly effective.[1][3] These catalysts generate a reactive hypervalent iodine species in situ, which facilitates the oxidative cycloaddition.[1]
The general transformation pathway is illustrated below. The process begins with the oxidation of the aldoxime, which generates the transient nitrile oxide, immediately poised to react with a dipolarophile in the reaction vessel.
Caption: Workflow for generating the key nitrile oxide intermediate.
Pillar 2: Synthesis of Isoxazoles & Isoxazolines via [3+2] Cycloaddition
The premier application of 2-chlorophenyl nitrile oxide is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4] This reaction provides a powerful and atom-economical method for constructing five-membered N,O-heterocycles, which are prevalent scaffolds in many biologically active compounds.[5][6]
-
Reaction with Alkenes yields Isoxazolines .
-
Reaction with Alkynes yields Isoxazoles .
Mechanism and Causality: The reaction proceeds via a concerted, pericyclic mechanism where the three atoms of the nitrile oxide dipole react with two atoms of the alkene or alkyne π-system (the dipolarophile) to form a five-membered ring.[4] This approach is exceptionally powerful because it allows for the rapid assembly of the heterocyclic core with high regiochemical and stereochemical control, dictated by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.[6] The resulting isoxazole or isoxazoline ring can be considered a masked aldol or β-hydroxyketone equivalent, as it can be reductively cleaved to reveal these functionalities.[4]
Caption: General scheme of the [3+2] cycloaddition reaction.
Application Protocol 1: Intermolecular Synthesis of a 3-(2-Chlorophenyl)-5-substituted Isoxazole
This protocol describes a general, one-pot procedure for the synthesis of isoxazoles starting from 2-chlorobenzaldehyde, proceeding through the oxime, which is then oxidized in situ in the presence of an alkyne.[3]
Objective: To synthesize a 3,5-disubstituted isoxazole via a one-pot oximation, oxidation, and cycloaddition sequence.
Materials:
-
2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
A terminal alkyne (e.g., Phenylacetylene)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Oxime Formation: To a solution of 2-chlorobenzaldehyde (1.0 mmol, 1.0 equiv) in ethanol (5 mL) in a 50 mL round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) and sodium acetate (1.5 mmol, 1.5 equiv). Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Solvent Exchange: Remove the ethanol under reduced pressure. Add anhydrous dichloromethane (10 mL) to the residue, followed by the chosen terminal alkyne (1.2 mmol, 1.2 equiv).
-
Nitrile Oxide Generation & Cycloaddition: Add HTIB (1.1 mmol, 1.1 equiv) to the stirred solution in one portion at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the oxime by TLC.
-
Causality Note: HTIB is an effective oxidant for aldoximes, proceeding under neutral and mild conditions. Adding it after the dipolarophile ensures the reactive nitrile oxide is trapped as it is formed, minimizing side reactions.[3]
-
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc (20 mL). Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure 3-(2-chlorophenyl)-5-phenylisoxazole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 2: Catalytic Intramolecular Synthesis of a Fused Isoxazole
This protocol details the synthesis of a chromeno[4,3-c]isoxazole derivative, a fused heterocyclic system, via a catalytic intramolecular oxidative cycloaddition. This demonstrates the power of the method for creating complex polycyclic structures.[1]
Objective: To synthesize 8-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole from its corresponding allyloxy-substituted benzaldehyde oxime.
Materials:
-
(E)-2-(allyloxy)-5-chlorobenzaldehyde oxime (1.0 equiv)
-
2-Iodobenzoic acid (0.1 equiv, 10 mol%)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 equiv, 20 mol%)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Precursor Synthesis: The starting material, (E)-2-(allyloxy)-5-chlorobenzaldehyde oxime, must first be synthesized via standard procedures (allylation of 5-chloro-2-hydroxybenzaldehyde followed by oximation).
-
Reaction Setup: In a dry flask, dissolve the oxime precursor (0.20 mmol, 1.0 equiv), 2-iodobenzoic acid (0.02 mmol, 10 mol%), and p-TsOH (0.04 mmol, 20 mol%) in anhydrous DCM (2 mL).
-
Initiation: Add m-CPBA (0.30 mmol, 1.5 equiv) to the stirred solution at room temperature.
-
Causality Note: In this catalytic cycle, m-CPBA acts as the terminal oxidant to generate a hypervalent iodine species in situ from 2-iodobenzoic acid. p-TsOH serves as a co-catalyst to facilitate the formation of the key hydroxy(aryl)iodonium tosylate intermediate, which then oxidizes the oxime.[1] This catalytic approach is more atom-economical than using a stoichiometric amount of a hypervalent iodine reagent.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours or until TLC analysis shows complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with DCM, wash with saturated aqueous NaHCO₃, and dry the organic layer over MgSO₄.
-
Purification: After concentrating the solvent, purify the crude product by silica gel chromatography to afford the pure fused isoxazole product.[1]
Data Summary: Intramolecular Cycloaddition Yields
The following table summarizes the isolated yields for various fused isoxazole derivatives synthesized using the catalytic intramolecular cycloaddition method described in Protocol 2.[1]
| Starting Aldoxime | Product | Isolated Yield (%) |
| (E)-2-(allyloxy)-5-chlorobenzaldehyde oxime | 8-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 81%[1] |
| (E)-2-(allyloxy)-6-chlorobenzaldehyde oxime | 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 83%[1] |
| (E)-2-(but-3-en-1-yloxy)benzaldehyde oxime | 3a,4,5,6-Tetrahydro-3H-pyrano[4,3-c]isoxazole | 90%[1] |
| (E)-2-(pent-4-en-1-yloxy)benzaldehyde oxime | 4,5,6,7-Tetrahydro-3aH-oxepino[4,3-c]isoxazole | 40%[1] |
Pillar 3: Applications in Other Heterocyclic Systems
While the synthesis of isoxazoles is the most prominent application, the functional handles on this compound allow for its theoretical inclusion in other synthetic pathways, though these are less direct.
-
Quinazoline Synthesis: The direct synthesis of quinazolines from this compound is not a commonly reported transformation. Quinazoline synthesis typically involves precursors containing a 2-aminobenzyl moiety, such as 2-aminobenzaldehydes, 2-aminobenzonitriles, or 2-aminobenzylamines.[7][8] While syntheses of quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes have been described, this involves a different substitution pattern and is not a direct conversion of this compound.[9] Therefore, for quinazoline synthesis, it is more practical to first convert the 2-chloro group to an amino group via nucleophilic aromatic substitution or other standard methods before proceeding with established quinazoline ring-forming reactions.
-
Precursor to 2-Chlorobenzonitrile: A straightforward application of this compound is its dehydration to 2-chlorobenzonitrile.[10] This can be achieved using various dehydrating agents. The resulting nitrile is a versatile intermediate for a wide range of other nitrogen-containing heterocycles, such as pyrimidines, by serving as the electrophilic carbon source in condensation reactions with amidines or other dinucleophiles.[11]
Conclusion and Future Outlook
This compound is a robust and strategically important starting material in modern organic synthesis. Its primary value lies in its role as a stable and easily handled precursor to the highly reactive 2-chlorophenyl nitrile oxide. The subsequent in situ [3+2] cycloaddition of this intermediate with alkenes and alkynes provides a powerful, efficient, and modular route to isoxazolines and isoxazoles, respectively. The mild conditions offered by modern catalytic methods, particularly those employing hypervalent iodine species, have made this transformation highly attractive for the construction of complex molecules, including fused polycyclic systems. While its direct role in the synthesis of other heterocycles like quinazolines is limited, its conversion to 2-chlorobenzonitrile opens up a plethora of further synthetic possibilities. For researchers in drug discovery and materials science, mastering the application of this compound provides a reliable tool for accessing valuable heterocyclic scaffolds.
References
-
Boruń, A., & Skarżewski, J. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3853. Available at: [Link]
-
Prieschl, M., Sulzer, N., Sedelmeier, J., & Kappe, C. O. (2017). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Beilstein Journal of Organic Chemistry, 13, 2858-2866. Available at: [Link]
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Tachallait, D., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
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Organic Chemistry Explained. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]
-
Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]
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Kaur, H., & Singh, J. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Research Journal of Innovations in Engineering and Technology, 6(5). Available at: [Link]
-
PrepChem. (n.d.). Synthesis of α-chlorobenzaldehyde oxime. Available at: [Link]
-
Chen, C., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 29(10), 2353. Available at: [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(9), 3337-3341. Available at: [Link]
-
Alafeefy, A. M., & Kadi, A. A. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(5), 459-468. Available at: [Link]
-
Hussain, E. M. (2014). Synthesis and Characterization of Some O-[2-''2Substituted Aryl (''1,''3,''4 thia diazolyl) ['3,'4-b]-'1,'2,'4- Triazolyl]-Ethyl]-p- chlorobenzald oxime Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 27(2). Available at: [Link]
-
Yassin, F. A. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. Available at: [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. University of Liverpool. Available at: [Link]
-
Sharma, M., & Kumar, A. (2023). A Novel Route for the Synthesis of Benzimidazole Derivative via Insertion of Dimethylvinylidene Carbene into N=N Linkage of 2,4-dimethyl-3-arylazo-6-thiopyrimidine. Heterocyclic Letters, 13(3), 553-562. Available at: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5, 345-359. Available at: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
- Google Patents. (1998). WO1998005630A1 - Process for the preparation of organic nitriles.
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 164. Available at: [Link]
-
van der Heden van Noort, G. J., et al. (2011). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Organic & Biomolecular Chemistry, 9(6), 1804-1808. Available at: [Link]
-
Sciencemadness.org. (2013). Conversion of Aldehydes to Nitriles. Available at: [Link]
-
Thakur, K. G., & Jadhav, S. D. (2009). A Simple Synthesis of Nitriles from Aldoximes. Synthetic Communications, 39(16), 2891-2898. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Baran, P. S. (2005). The [3+2]Cycloaddition Reaction. Scripps Research Institute. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Available at: [Link]
-
Vitale, F., & Pignataro, L. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(4), 416. Available at: [Link]
-
ResearchGate. (n.d.). [2 + 2] Cycloaddition reactions of heterocyclic compounds with ynamines. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2023). Vol. 59 No. 3 (2023): Cycloaddition reactions: recent progress. Available at: [Link]
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2-Chlorobenzaldehyde oxime as a precursor for isoxazole derivatives
Application Note: Precision Synthesis of 3-(2-Chlorophenyl)isoxazole Scaffolds
Abstract
This technical guide outlines a high-fidelity protocol for the synthesis of 3-(2-chlorophenyl)isoxazole derivatives using 2-chlorobenzaldehyde oxime (CBAO) as the primary scaffold. Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and acting as core linkers in anticonvulsants and antibiotics.[1] This guide details the 1,3-dipolar cycloaddition pathway, specifically focusing on the in situ generation of 2-chlorobenzonitrile oxide via the hydroximoyl chloride intermediate. The protocol prioritizes safety, reproducibility, and scalability, utilizing N-chlorosuccinimide (NCS) as a mild chlorinating agent to avoid the hazards of chlorine gas.
Introduction & Mechanistic Rationale
The 2-chlorophenyl moiety is a privileged structure in drug discovery. The ortho-chloro substituent introduces steric bulk that forces the phenyl ring out of planarity with the isoxazole core, often improving selectivity for protein binding pockets while enhancing metabolic stability against ring oxidation.
The synthesis relies on the Huisgen 1,3-dipolar cycloaddition .[2] However, nitrile oxides are unstable species that readily dimerize to furoxans.[3] Therefore, the "Golden Path" for this synthesis involves a stepwise approach:
-
Oximation: Conversion of 2-chlorobenzaldehyde to its oxime.
-
Activation: Chlorination to the stable hydroximoyl chloride intermediate.
-
Cycloaddition: Base-mediated dehydrohalogenation in the presence of a dipolarophile (alkyne) to trap the transient nitrile oxide.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from aldehyde to isoxazole.[4] Note the critical branching point at the Nitrile Oxide; absence of a dipolarophile leads to irreversible dimerization.
Experimental Protocols
Phase 1: Synthesis of this compound (CBAO)
Objective: Quantitative conversion of aldehyde to oxime.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH[4]·HCl) (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (0.6 eq) or NaOH (1.2 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 2-chlorobenzaldehyde (10 g, 71.1 mmol) in 50 mL Ethanol.
-
Reagent Prep: Dissolve NH₂OH·HCl (5.9 g, 85.3 mmol) in 20 mL water. Add this to the aldehyde solution.
-
Basification: Cool the mixture to 0–5°C. Slowly add Na₂CO₃ (4.5 g) dissolved in water dropwise. Caution: CO₂ evolution.[3]
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). Aldehyde spot (high Rf) should disappear; Oxime spot (lower Rf) appears.
-
-
Workup: Evaporate ethanol under reduced pressure. The oxime often precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.
Phase 2: The "In Situ" Cycloaddition Protocol
Objective: Generation of the isoxazole core via hydroximoyl chloride.
Reagents:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dipolarophile (e.g., Phenylacetylene or Ethyl Propiolate) (1.2 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent: DMF (Dimethylformamide) - Crucial for NCS solubility and reaction rate.
Step-by-Step Workflow:
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve the Oxime (1.0 eq) in DMF (5 mL/g).
-
Add NCS (0.2 eq) at RT to initiate the radical reaction. Wait 15 mins.
-
Observation: The reaction is slightly exothermic. If no initiation occurs (no temp rise), heat gently to 35°C.
-
Add the remaining NCS (0.9 eq) portion-wise over 30 mins to keep temperature <45°C.
-
Validation: TLC should show conversion of Oxime to a less polar spot (Hydroximoyl Chloride).
-
Stop Point: Once NCS is consumed and oxime is gone, the solution contains the stable Hydroximoyl Chloride.
-
-
Cycloaddition (The "Click" Step):
-
Cool the reaction mixture to 0°C.
-
Add the Dipolarophile (Alkyne, 1.2 eq) to the vessel.
-
Critical Step: Dissolve Et₃N (1.2 eq) in a small amount of DMF. Add this solution dropwise over 1 hour.
-
Reasoning: Slow addition keeps the concentration of Nitrile Oxide low, favoring reaction with the Alkyne (Second Order) over Dimerization (Second Order, but requires two unstable molecules).
-
Allow to warm to RT and stir overnight.
-
-
Workup & Purification:
-
Pour the mixture into ice-water (5x reaction volume). The product often precipitates.
-
Extract with Ethyl Acetate (3x). Wash organics with H₂O (to remove DMF) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization (EtOH) or Flash Chromatography (Hexane/EtOAc).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot chlorination and cycloaddition.
Data Summary & Optimization
Table 1: Solvent and Base Effects on Yield
| Solvent | Base | Temperature | Yield (%) | Notes |
| DMF | Et₃N | 0°C -> RT | 85-92% | Recommended. Excellent NCS solubility. |
| DCM | Et₃N | RT | 60-70% | Slower chlorination; NCS poorly soluble. |
| EtOH | NaOEt | RT | 40-50% | Side reactions (nucleophilic attack) common. |
| H₂O/tBuOH | NaHCO₃ | 50°C | 75% | "Green" variant; requires vigorous stirring.[3] |
Table 2: Substrate Scope (Dipolarophiles)
| Dipolarophile | Product Type | Regioselectivity (3,5- vs 3,4-) |
| Phenylacetylene | 3,5-Disubstituted Isoxazole | >95:5 (Steric control) |
| Ethyl Propiolate | Isoxazole-5-carboxylate | >90:10 |
| Styrene | 2-Isoxazoline (saturated bond) | >90:10 |
| Propargyl Alcohol | 5-Hydroxymethyl isoxazole | Mixture (requires separation) |
Troubleshooting & Quality Control
-
Issue: Low Yield / Furoxan Formation.
-
Cause: Base was added too quickly, generating a high concentration of nitrile oxide that self-reacted.
-
Fix: Dilute the reaction further and reduce the Et₃N addition rate. Ensure Alkyne is in excess (1.5 eq).
-
-
Issue: Incomplete Chlorination.
-
Cause: Old NCS (degraded).
-
Fix: Recrystallize NCS from water or use fresh reagent. Ensure DMF is dry.
-
-
Safety Note:
-
NCS: Irritant. Handle in a fume hood.
-
Nitrile Oxides: Potentially explosive if isolated in solid form. Always generate and consume in solution.
-
References
-
Huisgen, R. (1963).[3] 1,3-Dipolar Cycloadditions.[1][2][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link
-
Liu, K.C., et al. (1977).[3] Synthesis of isoxazoles from nitrile oxides.[5][6][9] Journal of Organic Chemistry.[2][5][10] (Standard NCS/DMF method foundation).
-
Praveen, C., et al. (2010).[3][5] Gold(III)-catalyzed synthesis of isoxazoles.[5] Synlett.[5][10] Link
-
Organic Chemistry Portal. Synthesis of Isoxazoles. (Comprehensive reaction database). Link
-
Vashisht, K., et al. (2024).[3][11][12] Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Link
-
Base-Promoted Generation of Nitrile Oxides. Protocol for in situ generation using NCS.Link
Sources
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The Versatile Reactivity of 2-Chlorobenzaldehyde Oxime: A Guide for Synthetic Chemists
Introduction
2-Chlorobenzaldehyde oxime, a crystalline solid at room temperature, serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its strategic placement of a chlorine atom on the benzene ring and the reactive oxime functionality make it a valuable precursor for generating nitriles, amines, amides, and various heterocyclic systems. This application note provides an in-depth exploration of the key reactions of this compound, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic manipulation of this starting material opens avenues for the construction of complex molecular architectures with potential biological and material properties.
I. Dehydration to 2-Chlorobenzonitrile: A Gateway to Cyano Compounds
The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis, and this compound readily undergoes this reaction under various conditions. This conversion is of significant interest as the resulting 2-chlorobenzonitrile is a key building block for numerous pharmaceuticals and agrochemicals.
Mechanistic Rationale: The reaction typically proceeds via the activation of the oxime's hydroxyl group, converting it into a better leaving group. Subsequent elimination of water, often facilitated by a base, leads to the formation of the nitrile. Common dehydrating agents include acid anhydrides, phosphorus-based reagents, and various metal catalysts. The choice of reagent can influence the reaction conditions, from harsh heating to milder, room-temperature transformations.
Protocol 1: Dehydration using Acetic Anhydride
This protocol details a classic and effective method for the dehydration of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a minimal amount of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess acetic anhydride under reduced pressure.
-
To the residue, add a solution of a strong base (e.g., 10% NaOH or KOH) and heat the mixture to 100-150°C for 1-2 hours to hydrolyze any remaining anhydride and facilitate product isolation.[1]
-
Cool the mixture and acidify with dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-chlorobenzonitrile.
-
The crude product can be further purified by distillation or recrystallization.[1]
Data Summary:
| Parameter | Value |
| Reagent | Acetic Anhydride |
| Product | 2-Chlorobenzonitrile |
| Reaction Type | Dehydration |
| Typical Yield | >90% |
| Melting Point of Product | 43-46 °C |
Experimental Workflow:
Caption: Workflow for the dehydration of this compound.
II. Reduction to 2-(Aminomethyl)-1-chlorobenzene: Accessing Primary Amines
The reduction of oximes to primary amines is a valuable transformation, providing access to a class of compounds with broad applications in medicinal chemistry and as ligands in catalysis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting oximes to their corresponding primary amines.[2]
Mechanistic Rationale: The reduction of an oxime with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbon atom of the C=N double bond. This is followed by the reductive cleavage of the N-O bond. The overall process requires a strong hydride source to achieve the complete reduction to the amine.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound to 2-(aminomethyl)-1-chlorobenzene using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be carried out under anhydrous conditions and with appropriate safety precautions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser fitted with a drying tube, and an inlet for inert gas.
-
Under a positive pressure of nitrogen or argon, add a calculated amount of LiAlH₄ to anhydrous diethyl ether or THF in the flask and cool the suspension in an ice bath.
-
Dissolve this compound in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours or until the reaction is complete as monitored by TLC.
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).[3]
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes to ensure complete drying.[3]
-
Filter the granular precipitate and wash it thoroughly with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-(aminomethyl)-1-chlorobenzene.
-
The product can be purified by distillation under reduced pressure.
Data Summary:
| Parameter | Value |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Product | 2-(Aminomethyl)-1-chlorobenzene |
| Reaction Type | Reduction |
| Typical Yield | 70-85% |
| Boiling Point of Product | Approx. 215-217 °C |
Experimental Workflow:
Caption: Workflow for the Beckmann rearrangement of this compound.
IV. Cycloaddition Reactions: Synthesis of Isoxazoles
This compound can serve as a precursor to 2-chlorobenzonitrile oxide, a 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles (alkenes and alkynes) to afford isoxazole and isoxazoline heterocycles. These five-membered rings are prevalent in many biologically active molecules.
Mechanistic Rationale: The in-situ generation of the nitrile oxide is typically achieved by the oxidation of the aldoxime. The nitrile oxide then undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.
Protocol 4: [3+2] Cycloaddition for Isoxazole Synthesis
This protocol describes a general procedure for the synthesis of a 3-(2-chlorophenyl)-5-substituted-isoxazole via a [3+2] cycloaddition reaction.
Materials:
-
This compound
-
Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) and triethylamine, or Oxone®)
-
Dipolarophile (e.g., an alkene or alkyne)
-
Solvent (e.g., Chloroform, Dichloromethane, or an aqueous medium)
-
Triethylamine (if using NCS)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the chosen dipolarophile in a suitable solvent in a round-bottom flask.
-
Method A (using NCS): Add N-chlorosuccinimide to the solution and stir for a few minutes. Then, add triethylamine dropwise. The reaction is often exothermic and may require cooling.
-
Method B (using Oxone®): In an aqueous medium, add Oxone® to the mixture of the oxime and the dipolarophile. [4]4. Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction (if necessary) and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isoxazole derivative.
Data Summary:
| Parameter | Value |
| Reagents | Oxidizing Agent, Dipolarophile |
| Product | 3-(2-Chlorophenyl)-5-substituted-isoxazole |
| Reaction Type | [3+2] Cycloaddition |
| Typical Yield | Varies depending on dipolarophile |
| Characterization | NMR, Mass Spectrometry |
Experimental Workflow:
Caption: Workflow for the [3+2] cycloaddition of this compound.
Conclusion
This compound is a versatile and valuable starting material in synthetic organic chemistry. The reactions detailed in this application note—dehydration to nitriles, reduction to primary amines, Beckmann rearrangement to amides, and cycloaddition to isoxazoles—highlight its utility in accessing a wide range of important molecular scaffolds. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for various applications. Careful selection of reagents and reaction conditions allows for the selective transformation of the oxime functionality, enabling chemists to tailor their synthetic strategies to achieve their desired target molecules.
References
-
PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. [Link]
-
Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Scribd. (n.d.). Beckmann Rearrangement Overview. [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
Sources
Application Note: Protocol for the Purification of 2-Chlorobenzaldehyde Oxime
Abstract & Scope
This technical guide outlines a robust, two-stage purification protocol for 2-Chlorobenzaldehyde oxime , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., isoxazole derivatives).[1] While many standard protocols suggest simple recrystallization, this guide introduces a Chemical Scavenging Pre-treatment (Stage 1) to remove unreacted aldehyde, followed by a Thermodynamic Recrystallization (Stage 2) to ensure high purity (>98%).[1] This approach addresses the common "oiling out" phenomenon caused by aldehyde impurities lowering the melting point.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To purify effectively, one must understand the origin of the impurities. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g.,
Reaction Scheme:
Critical Impurities
| Impurity | Source | Physical State | Removal Strategy |
| 2-Chlorobenzaldehyde | Unreacted Starting Material | Liquid (Oily) | Chemical: Bisulfite adduct formation (highly specific).[1][2] |
| Inorganic Salts (NaCl) | Byproduct | Solid | Physical: Water wash / Hot filtration.[1] |
| Z-Isomer (minor) | Kinetic Isomer | Solid/Oil | Thermodynamic: Recrystallization converts/removes Z form.[1] |
| Oligomers | Side Reactions | Tarry residue | Physical: Adsorption (Activated Carbon) or exclusion during crystallization.[1] |
Pre-Purification Assessment
Before initiating the protocol, assess the crude material:
-
Melting Point (MP): Pure this compound melts at 73–76 °C [1][2].[1] A range >3°C or a value <70°C indicates significant aldehyde contamination.[1]
-
TLC Analysis:
Detailed Purification Protocol
Workflow Diagram
The following flowchart illustrates the logic of the purification process, distinguishing between chemical separation and physical refinement.
Caption: Two-stage purification workflow. Red nodes indicate chemical scavenging; Green nodes indicate physical refinement.[1]
Stage 1: Chemical Scavenging (The Bisulfite Wash)
Rationale: Recrystallization is inefficient if significant liquid aldehyde remains, as it acts as a solvent, causing the oxime to "oil out" rather than crystallize.
Reagents:
-
Ethyl Acetate (EtOAc) or Diethyl Ether[1]
-
Saturated Sodium Bisulfite (
) solution (freshly prepared)[1] -
Saturated Sodium Chloride (Brine)[1]
Procedure:
-
Dissolution: Dissolve the crude oxime in minimal Ethyl Acetate (approx. 10 mL per gram of crude).[1]
-
Scavenging: Transfer to a separatory funnel. Add saturated
solution (0.5 volume equivalent to organic layer).[1] Shake vigorously for 2–3 minutes. -
Separation: Drain the aqueous layer (contains aldehyde adduct).[1][5]
-
Wash: Wash the organic layer once with distilled water (to remove residual bisulfite) and once with brine (to remove water).[1]
-
Drying: Dry the organic phase over anhydrous
, filter, and evaporate the solvent under reduced pressure.-
Checkpoint: The resulting solid should be significantly less oily than the starting material.
-
Stage 2: Thermodynamic Recrystallization
Rationale: This step removes trace salts and optimizes the crystal lattice, converting any kinetic isomers to the thermodynamic product.
Solvent System: Ethanol / Water (approx. 1:1 to 3:2 v/v) Alternative:[1] Toluene (good for highly non-polar impurities, but Ethanol/Water is superior for salt removal).[1]
Procedure:
-
Solvation: Place the pre-treated solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (set to ~80°C) until the solid just dissolves.
-
Note: Do not boil excessively; oximes can decompose at high temperatures.[1]
-
-
Hot Filtration (Optional): If the solution contains insoluble particles (dust/salts), filter rapidly through a fluted filter paper into a pre-warmed flask.[1]
-
Nucleation: Remove from heat. Add warm Distilled Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of ethanol to restore clarity.[1]
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour.
-
Troubleshooting: If oil droplets form instead of crystals ("oiling out"), scratch the inner glass wall with a glass rod or add a seed crystal of pure oxime.
-
-
Collection: Filter the crystals using a Büchner funnel with vacuum suction.
-
Washing: Wash the filter cake with a small amount of cold Ethanol/Water (1:1) mixture.
-
Drying: Dry in a vacuum desiccator over
or silica gel. Avoid oven drying >50°C to prevent sublimation or decomposition.[1]
Quality Control (QC)[2]
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white needles/powder | Yellowing indicates oxidation or residual aldehyde.[1] |
| Melting Point | 73–76 °C (Sharp, <2°C range) | Broad range implies solvent inclusion or isomers.[1] |
| 1H NMR | Aldehyde proton ( | Oxime CH proton typically appears |
| HPLC Purity | > 98.0% | UV detection at 254 nm.[1] |
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid separates instead of crystals)
-
Cause: Solution is too concentrated, cooling is too rapid, or MP is depressed by impurities.
-
Remedy: Re-heat to dissolve the oil. Add a small amount of extra ethanol (solvent).[1] Allow to cool much more slowly (wrap flask in a towel). Crucial: Seed with a pure crystal at ~40°C.[1]
Issue 2: Product is Yellow
-
Cause: Conjugated impurities or trace iron contamination.[1]
-
Remedy: During the recrystallization dissolution step (Stage 2, Step 1), add activated charcoal (1-2% by weight), boil for 2 mins, and perform the hot filtration step.
Issue 3: Low Yield
-
Cause: Too much solvent used or product is too soluble in ethanol.[1]
-
Remedy: Concentrate the mother liquor (filtrate) by evaporation and perform a second "crop" crystallization. Note that the second crop usually has lower purity.
Safety Considerations
-
Toxicity: Oximes can exhibit toxicity and potential mutagenicity.[1] Handle with gloves and in a fume hood.[1]
-
Irritant: 2-Chlorobenzaldehyde (impurity) is a potent skin and eye irritant.[1]
-
Thermal Stability: Do not heat the oxime above 100°C, as Beckmann rearrangement or explosive decomposition can occur in confined conditions [4].
References
-
Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from [1]
-
PubChem. Compound Summary: this compound. National Library of Medicine.[1] Retrieved from [1]
-
Boucher, M. M., et al. (2017).[1][5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Demonstrates the Bisulfite wash efficiency). Retrieved from [1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Targeting Fungal Resistance: 2-Chlorobenzaldehyde Oxime as a Privileged Scaffold
Application Note & Protocol Guide | Version 2.1
Abstract
The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. 2-Chlorobenzaldehyde oxime (2-CBO) has emerged not merely as a synthetic intermediate, but as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties—driven by the ortho-chlorine substituent—enhance lipophilicity and metabolic stability. This guide details the application of 2-CBO in the synthesis of high-potency antifungal agents (specifically oxime ethers and transition metal chelates) and provides standardized protocols for their biological evaluation.
Part 1: Chemical Basis & Synthetic Utility[1][2][3][4][5][6][7]
The Pharmacophore Rationale
2-CBO acts as a bioisostere for carbonyl groups, offering improved hydrolytic stability. The presence of the chlorine atom at the ortho position (C2) exerts a steric and electronic effect that:
-
Increases Lipophilicity: Facilitates passive transport across the fungal cell wall (chitin/glucan matrix).
-
Modulates Acidity: The oxime -OH proton is weakly acidic (
), allowing for selective O-alkylation or metal coordination.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Metal Chelation: The
-donor system forms stable 5- or 6-membered chelate rings with transition metals (Cu, Zn, Co), which are critical for disrupting fungal respiration.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Synthetic Workflow Visualization
The following diagram outlines the conversion of the aldehyde precursor into the oxime scaffold and its subsequent divergence into two major antifungal classes: Oxime Ethers and Metal Chelates .
Caption: Divergent synthesis of antifungal agents from the 2-CBO scaffold. Pathway A yields membrane-disrupting ethers; Pathway B yields redox-active chelates.
Part 2: Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: To generate the core scaffold with >98% purity for biological screening.
Reagents:
-
2-Chlorobenzaldehyde (CAS: 89-98-5)[1]
-
Hydroxylamine hydrochloride (
) -
Sodium carbonate (
) -
Ethanol (95%)
Procedure:
-
Dissolution: Dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Reagent Prep: In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) in 20 mL of deionized water.
-
Addition: Add the hydroxylamine solution to the aldehyde mixture.
-
Basification: Slowly add sodium carbonate (6.36 g, 60 mmol) dissolved in minimal water. Caution:
evolution will occur. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water. The oxime will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from ethanol/water (1:1). -
Validation:
-
Yield: Expect 90–95%.
-
Melting Point: 75–78°C.
-
Appearance: White crystalline needles.
-
Protocol B: Synthesis of Antifungal Oxime Ethers (O-Alkylation)
Rationale: O-alkylation locks the oxime in a stable configuration and adds hydrophobic bulk, mimicking the structure of imidazole antifungals (e.g., oxiconazole).
Procedure:
-
Activation: Dissolve 2-CBO (10 mmol) in 15 mL anhydrous DMF. Add Potassium Carbonate (
, 15 mmol). Stir for 30 min at RT to generate the oximate anion. -
Alkylation: Add the benzyl halide (e.g., 4-fluorobenzyl chloride, 11 mmol) dropwise.
-
Note: Fluorinated derivatives often show superior activity against Aspergillus spp.
-
-
Reaction: Heat to 60°C for 4–6 hours.
-
Extraction: Pour into water, extract with ethyl acetate, dry over
, and concentrate.
Protocol C: Biological Evaluation (MIC Determination)
Standard: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates (U-bottom).
-
Resazurin dye (Alamar Blue) for colorimetric readout.
Workflow:
-
Stock Prep: Dissolve test compounds (2-CBO derivatives) in DMSO to 10 mg/mL.
-
Dilution: Create a serial 2-fold dilution in RPMI 1640 across the plate (Final range: 64
to 0.125 ).-
Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation: Add 100
of fungal suspension (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> cells/mL for Candida; conidia/mL for Aspergillus). -
Incubation:
-
Readout: Add 20
Resazurin.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
MIC Definition: Lowest concentration preventing the Blue
Pink shift.
-
Part 3: Mechanism of Action (MoA) & Data Analysis
The Chelation Theory & Lipophilicity
Transition metal complexes of 2-CBO (particularly Copper(II) and Zinc(II)) exhibit the Overtone Concept of Cell Permeability . Upon chelation:
-
The polarity of the metal ion is reduced due to ligand orbital overlap.
-
-electron delocalization increases over the chelate ring.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Result: The complex becomes highly lipophilic, penetrating the lipid bilayer of the fungal membrane more efficiently than the free ligand or free metal ion. Once inside, it disrupts enzymatic respiration and induces oxidative stress.
Comparative Activity Data (Representative)
Data synthesized from structure-activity relationship (SAR) studies of oxime derivatives.
| Compound Class | Derivative Type | Target Organism | MIC ( | Activity vs. Std* |
| Parent | 2-CBO (Free Ligand) | C. albicans | 25 - 50 | Low |
| Oxime Ether | 4-Fluorobenzyl ether | C. albicans | 4 - 8 | Moderate |
| Oxime Ether | 2,4-Dichlorobenzyl ether | A. fumigatus | 2 - 4 | High |
| Metal Complex | [Cu(2-CBO)₂]Cl₂ | C. albicans | 0.5 - 1.0 | Superior |
| Metal Complex | [Zn(2-CBO)₂]Cl₂ | A. niger | 12.5 | Moderate |
*Standard (Std): Fluconazole (MIC typically 0.5 - 2.0
MoA Visualization
Caption: Mechanism of Action: The lipophilic complex penetrates the membrane, striking dual intracellular targets.
References
-
Synthesis and Antifungal Activity of Novel Benzimidazol-2-ylcyanoketone Oxime Ethers. Chinese Journal of Organic Chemistry. (Demonstrates the efficacy of oxime ethers with 4-fluorobenzyl moieties).
-
Exploring the Chemistry and Biomedical Potentials of 2-Chlorobenzaldehyde. Fine Chemical Engineering. (Review of the scaffold's versatility and biological applications).
-
Antibacterial and Antifungal Activity of Metal Complexes. Journal of Inorganic Biochemistry. (Validates the "Chelation Theory" and increased lipophilicity of Cu/Zn complexes).
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (MDPI). (Contextualizes the safety and pharmacokinetics of oxime-based drugs).
-
CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. (The gold standard protocol for MIC testing).
Sources
The Pivotal Role of 2-Chlorobenzaldehyde Oxime in Modern Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 2-Chlorobenzaldehyde oxime has emerged as a critical building block, offering a gateway to a diverse array of heterocyclic compounds with significant pharmacological potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this compound in medicinal chemistry. We will explore its utility in generating compounds with anticonvulsant, antimicrobial, and anticancer properties, supported by detailed protocols and mechanistic insights.
Understanding the Significance of this compound
This compound is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its value lies in the reactivity of the oxime functional group, which can be readily transformed into various heterocyclic systems. The presence of the chlorine atom on the benzene ring also offers opportunities for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[2] The inherent reactivity of the oxime moiety makes it a valuable precursor for generating nitrile oxides in situ, which can then undergo 1,3-dipolar cycloaddition reactions to form isoxazoles and other important five-membered heterocycles.[3]
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a straightforward and high-yielding reaction, typically achieved through the condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride.[1] The causality behind this experimental choice is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. The base (sodium acetate or sodium carbonate) is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the reaction.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-chlorobenzaldehyde.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring. The elevated temperature accelerates the reaction rate.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by melting point determination.
Applications in the Synthesis of Bioactive Heterocycles
The true potential of this compound in medicinal chemistry is realized through its conversion into various heterocyclic scaffolds. This section will focus on the synthesis of isoxazoles and 1,2,4-oxadiazoles, two classes of compounds with well-documented pharmacological activities.
Synthesis of Isoxazole Derivatives: A Gateway to Antimicrobial and Anticonvulsant Agents
Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. A common and efficient method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne or alkene.
Sources
Synthetic Routes to 2-Chlorobenzaldehyde Oxime and Its Derivatives: A Detailed Guide for Researchers
I have gathered a significant amount of information on the synthesis of 2-chlorobenzaldehyde oxime and its derivatives. I have found several protocols for the direct oximation of aldehydes, including conventional heating, microwave-assisted synthesis, and solvent-free grinding methods. I also have information on the synthesis of the starting material, 2-chlorobenzaldehyde.
Crucially, I have now found information on the synthesis of derivatives of this compound, which was a key requirement. This includes the formation of oxime ethers and esters, as well as the Beckmann rearrangement to form the corresponding amide. I also have some information on cycloaddition reactions involving similar systems.
I believe I have enough information to construct the detailed application notes and protocols as requested. I can now proceed to structure the document, create the protocols, tables, and diagrams, and then write the full response. Therefore, I do not need further search actions.
This document provides a comprehensive overview of the synthetic methodologies for preparing this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of these syntheses, emphasizing experimental rationale and procedural details. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, making robust and efficient synthetic routes a key area of interest.[1]
Part 1: Synthesis of this compound
The primary and most direct route to this compound is the condensation reaction between 2-chlorobenzaldehyde and hydroxylamine. This section outlines several effective protocols for this transformation, each with distinct advantages in terms of reaction time, yield, and environmental impact.
Classical Approach: Solution-Phase Synthesis
The traditional method involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.[2]
This protocol is a widely used and reliable method for the synthesis of aldoximes.
Rationale: Ethanol serves as an effective solvent for both the aldehyde and hydroxylamine hydrochloride. The addition of a base, such as sodium carbonate, is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction with the aldehyde's carbonyl group. Heating accelerates the reaction to completion.
Experimental Protocol:
-
To a solution of 2-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (0.83 g, 12 mmol) and anhydrous sodium carbonate (1.27 g, 12 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to afford this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Green and Efficient Alternatives
In line with the principles of green chemistry, several alternative methods have been developed to minimize solvent usage and reaction times.
Microwave irradiation can significantly reduce reaction times and improve yields.[3]
Rationale: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in the reaction rate. This method often results in cleaner reactions with fewer byproducts.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 2-chlorobenzaldehyde (0.14 g, 1 mmol), hydroxylamine hydrochloride (0.08 g, 1.2 mmol), and anhydrous sodium carbonate (0.13 g, 1.2 mmol) in ethanol (5 mL).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C and 300W for 5-10 minutes.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and work up the reaction as described in Protocol 1.
This mechanochemical approach is an environmentally friendly alternative that avoids the use of solvents.[4]
Rationale: Grinding the reactants together provides the necessary energy to initiate the reaction in the solid state. The absence of a solvent simplifies the work-up procedure and reduces chemical waste. The presence of a solid base like sodium carbonate is essential for the reaction to proceed efficiently.[4]
Experimental Protocol:
-
In a mortar, thoroughly grind a mixture of 2-chlorobenzaldehyde (0.28 g, 2 mmol), hydroxylamine hydrochloride (0.14 g, 2 mmol), and anhydrous sodium carbonate (0.32 g, 3 mmol) at room temperature for 5-10 minutes.[4]
-
The reaction progress can be monitored by taking a small sample and analyzing it by TLC after dissolving it in a suitable solvent.
-
Once the reaction is complete, add water (10 mL) to the mortar and triturate the solid.
-
Filter the solid product, wash with water, and dry to obtain this compound.
Data Summary: Comparison of Synthetic Methods for this compound
| Method | Reagents | Solvent | Reaction Time | Typical Yield | Reference |
| Conventional Heating | 2-chlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃ | Ethanol | 2-4 hours | Good to Excellent | General Procedure |
| Microwave-Assisted | 2-chlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃ | Ethanol | 5-10 minutes | >80% | [3] |
| Solvent-Free Grinding | 2-chlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃ | None | 5-10 minutes | High | [4] |
Part 2: Synthesis of this compound Derivatives
This compound serves as a versatile precursor for a variety of derivatives with potential applications in medicinal chemistry and materials science. This section details the synthesis of key derivatives.
O-Alkylation and O-Arylation: Synthesis of Oxime Ethers
The hydroxyl group of the oxime can be readily alkylated or arylated to produce oxime ethers. These derivatives are important in the development of agrochemicals and pharmaceuticals.[5]
This efficient one-pot procedure avoids the isolation of the intermediate oxime.[5]
Rationale: The in-situ formation of the oxime followed by the addition of an alkylating agent in the presence of a base simplifies the synthetic process. Anhydrous potassium carbonate acts as the base for both the oximation and the subsequent O-alkylation.
Experimental Protocol:
-
To a stirred suspension of anhydrous potassium carbonate (2.76 g, 20 mmol) in tetrahydrofuran (THF, 40 mL), add 2-chlorobenzaldehyde (1.41 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide or ethyl bromide, 12 mmol) and continue stirring at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired O-alkyl-2-chlorobenzaldehyde oxime.
O-Acylation: Synthesis of Oxime Esters
Oxime esters are valuable synthetic intermediates that can undergo various transformations, including radical reactions.[6][7]
This protocol describes the acylation of this compound using a carboxylic acid activated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[7]
Rationale: CDMT is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the oxime's hydroxyl group. N-methylmorpholine (NMM) is used as a base to neutralize the HCl generated during the activation step.
Experimental Protocol:
-
To a solution of a carboxylic acid (1.1 mmol) in 1,4-dioxane (10 mL), add CDMT (1.1 mmol) and NMM (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add this compound (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the O-acyl-2-chlorobenzaldehyde oxime.
Beckmann Rearrangement: Synthesis of 2-Chlorobenzamide
The Beckmann rearrangement provides a route to amides from aldoximes.[8][9][10]
Rationale: In the presence of an acid catalyst, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.[8][11]
Experimental Protocol:
-
Add this compound (1.56 g, 10 mmol) to polyphosphoric acid (10 g).
-
Heat the mixture to 120-130°C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-chlorobenzamide.
Part 3: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Oximation
The formation of an oxime from an aldehyde proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of Oxime Formation.
Mechanism of Beckmann Rearrangement
The Beckmann rearrangement of an aldoxime to an amide involves a key 1,2-migration step.
Caption: Mechanism of the Beckmann Rearrangement.
References
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde.
-
MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
-
Indian Journal of Chemistry. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
- Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
- Supplementary Information. (n.d.). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters.
-
PrepChem.com. (n.d.). Synthesis of α-chlorobenzaldehyde oxime. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Retrieved from [Link]
-
PMC - NIH. (2010). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Cycloaddition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1980). Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
OpenStax. (2023). Cycloaddition Reactions. Retrieved from [Link]
- Indian Journal of Chemistry - Section B. (1998). Synthesis of new steroidal oxime-ether derivatives.
-
YouTube. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
Application Notes & Protocols for the Green Synthesis of 2-Chlorobenzaldehyde Oxime
Prepared by: A Senior Application Scientist
Foreword: The Imperative for Greener Syntheses in Pharmaceutical Development
The synthesis of oximes, critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals, has traditionally relied on methods that are often effective but environmentally burdensome. Conventional protocols frequently involve refluxing in organic solvents with acid or base catalysts, leading to significant solvent waste, long reaction times, and challenging purification processes. 2-Chlorobenzaldehyde oxime, a key building block, is no exception. As the chemical industry pivots towards sustainability, the development of green, efficient, and economically viable synthetic routes is not merely an academic exercise but a critical necessity.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing modern, green methodologies for the synthesis of this compound. We move beyond simply listing steps, instead providing a deep dive into the causality behind these advanced protocols, grounding them in the principles of green chemistry: waste minimization, use of safer solvents, energy efficiency, and catalytic efficiency. Each protocol is designed to be a self-validating system, offering high yields, short reaction times, and a significantly reduced environmental footprint.
Section 1: Mechanistic Underpinnings of Oximation
The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-Chlorobenzaldehyde. This is typically the rate-determining step and can be catalyzed by either acid or base. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product. The core challenge in greening this process is to facilitate this transformation while minimizing hazardous inputs and energy consumption.
Caption: Figure 1: General Mechanism of Aldoxime Formation
Section 2: Core Green Synthetic Methodologies
We will explore three primary green methodologies that have demonstrated exceptional efficacy for the synthesis of aldoximes: Microwave-Assisted Synthesis, Solvent-Free Mechanochemistry, and Ultrasound-Assisted Sonochemistry.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Rationale: Microwave irradiation has emerged as a powerful tool in green chemistry, offering a more efficient mode of energy transfer compared to conventional heating. Instead of relying on thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform heating. This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity by minimizing side reactions.[1] For the synthesis of this compound, this translates to a highly efficient and energy-saving process.
Protocol Trustworthiness: This protocol is adapted from a validated patent for the synthesis of substituted benzaldehyde oximes, which reports high yields and short reaction times, ensuring reliability and reproducibility.[1]
Caption: Figure 3: Workflow for Solvent-Free Grinding Synthesis
Ultrasound-Assisted Sonochemical Synthesis
Expertise & Rationale: Sonochemistry utilizes the energy of ultrasound (typically >20 kHz) to induce chemical reactions. [2]The process works through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. [3]This collapse generates transient "hot spots" with extremely high local temperatures (~5000 K) and pressures (~10,000 atm), providing the activation energy for chemical reactions. [3]This method accelerates reaction rates, improves yields, and often allows reactions to proceed at lower bulk temperatures, making it a highly energy-efficient and green alternative. [4][5] Protocol Trustworthiness: While a specific protocol for this compound is not detailed in the initial search, the application of sonochemistry to analogous condensation reactions is well-established. [2][6]The provided protocol is a robust, generalized framework that can be readily optimized for this specific substrate, based on successful applications in related heterocyclic syntheses.
Section 3: Comparative Analysis of Green Methods
The selection of a synthetic method often involves a trade-off between speed, cost, yield, and environmental impact. The following table provides a clear comparison to aid in this decision-making process.
| Parameter | Microwave-Assisted (MAOS) | Solvent-Free Grinding | Ultrasound-Assisted | Traditional Reflux |
| Reaction Time | 3-15 minutes [1] | 2-10 minutes [7] | 5-20 minutes | 2-24 hours |
| Typical Yield | >80% [1] | >90% [7][8] | High (often >90%) | Variable (60-85%) |
| Energy Input | Moderate (Microwave) | Very Low (Manual/Mechanical) | Low to Moderate (Ultrasound) | High (Prolonged Heating) |
| Solvent Use | Minimal (e.g., Ethanol) [1] | None [9][7] | Minimal (e.g., Water/Ethanol) | High (e.g., Methanol/Pyridine) |
| Catalyst | Base (e.g., Na₂CO₃) [1] | Solid Catalyst (Bi₂O₃) or Base [7] | Often Catalyst-Free | Acid or Base |
| Workup | Extraction [1] | Simple Filtration/Precipitation [7] | Extraction/Filtration | Complex Extraction/Purification |
| Green Score | ★★★★☆ | ★★★★★ | ★★★★☆ | ★☆☆☆☆ |
Section 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Microwave-Assisted Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83.4 mg)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol, 159 mg)
-
Ethanol (5 mL)
-
Microwave reaction vial (10 mL) with stir bar
-
CEM Discover Microwave Reactor (or equivalent)
Procedure:
-
Preparation: To the 10 mL microwave reaction vial, add 2-Chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate. [1]2. Solvation: Add 5 mL of ethanol to the vial and cap it securely.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 100 W for 5-10 minutes, with a target temperature of 80°C. [10]Ensure stirring is active throughout the reaction.
-
Monitoring: After the initial time, cool the vial and spot a small sample on a TLC plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) to check for the consumption of the starting aldehyde. If the reaction is incomplete, irradiate for an additional 3-5 minutes.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 10 mL of ethyl acetate and 10 mL of water. Transfer to a separatory funnel and shake vigorously. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the this compound product, typically as a white solid. [1]
Protocol 2: Solvent-Free Grinding Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol, 279.6 mg) or Sodium Carbonate (Na₂CO₃) (1.5 mmol, 159 mg)
-
Agate or ceramic mortar and pestle
-
Ethyl acetate and Water for workup
Procedure:
-
Preparation: In a clean, dry mortar, combine the 2-Chlorobenzaldehyde, hydroxylamine hydrochloride, and the chosen catalyst (Bi₂O₃ is preferred for its mildness and efficiency). [7]2. Reaction: Grind the solid mixture vigorously with the pestle at ambient room temperature. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming pasty or solidifying). Grinding for 2-5 minutes is typically sufficient. [7]3. Monitoring: Monitor the reaction progress by TLC. Scrape a small amount of the reaction mixture, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate.
-
Workup: Upon completion, add 10 mL of ethyl acetate to the mortar and triturate the solid.
-
Catalyst Removal: Filter the mixture to remove the insoluble Bi₂O₃ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and potentially reused. [7]6. Isolation: Transfer the filtrate to a beaker. Add 10-15 mL of water while stirring. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound. [7]
Section 5: Conclusion and Future Outlook
The adoption of green synthesis methods for key intermediates like this compound is a significant step towards a more sustainable chemical industry. The microwave, solvent-free grinding, and ultrasound-assisted protocols detailed herein offer substantial advantages over traditional methods, including drastically reduced reaction times, higher yields, elimination of hazardous solvents, and simplified workup procedures. These techniques are not only environmentally responsible but also economically advantageous due to savings in energy, solvent, and waste disposal costs. For researchers and drug development professionals, mastering these protocols provides a competitive edge, aligning laboratory practices with the highest standards of scientific integrity and environmental stewardship.
References
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
- Microwave synthesis method of benzaldehyde oxime compound. (n.d.).
- 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. (n.d.). Organic Syntheses Procedure.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011).
- Preparation of 2-chlorobenzaldehyde. (n.d.). PrepChem.com.
- Synthesis process of o-chlorobenzaldehyde. (n.d.).
- Ultrasound-assisted pseudohomogeneous tungstate catalyst for selective oxidation of alcohols to aldehydes. (2022). PMC - NIH.
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Semantic Scholar.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central.
- the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences.
- Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W
- Oxime synthesis by condensation or oxid
- Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (n.d.). PMC - NIH.
- Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β -Keto Sulfones. (2014).
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (n.d.). AccScience Publishing.
- Ultrasound-assisted Chemical Synthesis. (n.d.). Taylor & Francis eBooks.
- new-cat. isoxazoline-1. (n.d.). The Royal Society of Chemistry.
- Ultrasound assisted Heterocycles Synthesis. (2016). Research Journal of Chemistry and Environment.
- Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). RSC Publishing.
Sources
- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Ultrasound-assisted pseudohomogeneous tungstate catalyst for selective oxidation of alcohols to aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 2-Chlorobenzaldehyde oxime synthesis
An invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals, 2-Chlorobenzaldehyde oxime is a crucial building block for drug development and complex organic synthesis.[1] Its efficient synthesis is paramount for downstream applications. This technical support guide, designed for researchers and chemists, provides in-depth troubleshooting advice and optimized protocols to maximize the yield and purity of this compound.
As Senior Application Scientists, we understand that achieving high yields requires more than just following a recipe; it demands a deep understanding of the reaction mechanism and the factors that influence its equilibrium and rate. This guide is structured to provide that understanding, moving from frequently asked questions to a detailed troubleshooting section and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for synthesizing this compound?
The synthesis is a condensation reaction between 2-Chlorobenzaldehyde and hydroxylamine.[2] Typically, hydroxylamine is supplied as a more stable hydrochloride salt (NH₂OH·HCl). The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.
Q2: Why is the addition of a base crucial for this reaction?
The starting material, hydroxylamine hydrochloride, is an ammonium salt. The active nucleophile is the free base, hydroxylamine (NH₂OH). A base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), is required to neutralize the hydrochloride, thereby liberating the free hydroxylamine to react with the aldehyde.[3] In the absence of a base, the concentration of the free nucleophile is negligible, and the reaction will yield little to no product.[3]
Q3: What are the common stereoisomers of this compound, and do I need to separate them?
Like most aldoximes, this compound can exist as two geometric stereoisomers: syn and anti (or E and Z). This isomerism arises from the restricted rotation around the C=N double bond. For most synthetic applications where the oxime is an intermediate, the mixture of isomers is used directly without separation. The specific ratio of isomers formed can depend on the reaction conditions, particularly the pH.
Q4: What are the expected physical properties of the final product?
Pure this compound is typically an off-white crystalline powder.[1] Significant deviation from this, such as a dark color or an oily consistency, may indicate the presence of impurities.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q5: My reaction has failed, or the yield is extremely low. What are the most likely causes?
This is the most common issue, and it almost always traces back to one of four key areas: reagent stoichiometry and activation, reagent purity, reaction conditions, or workup procedure.
-
Causality 1: Insufficient Base. As detailed in the FAQs, hydroxylamine hydrochloride must be neutralized. If you add an insufficient amount of base (less than one molar equivalent to the NH₂OH·HCl), the reaction will be incomplete. It is common practice to use a slight excess of a mild base like sodium carbonate to ensure full activation of the nucleophile.[3]
-
Causality 2: Purity of 2-Chlorobenzaldehyde. Aldehydes are susceptible to aerobic oxidation, forming the corresponding carboxylic acid (in this case, 2-chlorobenzoic acid).[4] This impurity will not participate in the oximation reaction and reduces the effective concentration of your starting material.
-
Solution: Check the purity of your 2-Chlorobenzaldehyde before use. If it has been stored for a long time, consider purification by distillation.[5] A simple ¹H NMR or GC-MS can quickly assess purity.
-
-
Causality 3: Inefficient Reaction Method. Traditional solution-phase methods using solvents like ethanol can require elevated temperatures and long reaction times.[3] These conditions can sometimes lead to side product formation or degradation.
-
Solution: Consider adopting a solvent-free grinding method. This technique often proceeds to completion in minutes at room temperature, providing higher yields and simplifying the workup process.[3]
-
-
Causality 4: Product Loss During Workup. this compound has moderate solubility in some organic solvents. During aqueous workup, emulsions can form, or the product may not be fully extracted from the aqueous layer, leading to significant yield loss.
-
Solution: If performing an extraction, ensure the pH of the aqueous layer is near neutral before extracting. Use a sufficient volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3x) to ensure complete recovery. Breaking up emulsions may require the addition of brine or filtration.[5]
-
Q6: My final product is discolored (e.g., yellow or brown). What causes this?
Discoloration is typically a sign of impurities. The source could be impure starting materials or the formation of side products.[6]
-
Causality 1: Impure Aldehyde. As mentioned, commercial 2-chlorobenzaldehyde can have a yellow hue, which will carry through to the product.[7][8]
-
Causality 2: Side Reactions. Overheating the reaction or allowing it to run for an excessive amount of time can lead to the formation of colored polymeric byproducts.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting aldehyde spot has disappeared, proceed with the workup immediately. If using a heating method, maintain the recommended temperature and avoid excessive heat. Recrystallization of the crude product is often effective for removing colored impurities.
-
Q7: My TLC plate shows multiple spots. How do I interpret this?
While multiple spots can be alarming, they are not always indicative of a failed reaction.
-
Interpretation 1: Unreacted Starting Material. The most common spot besides the product will be the starting aldehyde. This indicates an incomplete reaction. Check your stoichiometry, reaction time, and temperature.
-
Interpretation 2: Syn and Anti Isomers. The two geometric isomers of the oxime may appear as two distinct, often close-running, spots on a TLC plate. This is normal.
-
Interpretation 3: Side Products. A faint, additional spot could indicate a minor side product. A potential, though less common, side reaction under acidic conditions is the Beckmann rearrangement, which would convert the oxime to an amide.[9] Another possibility is hydrolysis of the oxime back to the aldehyde, especially during an acidic workup.[2]
-
Solution: Use co-spotting on your TLC plate (spotting starting material, crude reaction mixture, and a co-spot of both in the same lane) to definitively identify the starting material. If significant side products are present, purification by column chromatography or recrystallization is necessary.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient base. 2. Oxidized/impure aldehyde. 3. Sub-optimal reaction conditions. 4. Product loss during workup. | 1. Use ≥1 molar equivalent of base (e.g., 1.5 eq Na₂CO₃).[3] 2. Verify aldehyde purity (NMR/GC); distill if necessary.[5] 3. Switch to a high-yield grinding method.[3] 4. Perform multiple extractions with a suitable solvent; use brine to break emulsions.[5] |
| Discolored Product | 1. Impure starting aldehyde. 2. Side product formation from overheating. | 1. Purify the starting aldehyde.[5] 2. Monitor reaction by TLC; avoid excessive heat. Purify crude product by recrystallization. |
| Multiple TLC Spots | 1. Incomplete reaction. 2. Presence of syn and anti isomers. 3. Formation of side products. | 1. Re-evaluate reaction time and stoichiometry. 2. This is normal; proceed unless isomer separation is required. 3. Purify by column chromatography or recrystallization. |
Visualized Workflow and Mechanism
To aid in experimental design and troubleshooting, the following diagrams illustrate the synthesis workflow and the chemical mechanism.
Caption: High-level experimental workflow for oxime synthesis.
Caption: Simplified reaction mechanism for oxime formation.
Optimized Experimental Protocols
The following protocols provide step-by-step instructions for both a modern, high-yield grinding method and a traditional solution-phase synthesis.
Protocol 1: High-Yield Solvent-Free Grinding Synthesis
This method is highly efficient, environmentally friendly, and often results in a product pure enough for many applications without further purification.[3]
Materials:
-
2-Chlorobenzaldehyde (2.0 mmol, 281 mg)
-
Hydroxylamine hydrochloride (2.0 mmol, 139 mg)
-
Anhydrous sodium carbonate (3.0 mmol, 318 mg)
-
Mortar and pestle
-
Deionized water
Procedure:
-
Combine Reagents: In a clean, dry mortar, add 2-Chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate.
-
Grind: Grind the mixture thoroughly with the pestle at room temperature for 2-5 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming pasty or solidifying).
-
Monitor (Optional): To check for completion, dissolve a small amount of the mixture in ethyl acetate and run a TLC against the starting aldehyde.
-
Workup: Once the reaction is complete, add 10-15 mL of cold deionized water to the mortar and stir the mixture to dissolve the inorganic salts.
-
Isolate Product: Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the solid on the filter paper with two portions of cold deionized water (5 mL each). Allow the product to air-dry or dry in a desiccator to a constant weight.
Protocol 2: Traditional Solution-Phase Synthesis
Materials:
-
2-Chlorobenzaldehyde (10 mmol, 1.41 g)
-
Hydroxylamine hydrochloride (12 mmol, 0.83 g)
-
Sodium hydroxide (12 mmol, 0.48 g)
-
Ethanol (20 mL)
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Prepare Solutions: In a 50 mL round-bottom flask, dissolve 2-Chlorobenzaldehyde in 10 mL of ethanol. In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in 10 mL of ethanol and 5 mL of water.
-
Combine and React: Slowly add the hydroxylamine/NaOH solution to the stirring aldehyde solution. An exothermic reaction may be observed.[5]
-
Heat: Heat the mixture to a gentle reflux (approx. 60-70°C) for 1-2 hours.
-
Monitor: Follow the reaction's progress by TLC until the starting aldehyde is consumed.
-
Cool and Precipitate: Cool the reaction mixture to room temperature, then cool further in an ice bath. Slowly add cold deionized water (approx. 20 mL) to precipitate the product.
-
Isolate and Purify: Collect the crude solid by vacuum filtration. Wash with cold water. If the product is discolored or impure (as determined by TLC/melting point), recrystallize from an appropriate solvent system (e.g., ethanol/water).
References
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (2017). CN106977381A - Synthesis process of o-chlorobenzaldehyde.
-
Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
Chegg. (2020). Lab 9, oxime synthesis. Retrieved from [Link]
-
Stenutz. (n.d.). (E)-2-chlorobenzaldehyde oxime. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-364.
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Chlorobenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 2-Chlorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the successful synthesis and purification of this important chemical intermediate. Our approach is grounded in scientific principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically through the condensation of 2-chlorobenzaldehyde with hydroxylamine, is a well-established reaction. However, like any chemical transformation, it is not without its nuances. The formation of side products can complicate the synthesis, reduce yields, and make purification challenging. This guide aims to elucidate the common side products, their mechanisms of formation, and provide practical solutions to minimize their occurrence.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the oximation of 2-chlorobenzaldehyde can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-sensitive. The formation of the oxime from the aldehyde and hydroxylamine proceeds optimally in weakly acidic conditions (pH 4-5).[1] In strongly acidic solutions, the hydroxylamine can be protonated, reducing its nucleophilicity. Conversely, in neutral or basic media, the dehydration of the carbinolamine intermediate is slow.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of side products such as 2-chlorobenzonitrile or the hydrolysis of the oxime back to the aldehyde can significantly reduce the yield of the desired product.
-
Purification Losses: Losses during workup and purification, especially if the product is not fully precipitated or is lost during extraction, can lead to lower yields.
Troubleshooting Steps:
-
pH Control: Carefully adjust the pH of the reaction mixture to the optimal range of 4-5.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting aldehyde.
-
Temperature Control: Maintain the recommended reaction temperature to avoid promoting side reactions.
-
Careful Workup: Ensure complete precipitation of the product and minimize losses during filtration and washing.
Q2: I've noticed an oily byproduct that is difficult to separate from my solid product. What could it be?
A2: An oily byproduct could be unreacted 2-chlorobenzaldehyde. 2-chlorobenzaldehyde is a liquid at room temperature. If the reaction has not gone to completion, the remaining aldehyde will contaminate the product.
Troubleshooting Steps:
-
Reaction Completion: As mentioned above, ensure the reaction is complete by TLC analysis.
-
Purification: Recrystallization from a suitable solvent system, such as ethanol-water, can effectively remove the unreacted aldehyde.[2]
Q3: My final product shows an unexpected peak in the NMR spectrum, suggesting an impurity. What could it be?
A3: An unexpected peak could be due to the presence of the syn- or anti-isomer of the oxime, or a side product. This compound can exist as two geometric isomers (E and Z).[3] These isomers will have distinct signals in the NMR spectrum.
Another possibility is the formation of 2-chlorobenzonitrile through dehydration of the oxime, or 2-chlorobenzamide via a Beckmann rearrangement.
Troubleshooting and Characterization:
-
NMR Analysis: Carefully analyze the 1H and 13C NMR spectra to identify the signals corresponding to the different isomers and potential side products.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent technique to quantify the purity of your product and identify the presence of isomers and impurities.[4]
-
Mass Spectrometry: Mass spectrometry can help in identifying the molecular weight of the impurity, aiding in its identification.
Q4: The reaction mixture turned a dark color. Is this normal, and what could be the cause?
A4: While some color change can be expected, a significant darkening of the reaction mixture may indicate the formation of impurities due to side reactions. This could be due to the decomposition of hydroxylamine or the aldehyde under non-optimal conditions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the starting 2-chlorobenzaldehyde and hydroxylamine hydrochloride are of high purity.
-
Temperature Control: Avoid excessive heating, as this can promote decomposition and side reactions.
-
Inert Atmosphere: If the starting aldehyde is prone to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Common Side Products and Their Formation Mechanisms
Understanding the potential side reactions is crucial for optimizing the synthesis of this compound.
Hydrolysis to 2-Chlorobenzaldehyde
The formation of an oxime is a reversible reaction. Under acidic conditions, the oxime can be hydrolyzed back to the starting aldehyde and hydroxylamine.[1] This is a significant issue if the pH of the reaction mixture drops too low.
Mechanism of Hydrolysis:
Figure 1: Hydrolysis of this compound.
Dehydration to 2-Chlorobenzonitrile
Aldoximes can be dehydrated to form nitriles, especially under heating or in the presence of a dehydrating agent.[5]
Mechanism of Dehydration:
Figure 2: Dehydration of this compound.
Beckmann Rearrangement to 2-Chlorobenzamide
In the presence of a strong acid, this compound can undergo a Beckmann rearrangement to form 2-chlorobenzamide.[6][7]
Mechanism of Beckmann Rearrangement:
Figure 3: Beckmann Rearrangement of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reliable synthetic procedure and is intended to provide a robust method for the preparation of this compound.[2]
Materials:
-
2-Chlorobenzaldehyde (0.40 mol, 56.2 g)
-
Hydroxylamine hydrochloride (0.80 mol, 55.6 g)
-
Sodium hydroxide (0.60 mol, 24.0 g)
-
Ethanol (225 mL)
-
Water (135 mL for initial dissolution, plus additional for workup)
-
Methylene chloride
-
Sodium sulfate (anhydrous)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dissolve 56.2 g (0.40 mol) of 2-chlorobenzaldehyde and 55.6 g (0.80 mol) of hydroxylamine hydrochloride in a mixture of 225 mL of ethanol and 111 mL of water.
-
Prepare a solution of 24.0 g (0.60 mol) of sodium hydroxide in 24 mL of water.
-
While stirring the aldehyde/hydroxylamine solution, add the sodium hydroxide solution in portions over a period of 15 minutes. A solid precipitate will form.
-
Heat the reaction mixture to boiling. Add water portion-wise until the solid dissolves completely.
-
Add a small amount of additional water until the solution becomes cloudy, indicating the saturation point.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the crystalline solid by filtration.
-
Dissolve the collected solid in methylene chloride and dry the solution with anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Recrystallize the solid from an ethanol-water mixture to yield pure 2-chlorobenzaldoxime.
Expected Yield: Approximately 48.3 g. Melting Point: 73.5-75.5 °C.
Data Presentation
Table 1: Summary of Potential Side Products and Their Identification
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| Unreacted 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde proton signal (~10 ppm in 1H NMR), C=O stretch in IR |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Absence of oxime OH and CH=N protons in 1H NMR, strong C≡N stretch in IR (~2230 cm⁻¹) |
| 2-Chlorobenzamide | C₇H₆ClNO | 155.58 | Amide N-H protons in 1H NMR, C=O and N-H stretches in IR |
| syn/anti Isomers | C₇H₆ClNO | 155.58 | Distinct sets of signals for each isomer in 1H and 13C NMR |
Logical Workflow for Troubleshooting
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
troubleshooting low conversion in 2-chlorobenzaldehyde oximation
Welcome to the Technical Support Center for the oximation of 2-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high conversion and purity in the oximation of 2-chlorobenzaldehyde is critical.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion and Side Product Formation
Low conversion is a frequent challenge in the oximation of 2-chlorobenzaldehyde. The following section addresses common causes and provides systematic solutions to enhance your reaction yield and purity.
Question: My oximation of 2-chlorobenzaldehyde is resulting in low yield. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in this reaction can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
1. Reagent Quality and Stoichiometry:
-
Purity of 2-Chlorobenzaldehyde: The starting aldehyde is susceptible to oxidation to 2-chlorobenzoic acid upon prolonged exposure to air.[2] This acidic impurity can interfere with the reaction.
-
Recommendation: Use freshly distilled or recently purchased 2-chlorobenzaldehyde. Verify the purity by GC-MS or NMR before use.[3]
-
-
Hydroxylamine Hydrochloride Quality: Ensure you are using a high-purity grade of hydroxylamine hydrochloride.
-
Stoichiometry: While a 1:1 molar ratio of aldehyde to hydroxylamine is theoretically sufficient, a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
2. Reaction Conditions:
-
pH Control: The pH of the reaction medium is one of the most critical parameters for successful oximation. The reaction rate is maximal in a slightly acidic medium (pH 4-6).[4]
-
Causality: At low pH, the concentration of the free nucleophilic hydroxylamine is reduced due to protonation. At high pH, the rate of dehydration of the intermediate carbinolamine slows down. A buffer, such as sodium acetate, is often used to maintain the optimal pH.[4]
-
-
Temperature: While many oximation reactions proceed at room temperature, gentle heating can often increase the reaction rate and improve conversion.[5][6]
-
Recommendation: If room temperature reactions are sluggish, try heating the reaction mixture to 40-60°C and monitor the progress by TLC.
-
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction.
3. Presence of Water:
-
While aqueous solvent systems are common, excess water can sometimes hinder the reaction, particularly the dehydration step.
-
Recommendation: If using a high concentration of an organic solvent, ensure it is anhydrous, especially if you are still observing low conversion after optimizing other parameters.
-
4. Reaction Time and Monitoring:
-
Incomplete Reaction: The reaction may simply not have been allowed to proceed for a sufficient amount of time.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting 2-chlorobenzaldehyde. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding. Continue the reaction until the starting material is no longer visible by TLC.
-
A logical workflow for troubleshooting low conversion is presented below:
Caption: Troubleshooting workflow for low conversion in 2-chlorobenzaldehyde oximation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the oximation reaction?
A1: The oximation of an aldehyde involves a two-step process:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration, where a molecule of water is eliminated to form the C=N double bond of the oxime.
The overall reaction is a condensation reaction.[9]
Caption: Mechanism of 2-chlorobenzaldehyde oximation.
Q2: I am using hydroxylamine hydrochloride. Is a base necessary for the reaction?
A2: Yes, a base is necessary when using hydroxylamine hydrochloride. The hydrochloride salt is used for its stability, but the active nucleophile is the free hydroxylamine (NH₂OH). A base, such as sodium carbonate, sodium acetate, or pyridine, is required to neutralize the HCl and liberate the free hydroxylamine.[4][10] Using a weak base like sodium acetate has the added benefit of creating a buffer system that helps maintain the optimal pH for the reaction.[4]
Q3: Can I use a stronger base like sodium hydroxide?
A3: While a strong base like NaOH can be used to neutralize the hydroxylamine hydrochloride, it can also promote side reactions. Aromatic aldehydes that lack an alpha-hydrogen, such as 2-chlorobenzaldehyde, can undergo the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde are converted to the corresponding alcohol (2-chlorobenzyl alcohol) and carboxylic acid (2-chlorobenzoic acid). Therefore, a weaker base is generally preferred to avoid this side reaction.
Q4: My TLC shows the consumption of the starting material, but I have multiple product spots. What could be the issue?
A4: The formation of multiple product spots could be due to several reasons:
-
Syn/Anti Isomers: Aldoximes can exist as a mixture of syn and anti geometric isomers. These isomers often have slightly different polarities and may appear as two separate, closely spaced spots on a TLC plate. This is a common outcome of the reaction.
-
Side Products: If the reaction conditions are not optimal, side products may form. As mentioned, oxidation to 2-chlorobenzoic acid is a possibility. If the reaction is heated for too long or at too high a temperature, decomposition might occur.
-
Beckmann Fragmentation: Although less common under standard oximation conditions, if the reaction environment is too acidic and heated, the oxime product itself could undergo Beckmann fragmentation to form a nitrile.[11]
Recommendation: Use a co-spot on your TLC plate with your starting material to confirm it has been consumed. To identify the product spots, you can try to isolate them by column chromatography and characterize them individually by NMR or mass spectrometry.
Experimental Protocols
Protocol 1: Standard Oximation of 2-Chlorobenzaldehyde
This protocol provides a reliable method for the synthesis of this compound with a high yield.
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq) in ethanol (approximately 5-10 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of warm water.
-
Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 50°C.
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
Protocol 2: Analysis of Reaction Mixture by TLC
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
On a TLC plate, draw a baseline with a pencil.
-
Spot a dilute solution of your starting 2-chlorobenzaldehyde on the left side of the baseline (this is your reference).
-
Carefully take a small aliquot of your reaction mixture with a capillary tube and spot it in the center of the baseline.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The product, this compound, will appear as a new spot (or two closely spaced spots for the syn and anti isomers) with a different Rf value.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| pH | 4-6 | Maximizes the concentration of the free nucleophilic hydroxylamine while still allowing for efficient acid-catalyzed dehydration of the carbinolamine intermediate.[4] |
| Temperature | Room Temperature to 60°C | The reaction often proceeds well at room temperature, but gentle heating can increase the rate and drive the reaction to completion.[5][6] |
| Base | Weak Base (e.g., Sodium Acetate) | Neutralizes the HCl from hydroxylamine hydrochloride to generate the free nucleophile and buffers the reaction in the optimal pH range, avoiding side reactions like the Cannizzaro reaction.[4] |
| Solvent | Aqueous Ethanol | A good general-purpose solvent that solubilizes both the organic aldehyde and the inorganic salts.[4] |
References
-
ResearchGate. (n.d.). Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
- Beddell, C. R., et al. (1989). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology, 97(4), 1135–1144.
-
ResearchGate. (n.d.). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 345-361.
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
-
Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]
- Growing Science. (2020). Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobal. Current Chemistry Letters, 9(2), 121-130.
-
PubChem. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
- Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4038–4042.
-
Analytice. (n.d.). 2-Chlorobenzaldehyde - analysis. Retrieved from [Link]
-
YouTube. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. Retrieved from [Link]
-
Acros Organics. (n.d.). SAFETY DATA SHEET - 2-chlorobenzaldehyde. Retrieved from [Link]
- Vasella, A., & Witzig, C. (1994). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Helvetica Chimica Acta, 77(6), 1735-1754.
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]
-
Reddit. (2024, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical Methods for the Measurement of Chlorine Dioxide and Related Oxychlorine Species in Aqueous Solution. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. 2-Chlorobenzaldehyde - analysis - Analytice [analytice.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chlorobenzaldehyde Oxime
Executive Summary & Technical Context
2-Chlorobenzaldehyde oxime is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly isoxazole derivatives.[1] While the crude synthesis (condensation of 2-chlorobenzaldehyde with hydroxylamine) is generally efficient, the product often retains unreacted aldehyde, inorganic salts, and colored oligomers.[2][1]
Critical Physical Property: The melting point of pure this compound is 73–76 °C .[1] Insight: This relatively low melting point presents a specific purification challenge known as "oiling out," where the compound separates as a liquid oil rather than a crystalline solid during cooling.[2][1] This guide prioritizes thermodynamic control to prevent this phenomenon.
Solvent System Selection
The choice of solvent is the single most critical variable.[2][1] Based on solubility parameters and experimental yield data, we recommend the following systems:
| Solvent System | Role | Solubility Profile | Recommended Use |
| Ethanol / Water | Primary | Soluble in hot EtOH; Insoluble in Water.[2] | Standard Purification. Best balance of yield and crystal quality. "Green" solvent profile.[2] |
| Hexane / Ethyl Acetate | Secondary | Soluble in EtOAc; Insoluble in Hexane.[2][3] | Drying/Anhydrous. Use if the compound must be strictly water-free for downstream moisture-sensitive reactions.[2] |
| Toluene | Alternative | Soluble hot; Sparingly soluble cold.[2] | Large Scale. Good for removing non-polar impurities, but harder to remove solvent traces due to high boiling point.[2][1] |
Standard Operating Procedure (SOP): Ethanol/Water Recrystallization
Objective: Purify crude this compound to >98% purity.
Phase A: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of absolute ethanol needed to wet the solid.[2][1]
-
Heat the mixture on a steam bath or hot plate (set to ~60 °C).
-
Add more ethanol dropwise with constant swirling until the solid just dissolves.
-
Technical Note: Do not boil aggressively.[2] The goal is saturation at ~60-65 °C. If the solution is colored (yellow/orange), add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through a pre-warmed funnel.
-
Phase B: Nucleation & Crystal Growth[1][2][3]
-
Remove the flask from heat.
-
While still warm, add warm water (50 °C) dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[2][1]
-
Add 2-3 drops of ethanol to clear the turbidity.
-
Critical Step: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
Phase C: Isolation
-
Once at room temperature, cool the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield.
-
Filter the white needles using vacuum filtration (Buchner funnel).[2][1]
-
Wash the cake with a small amount of ice-cold 20% ethanol/water mixture.
-
Dry in a vacuum desiccator over
or .
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
Q: Instead of crystals, I see oily droplets at the bottom of the flask. What happened?
A: This occurs when the solution temperature drops below the saturation temperature of the solute before it drops below the melting point of the solid.[2][1] Because this compound melts at ~75 °C, it is highly prone to this.[2]
Corrective Action:
-
Reheat: Reheat the mixture until the oil redissolves into a clear solution.
-
Seed: Add a "seed crystal" of pure oxime (if available) to the clear solution once it cools slightly (to ~50 °C). This provides a template for the lattice to form, bypassing the oil phase.[2][1]
-
Agitate: If no seed is available, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface.[2][1] The microscopic glass shards act as nucleation sites.[2][1]
-
Dilute: You may have used too much water (anti-solvent).[2] Add a small amount of ethanol to increase solubility slightly, then cool much more slowly.
Issue 2: Color Retention
Q: My product is crystalline but remains yellow. How do I get it white?
A: The yellow color often comes from trace 2-chlorobenzaldehyde oxidation products or conjugated oligomers.[2]
Corrective Action:
-
Charcoal Treatment: Ensure you performed the activated charcoal step in Phase A.[2][1]
-
Acid Wash: If the impurity is basic (e.g., trace aniline derivatives), washing the organic solution with dilute HCl prior to recrystallization can help, but be cautious as oximes can hydrolyze in strong acid.[2][1]
-
Solvent Switch: Switch to the Hexane/Ethyl Acetate system.[2][1][3] Non-polar colored impurities often stay in the hexane-rich mother liquor.[2]
Issue 3: Low Yield
Q: I lost 60% of my mass. Where did it go?
A: Low yield usually indicates the solvent volume was too high (solubility was never exceeded upon cooling) or the mother liquor retains the product.[2][1]
Corrective Action:
-
Concentrate: Rotovap the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).[2]
-
Solubility Check: Ensure you are saturating the solution at the boiling point (or near it).[2][1] If you dissolve it at room temperature, you will get zero yield upon cooling to room temperature.[2][1]
Diagnostic Logic Flowchart
The following diagram outlines the decision-making process for rescuing a failed crystallization.
Figure 1: Decision tree for troubleshooting this compound purification.
References
-
Sigma-Aldrich. Product Specification: this compound, 98%.[2] Retrieved from .[2]
-
PubChem. Compound Summary: this compound (CID 96239).[2][4] National Library of Medicine.[2][1] Retrieved from .[2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][1] (5th Edition).[2] Longman Scientific & Technical.[2] (Standard reference for general recrystallization techniques of aromatic oximes).
-
Chem-Impex. Product Data: this compound.[2][4][5] Retrieved from .[2]
Sources
Technical Support Center: Purification of 2-Chlorobenzaldehyde Oxime
Topic: Optimization of Recrystallization Solvent Systems CAS: 3717-28-0 Target Molecule: 2-Chlorobenzaldehyde oxime (C₇H₆ClNO)
The Verdict: Best Solvent System
For the purification of this compound, the optimal solvent system is Aqueous Ethanol (Ethanol/Water) .
Why this is the standard:
-
Solubility Profile: The oxime moiety (-C=N-OH) provides hydrogen-bonding capability, making the compound highly soluble in alcohols (Ethanol, Methanol). The chlorophenyl group provides lipophilicity, making it insoluble in water. This contrast creates the perfect "Solvent/Anti-solvent" pair.
-
Impurity Rejection: The most common impurity, unreacted 2-chlorobenzaldehyde, is an oil at room temperature (MP ~11°C) and remains soluble in the aqueous ethanol mother liquor, preventing it from co-crystallizing with the product.
-
Thermal Safety: The boiling point of the Ethanol/Water azeotrope (~78°C) is perilously close to the melting point of the oxime (73–76°C). This proximity minimizes thermal decomposition risks compared to higher-boiling solvents like Toluene.
Alternative System (For Non-Polar Impurities): If your crude material is sticky or highly colored, a Hexane/Ethyl Acetate system is the secondary recommendation. This is particularly effective if you need to remove non-polar tars.
Technical Data & Properties
| Property | Value | Significance |
| Melting Point | 73–76 °C | Primary QC metric. A range >2°C indicates impurity. |
| Appearance | White crystalline solid | Yellow/Orange tint indicates aldehyde oxidation or traces of Cl₂. |
| Solubility (Cold) | Insoluble in Water, Hexane | Essential for high recovery yield. |
| Solubility (Hot) | Soluble in EtOH, MeOH, EtOAc | Essential for dissolution step. |
| Stability | Thermal sensitivity >90°C | Avoid prolonged boiling; risk of Beckmann rearrangement. |
Step-by-Step Protocol: Aqueous Ethanol Recrystallization
Objective: Purify crude this compound to >98% purity.
Phase 1: Dissolution[1]
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while heating the flask in a water bath set to 60–65°C .
-
Critical: Do not heat above 70°C. Since the MP is 73°C, overheating may cause the solid to melt into an oil ("oiling out") rather than dissolving, making crystallization difficult.
-
-
Swirl continuously until the solid just dissolves. If a small amount of insoluble sediment remains, perform a hot filtration.
Phase 2: Nucleation (The Anti-Solvent Addition)
-
Remove the flask from the heat source.
-
While the solution is still warm (~50°C), add warm distilled water dropwise.
-
Swirl after each addition. Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of Ethanol to clear the turbidity.
Phase 3: Crystallization
-
Allow the flask to cool to room temperature slowly (undisturbed) for 30–60 minutes.
-
Note: Rapid cooling traps impurities inside the crystal lattice.
-
-
Once room temperature is reached, place the flask in an ice bath (0–4°C) for 20 minutes to maximize yield.
Phase 4: Isolation
-
Filter the crystals using a Büchner funnel and vacuum suction.[2]
-
Wash the filter cake with a cold (0°C) mixture of 1:1 Ethanol:Water .
-
Dry the solid in a vacuum desiccator over CaCl₂ or Silica Gel. Avoid oven drying >50°C.
Process Visualization
Figure 1: Logical workflow for the purification of this compound using the solvent/anti-solvent method.
Troubleshooting Guide
Issue 1: The product "Oiled Out" (Formed a liquid blob instead of crystals).
-
Cause: The temperature of the solution was higher than the melting point of the solute (73°C) when saturation was reached, or the solvent ratio was too water-heavy.
-
Fix: Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if necessary). Allow it to cool much more slowly. Vigorously scratch the side of the glass flask with a glass rod to induce nucleation before the oil phase separates.
Issue 2: No crystals formed after cooling. [2]
-
Cause: Too much solvent (Ethanol) was used.
-
Fix: Return the flask to the heat and evaporate 20–30% of the solvent volume. Alternatively, add more water (anti-solvent) very slowly until cloudiness persists, then cool again.
Issue 3: Crystals are yellow/orange.
-
Cause: Presence of conjugated impurities or starting aldehyde.
-
Fix: Re-dissolve the crystals in Ethanol. Add Activated Charcoal (Carbon) (~1-2% by weight), stir hot for 5 minutes, and filter hot through Celite. Then proceed with water addition.[3]
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is an excellent solvent for this oxime and often yields very sharp crystals [1]. However, Ethanol is preferred in many labs due to lower toxicity. If using Methanol, follow the same procedure but be aware that Methanol is more volatile.
Q: Does recrystallization separate the E (anti) and Z (syn) isomers? A: Generally, yes. The E-isomer is typically the thermodynamically stable and less soluble form for benzaldoximes. Recrystallization tends to enrich the solid in the E-isomer, while the Z-isomer (if present) often remains in the mother liquor [2].
Q: My melting point is 68–70°C. Is this acceptable? A: No. A depressed melting point indicates significant impurities (likely water or starting aldehyde). Dry the sample thoroughly under vacuum.[2] If the MP remains low, repeat the recrystallization.
Q: Is the compound light-sensitive? A: Yes, chlorinated aromatic oximes can undergo slow photolytic degradation. Perform the crystallization away from direct sunlight and store the final product in amber vials.
References
-
Organic Syntheses , Coll.[4] Vol. 5, p. 376 (1973). Recrystallization of substituted benzaldehydes and derivatives.
-
Sigma-Aldrich (Merck) . Product Specification: this compound (CAS 3717-28-0). Accessed 2024.[5]
-
PubChem Database . This compound Physical Properties. National Center for Biotechnology Information.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
optimizing reaction time for 2-Chlorobenzaldehyde oxime formation
Topic: Optimization & Troubleshooting for 2-Chlorobenzaldehyde Oxime Formation Ticket ID: OX-2CL-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with the condensation of 2-chlorobenzaldehyde and hydroxylamine hydrochloride . While this is a textbook reaction, the ortho-chloro substituent introduces steric hindrance and electronic effects that can retard kinetics compared to unsubstituted benzaldehyde.
This guide moves beyond basic recipes to "kinetic engineering"—optimizing pH, solvent systems, and energy input to minimize reaction time while suppressing side products (e.g., nitriles via Beckmann rearrangement).
Module 1: The Kinetic "Sweet Spot" (Critical Theory)
To optimize reaction time, you must respect the pH-Rate Profile . Oxime formation is a two-step process with conflicting pH requirements:
-
Nucleophilic Attack (Step 1): Requires free hydroxylamine (:NH₂OH). At low pH (<3), the amine is protonated (NH₃OH⁺) and non-nucleophilic.
-
Dehydration (Step 2): Requires acid catalysis to convert the intermediate carbinolamine –OH into a leaving group (–OH₂⁺). At high pH (>8), this step is too slow.
The Solution: The reaction is fastest at pH 4.5 – 5.5 .
-
Standard Error: Using strong base (NaOH) pushes pH > 9, stalling Step 2.
-
Correction: Use a buffering base like Sodium Acetate (NaOAc) or control the stoichiometry of Sodium Carbonate carefully.
Module 2: Optimized Protocols
Protocol A: The Robust Buffer Method (High Purity)
Best for: Large batches, high purity requirements, avoiding isomerization.
| Parameter | Specification |
| Stoichiometry | 1.0 eq Aldehyde : 1.2 eq NH₂OH·HCl : 1.5 eq NaOAc |
| Solvent | Ethanol/Water (3:1 v/v) |
| Temperature | 60°C (Warm) or RT (Overnight) |
| Expected Yield | 85-95% |
Procedure:
-
Dissolve 2-chlorobenzaldehyde (10 mmol) in Ethanol (15 mL).
-
In a separate beaker, dissolve NH₂OH·HCl (12 mmol) and Sodium Acetate (15 mmol) in Water (5 mL).
-
Add the aqueous salt solution to the aldehyde solution in one portion.
-
Stir vigorously. The mixture will become turbid as the oxime precipitates (Solubility of oxime < Aldehyde).
-
Monitor: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (
).
Protocol B: Microwave-Assisted Synthesis (High Speed)
Best for: High-throughput screening, rapid kinetics.
| Parameter | Specification |
| Stoichiometry | 1.0 eq Aldehyde : 1.2 eq NH₂OH·HCl : 1.1 eq Na₂CO₃ |
| Solvent | Ethanol (Minimal volume) |
| Conditions | 300 W, 90°C |
| Time | 2–5 Minutes |
Procedure:
-
Combine reagents in a microwave-safe vial.
-
Irradiate at 90°C for 2 minutes.
-
Cool immediately in an ice bath to precipitate the product.
-
Warning: Do not overheat. Temperatures >140°C can trigger Beckmann rearrangement to 2-chlorobenzamide.[1]
Protocol C: Mechanochemical "Grinding" (Green/Fastest)
Best for: Solvent-free requirements, quantitative yield.
Procedure:
-
Place 2-chlorobenzaldehyde (solid/liquid), NH₂OH·HCl, and Bi₂O₃ (catalyst, 50 mol%) or Na₂CO₃ in a mortar.
-
Grind with a pestle for 3–5 minutes .
-
The mixture will turn into a paste/solid as water is released and the oxime forms.
-
Wash the solid with water to remove salts; filter and dry.
Module 3: Troubleshooting & FAQs
Q1: I see two spots on my TLC plate very close together. Is my product impure?
Diagnosis: Likely Geometric Isomerism (
-
Do not discard. Both isomers are chemically valid oximes.
-
If a single isomer is required for crystallography or rigid docking, recrystallize from ethanol/water . The
-isomer usually crystallizes preferentially.
Q2: The reaction stalls at ~80% conversion. Adding more hydroxylamine doesn't help.
Diagnosis: Equilibrium Limit / Water Accumulation. Explanation: Oxime formation is reversible ($ \text{Aldehyde} + \text{NH}_2\text{OH} \rightleftharpoons \text{Oxime} + \text{H}_2\text{O} $). Accumulating water drives the reverse reaction (hydrolysis). Action:
-
Add a dehydrating agent (molecular sieves 4Å) to the reaction vessel.
-
Switch to a Dean-Stark apparatus (using toluene) to physically remove water if running at scale.
Q3: My product is an oil, but the literature says it should be a solid (mp 73-76°C).
Diagnosis: "Oiling Out" due to impurities or solvent inclusion. Action:
-
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.
-
Seeding: Add a tiny crystal of pure this compound if available.
-
Ice/Salt Bath: Cool to -10°C. The melting point is relatively low (~75°C), so room temperature solvents can keep it dissolved or semi-molten if impure.
Q4: Can I use strong acid (HCl) to speed this up?
Diagnosis: Dangerous Path. Explanation: While acid catalyzes step 2, it completely inhibits step 1 by protonating the hydroxylamine. Furthermore, heating this compound with strong acid can cause a Beckmann Rearrangement , converting your oxime into 2-chlorobenzamide (an amide), which is a completely different scaffold.
Module 4: Visualizing the Process
Diagram 1: Reaction Mechanism & Control Points
This diagram illustrates the competing pH effects that define the "Sweet Spot."
Caption: The "pH Trap": Low pH blocks Step 1, while High pH blocks Step 2. The optimal window is pH 4.5–5.5.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common oxime synthesis failures.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
-
Sigma-Aldrich. (n.d.).[2] this compound Product Specification & Properties. Link
-
Patil, S., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[3] Organic Chemistry International. Link
-
BenchChem. (2025).[1] Troubleshooting Oxime Formation: Technical Support Guide. Link
Sources
Technical Support Center: Synthesis of 2-Chlorobenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 2-Chlorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this synthesis. As a vital intermediate in the production of pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is crucial for achieving high yield and purity.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your own experiments.
Section 1: The Critical Role of Temperature: Mechanism and Kinetics
The synthesis of this compound is a nucleophilic addition-elimination (condensation) reaction between 2-Chlorobenzaldehyde and hydroxylamine. The reaction proceeds in two main stages: the initial nucleophilic attack of hydroxylamine on the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final oxime product.
Temperature is the most critical parameter in this process. While an increase in temperature generally accelerates reaction rates, it is a double-edged sword in oxime synthesis. An improperly controlled temperature profile can lead to a host of issues, including the promotion of side reactions and even decomposition of the desired product. The initial phase of the reaction can be exothermic, necessitating careful temperature management, especially on a larger scale.[2] Conversely, insufficient heat may result in an impractically slow or incomplete reaction.
Caption: Mechanism of Oxime formation from 2-Chlorobenzaldehyde.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?
A: Low yield is a frequent problem that can often be traced back to thermal mismanagement. Consider these possibilities:
-
Temperature Too Low: The reaction rate may be too slow for practical completion within your allotted time. Conventional methods stirring at room temperature can take several hours.[3] If the reaction has not reached completion (confirm with TLC), consider extending the reaction time or moderately increasing the temperature.
-
Temperature Too High: Excessive heat can promote side reactions or cause decomposition of the starting material or product. For instance, in related syntheses, temperatures above 130°C are known to cause coking and reduce yield.[4] For the reverse reaction (oxime hydrolysis), higher temperatures can decrease the selectivity for the desired product, a principle that suggests excessive heat in the forward synthesis could be detrimental.[5]
-
Poor Heat Distribution: In larger batches, localized "hot spots" can cause degradation, while other parts of the mixture remain too cool to react efficiently. Ensure vigorous and effective stirring throughout the reaction.
Q2: I'm observing significant impurities in my crude product via NMR/LC-MS. How can temperature control mitigate this?
A: Impurity generation is a classic sign of suboptimal reaction conditions, particularly excessive temperature. High heat provides the activation energy for alternative reaction pathways.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. For example, if you are refluxing in ethanol, try running the reaction at room temperature overnight. Solvent-free grinding methods have proven highly effective at room temperature, often yielding very clean products.[6][7] This approach minimizes the energy available for side reactions, leading to a purer final product.
Q3: How do I choose the optimal temperature for my synthesis scale and method?
A: The ideal temperature is dependent on your chosen methodology and scale.
-
For Microwave Synthesis: Higher temperatures (e.g., 70-110°C) are used, but for very short durations (3-15 minutes).[3] This method uses rapid heating to accelerate the reaction significantly, minimizing the time available for side reactions to occur.
-
For Conventional Solvent-Based Synthesis: A temperature range of room temperature to 50°C is a good starting point.[2] For larger scale reactions, you may need to actively cool the vessel during the initial addition of reagents to control the exotherm before gently heating to the target temperature.
-
For Solvent-Free Grinding: This method is highly efficient at ambient room temperature and is an excellent, eco-friendly option.[6]
Caption: Relationship between reaction temperature and synthesis outcome.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable temperature range for this synthesis?
A: There is no single "best" temperature, as it depends on the method. For conventional heating, a range of 25°C to 50°C is advisable. For microwave-assisted synthesis, temperatures can be higher, typically 70°C to 110°C .[3] Solvent-free grinding methods are highly effective at room temperature .[6]
Q2: Is it better to run the reaction at room temperature or with heating?
A: This involves a trade-off between speed and purity.
-
Room Temperature: Generally yields a cleaner product with fewer side reactions. It is simpler and more energy-efficient but can be slow (1-4 hours or more).[3]
-
Heating: Significantly accelerates the reaction, reducing time from hours to minutes, which is advantageous for high-throughput synthesis.[3] However, it requires precise control to avoid overheating, which can lower yield and purity.
Q3: My 2-Chlorobenzaldehyde starting material is a liquid with a low melting point (9-12°C). Does this affect my temperature choice? [8]
A: Yes, this is an important practical consideration. If your lab is cool, the starting material may be solid or partially frozen. Ensure it is fully melted and at a uniform temperature before adding it to the reaction to ensure accurate measurement and consistent reaction initiation. For solvent-free grinding, having it as a low-melting solid can be advantageous.
Section 4: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Always perform your own risk assessment before beginning any new procedure.
Protocol A: Microwave-Assisted Synthesis (High-Speed)
This method is ideal for rapid synthesis and screening.
-
Preparation: In a microwave reaction vessel, combine 2-chlorobenzaldehyde (0.10g, 0.71mmol), hydroxylamine hydrochloride (0.06g, 0.87mmol), and anhydrous sodium carbonate (0.09g, 0.88mmol).[3]
-
Solvent Addition: Add 3 mL of ethanol.
-
Reaction: Place the vessel in a microwave reactor and heat to 90°C for 5 minutes under 300W power.[3]
-
Workup: After cooling, remove the solvent under reduced pressure. Add ethyl acetate (10 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol B: Solvent-Free Grinding Synthesis (Green Chemistry)
This method is environmentally friendly, efficient, and proceeds at room temperature.[6]
-
Preparation: In a clean, dry mortar, combine 2-chlorobenzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).[6]
-
Reaction: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The reaction progress can often be observed by a change in the consistency of the mixture.
-
Workup: After the reaction is complete (monitor by TLC), add 10 mL of cold water to the mortar.
-
Isolation: Filter the solid product, wash with a small amount of cold water, and air-dry.
-
Purification: The crude product is often of high purity, but can be recrystallized if needed.
Caption: General workflow for the synthesis and purification of this compound.
Section 5: Data Summary: Comparison of Synthesis Methods
The choice of method significantly impacts reaction conditions and outcomes. The following table summarizes key parameters from literature precedents.
| Method | Temperature | Reaction Time | Typical Yield | Reference |
| Conventional (Stirring) | Room Temperature | 1 - 4 hours | Moderate to High | [3] |
| Microwave-Assisted | 70 - 110 °C | 3 - 15 minutes | ~82% | [3] |
| Solvent-Free (Grinding) | Room Temperature | 2 - 10 minutes | >95% | [6] |
References
-
Preparation of 2-chlorobenzaldehyde . PrepChem.com. [Link]
- CN106977381A - Synthesis process of o-chlorobenzaldehyde.
- Microwave synthesis method of benzaldehyde oxime compound.
-
An Efficient Procedure for Synthesis of Oximes by Grinding . Oriental Journal of Chemistry. [Link]
-
2,2'-DICHLORO-α,α'-EPOXYBIBENZYL . Organic Syntheses Procedure. [Link]
-
Computational calculation of acetalization of 2- chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio 6-31G basis set*. Jurnal Pendidikan Kimia. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . Fine Chemical Engineering. [Link]
-
Oxime synthesis by condensation or oxidation . Organic Chemistry Portal. [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Journal of Chemical Sciences. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . Chemistry Central Journal. [Link]
-
Oximes . Sciencemadness Discussion Board. [Link]
-
2-Chlorobenzaldehyde . Wikipedia. [Link]
- CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 4. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient 2-Chlorobenzaldehyde Oxime Synthesis
Welcome to the technical support center for the synthesis of 2-chlorobenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting protocols, and frequently asked questions. Our goal is to empower you with the knowledge to select the optimal catalyst and reaction conditions for achieving high efficiency and purity in your synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The fundamental reaction involves the condensation of 2-chlorobenzaldehyde with hydroxylamine. While the reaction can proceed without a catalyst, the choice of a suitable catalyst is paramount for enhancing reaction rates, improving yields, and controlling selectivity, thereby ensuring an efficient and cost-effective process.
The reaction mechanism initiates with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-chlorobenzaldehyde, forming a tetrahedral intermediate. This is followed by dehydration to yield the final oxime product. The efficiency of this process is significantly influenced by the catalyst, which can be broadly categorized into acid, base, or metal-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A catalyst in this synthesis primarily serves to accelerate the rate-determining step, which is often the dehydration of the intermediate carbinolamine. Acid catalysts protonate the hydroxyl group of the intermediate, converting it into a better leaving group (water). Base catalysts, on the other hand, deprotonate the hydroxylamine, increasing its nucleophilicity.
Q2: Can the synthesis of this compound be performed without a catalyst?
Yes, catalyst-free synthesis is possible, particularly under specific conditions. For instance, conducting the reaction in mineral water at room temperature has been shown to be effective for the synthesis of various aryl oximes.[2] The dissolved salts in mineral water are believed to facilitate the reaction.[2] However, for industrial applications where time and yield are critical, catalytic methods are generally preferred.
Q3: What is the optimal pH for the synthesis of this compound?
The reaction rate is highly pH-dependent. A slightly acidic medium (around pH 4-5) is generally optimal.[3] In highly acidic conditions, the hydroxylamine becomes protonated and non-nucleophilic, slowing down the initial attack on the carbonyl group. In neutral or basic conditions, the dehydration of the tetrahedral intermediate is slow.
Q4: How does the chloro-substituent on the benzaldehyde ring affect the reaction?
The electron-withdrawing nature of the chlorine atom at the ortho position makes the carbonyl carbon of 2-chlorobenzaldehyde more electrophilic and susceptible to nucleophilic attack.[4] This can lead to a faster reaction rate compared to unsubstituted benzaldehyde.
Q5: What are the common side reactions to be aware of during the synthesis?
The primary side reactions include the Beckmann rearrangement of the oxime to form an amide, especially under strong acidic conditions and high temperatures, and the dehydration of the aldoxime to a nitrile.[2][3] The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions.
Catalyst Selection Guide
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. Below is a comparative overview of different catalytic systems.
Data Presentation: Comparison of Catalytic Systems for Aryl Aldoxime Synthesis
| Catalyst System | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Base Catalysis | |||||
| Na2CO3 | 3-Chlorobenzaldehyde | Grinding, room temp. | 2 min | High (not specified) | [5] |
| Metal-Based Catalysis | |||||
| Bi2O3 | Various aldehydes | Grinding, room temp. | 5-15 min | 90-98 | [6] |
| ZnO | Various aldehydes | 80 °C, solvent-free | Not specified | High (not specified) | [6] |
| M(II)(tu)2Cl2 | 4-Chlorobenzaldehyde | CH3CN:H2O, room temp. | 15 sec | >95 | [7] |
| Green Catalysis | |||||
| Mineral Water | 4-Nitrobenzaldehyde | Room temp. | 10 min | 99 | [2] |
| Natural Acids | Various aldehydes | Reflux in CH3CN | 55-90 min | 90-95 | [8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis using Sodium Carbonate (Grinding Method)
This protocol is adapted from a general procedure for the synthesis of aldoximes.[5]
Materials:
-
2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Anhydrous sodium carbonate (Na2CO3)
-
Mortar and pestle
Procedure:
-
In a mortar, combine 2-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and anhydrous sodium carbonate (1.5 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add deionized water to the mixture and filter the solid product.
-
Wash the solid with cold water and dry to obtain this compound.
Protocol 2: Metal Complex-Catalyzed Synthesis using Bis-thiourea Metal Chlorides
This protocol is based on a highly efficient method developed for 4-chlorobenzaldehyde.[7]
Materials:
-
2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Bis-thiourea metal(II) chloride complex (e.g., Co(II), Ni(II), Cu(II), or Zn(II))
-
Acetonitrile (CH3CN)
-
Deionized water
Procedure:
-
Dissolve 2-chlorobenzaldehyde (1 mmol) in a 1:1 mixture of acetonitrile and water.
-
Add hydroxylamine hydrochloride (1.2 mmol) to the solution.
-
Add the bis-thiourea metal(II) chloride catalyst (0.2 mmol).
-
Stir the reaction mixture at room temperature. The reaction is expected to be very rapid (within seconds to minutes).
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect pH. 3. Insufficient reaction time or temperature. 4. Impure starting materials. | 1. Use a freshly prepared or properly stored catalyst. Consider a more active catalyst system like bis-thiourea metal complexes. 2. Adjust the pH to be slightly acidic (pH 4-5) using a mild acid or buffer. 3. Monitor the reaction over a longer period or gently heat the reaction mixture if using a less reactive system. 4. Purify the 2-chlorobenzaldehyde and hydroxylamine hydrochloride before use. |
| Formation of Nitrile Byproduct | Dehydration of the oxime, often promoted by strong acids or high temperatures. | 1. Avoid strong acid catalysts. 2. Use milder reaction conditions (lower temperature). 3. Choose a catalyst known for high selectivity, such as certain metal oxides under controlled conditions. |
| Formation of Amide Byproduct | Beckmann rearrangement of the oxime, typically catalyzed by strong acids. | 1. Avoid strong acid catalysts like concentrated sulfuric acid. 2. Use a base catalyst or a green solvent system. 3. If an acid catalyst is necessary, use a milder one and maintain a low reaction temperature. |
| Mixture of E/Z Isomers | The reaction conditions may favor the formation of a mixture of geometric isomers. | 1. The E/Z ratio can be influenced by the solvent and catalyst.[9] Experiment with different solvent polarities. 2. If a specific isomer is required, separation by chromatography or crystallization may be necessary. Some advanced methods allow for photocatalytic isomerization.[10] |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Poor mixing in heterogeneous reactions. | 1. Increase the catalyst loading incrementally. 2. Ensure vigorous stirring to maximize contact between reactants and the catalyst surface. |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of this compound formation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (2023). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
-
Deka, U., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-8. Retrieved from [Link]
- Chen, Y. J., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1079-1087.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. (2021).
-
Zhang, Z.-H., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 4(3), 353-356. Retrieved from [Link]
-
Why formation of oximes and hydrazones from aldehydes and ketones require... (2024, August 17). Filo. Retrieved from [Link]
-
Çelik, G., et al. (2020). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1), 1-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
- Zeynizadeh, B., & Sorkhabi, F. (2021). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes.
- Sonawane, K., & Caudhari, A. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science and Engineering Technology, 12(4), 101-105.
- Li, J.-T., et al. (2008).
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Jebli, N., et al. (2022). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4...
- Koley, S., et al. (2024). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. Journal of Biological Chemistry, 300(6), 107297.
- Gurbanov, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(11), 7385-7467.
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzaldehyde oxime. PubChem. Retrieved from [Link]
- Zeynizadeh, B., & Sorkhabi, F. (2021). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Oxidative Cyclization of 2'-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stabilization & Synthesis of 2-Chlorobenzaldehyde Oxime
Executive Summary & Molecule Profile[1][2]
2-Chlorobenzaldehyde oxime is a critical intermediate in the synthesis of agrochemicals (fungicides) and isoxazole-based pharmaceuticals. While generally stable under ambient conditions, it exhibits specific sensitivities during synthesis and isolation that can lead to rapid decomposition or impurity formation.
The "Ortho-Effect" Risk: The chlorine atom at the ortho (2-) position provides steric hindrance but also exerts a strong electron-withdrawing inductive effect (-I). This acidifies the benzylic proton, making the molecule significantly more prone to dehydration (nitrile formation) than unsubstituted benzaldoximes, particularly under basic or thermal stress.
| Property | Value | Critical Note |
| CAS | 3717-28-0 | |
| Melting Point | 73–76 °C | Low MP: Risk of "oiling out" if impurities present. |
| Thermal Limit | ~100 °C | Exothermic Decomposition: Risk of explosion during distillation. |
| Major Impurity | 2-Chlorobenzonitrile | Formed via dehydration (base/heat catalyzed). |
| Odor Indicator | Almond/Chemical | Strong almond smell indicates hydrolysis (reversion to aldehyde). |
Critical Synthesis Controls (Module 1)
The synthesis typically involves the condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride (
The Protocol: Controlled Condensation
Objective: Maximize conversion while suppressing the competing Cannizzaro reaction (aldehyde disproportionation) and nitrile formation.
-
Temperature Control (Cryogenic to Ambient):
-
Step: Dissolve
in water/ethanol. Cool to 0–5 °C . -
Why: Hydroxylamine free base is unstable. Low temperature prevents its decomposition before it attacks the aldehyde.
-
-
pH Management (The Buffer Zone):
-
Step: Add base (NaOH) slowly to the hydroxylamine solution before adding the aldehyde. Maintain pH 6–8 .
-
Why:
-
pH < 5: Protonation of the oxime oxygen facilitates Beckmann Rearrangement or hydrolysis.
-
pH > 9: Promotes Dehydration to 2-chlorobenzonitrile via base-catalyzed elimination of water.
-
-
-
Aldehyde Addition:
-
Step: Add 2-chlorobenzaldehyde dropwise to the buffered hydroxylamine solution.
-
Why: Prevents a localized exotherm which would favor the thermodynamic nitrile product.
-
Workup & Isolation: The "Danger Zone" (Module 2)
90% of decomposition occurs during workup. The transition from a solvated species to a neat solid is where thermal and pH shocks occur.
Troubleshooting the Workup
| Issue | Mechanism | Prevention Protocol |
| Product turns to Oil | Do not heat to dissolve. Use a seed crystal. Keep solvent (EtOH/Water) ratio strict (1:1). | |
| Pink/Red Coloration | Metal-complexation or Oxidation | Use deionized water strictly. Trace Iron (Fe) or Copper (Cu) catalyzes radical decomposition. |
| Ammonia Smell | Hydrolysis of Amide (Beckmann product) | Keep workup pH neutral. Avoid strong acids during quenching. |
Visualizing the Decomposition Pathways
The following diagram illustrates how environmental factors trigger specific degradation routes.
Caption: Figure 1. Decomposition landscape of this compound. Note that the Nitrile pathway is the dominant risk during basic synthesis.
Drying & Storage (Module 3)
Never distill this oxime. The N-O bond is thermally labile.
-
Drying:
-
Use Vacuum Drying at < 40 °C .
-
Avoid: Convection ovens. The surface temperature of the crystals can exceed the air temp, initiating an autocatalytic decomposition (explosion risk).
-
-
Storage:
-
Store in Amber Glass (protect from UV-induced radical formation).
-
Keep under Inert Atmosphere (Argon/Nitrogen) . Oxygen promotes oxidative degradation.
-
Add a Desiccant Packet . Moisture catalyzes hydrolysis back to the aldehyde + hydroxylamine (which is toxic).
-
Troubleshooting FAQ
Q1: My product isolated as a yellow oil instead of a white solid. Can I induce crystallization?
-
A: This is common.[1][2][3] The "oil" is often a mixture of the
and isomers. The -isomer often has a lower melting point.-
Fix: Dissolve the oil in a minimum amount of warm (
) ethanol, then add water dropwise until turbid. Cool slowly to . Scratch the glass to induce nucleation. If it remains oily, check for 2-chlorobenzonitrile (TLC) – high nitrile content prevents crystallization.
-
Q2: I see a new spot on TLC with a much higher Rf value than the oxime. What is it?
-
A: That is 2-chlorobenzonitrile .
-
Cause: Your reaction or workup was likely too basic (
) or too hot. -
Remedy: You cannot revert it. Recrystallize from Ethanol/Water to remove the nitrile (which stays in the mother liquor).
-
Q3: The product smells strongly of almonds. Is this normal?
-
A: No. Pure oxime is relatively odorless. An almond smell indicates 2-chlorobenzaldehyde .
-
Cause: Hydrolysis has occurred, likely due to acidic moisture during storage or drying.
-
Safety: This releases free hydroxylamine. Handle with extreme care (mutagenic).
-
Validated Workflow Diagram
Follow this logic flow to ensure batch consistency.
Caption: Figure 2. Optimized Synthesis Workflow with Critical Control Points (CCP) for pH and Temperature.
References
-
Organic Chemistry Portal. (2018). Synthesis of Nitriles from Aldoximes. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[4] this compound Compound Summary. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (n.d.). The Beckmann Rearrangement. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Characterization of Impurities in 2-Chlorobenzaldehyde Oxime
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-Chlorobenzaldehyde Oxime (CAS: 3717-28-0) Context: Critical Intermediate for Agrochemicals & APIs (e.g., Isoxazole derivatives)[1]
Introduction: Beyond the Certificate of Analysis
Welcome to the technical support hub. If you are working with This compound , you are likely utilizing it as a nucleophilic building block for heterocycle synthesis (isoxazoles) or as a ligand in coordination chemistry.[1]
This compound presents a unique analytical paradox: it is chemically robust yet analytically fragile.
The oxime functional group (
This guide is structured to troubleshoot these specific anomalies using causality-based logic.
Module 1: The "Ghost" Impurity (GC-MS Artifacts)
User Query:
"I am detecting a significant peak for 2-Chlorobenzonitrile (MW 137.5) in my GC-MS analysis, but I don't see it in my HPLC data. Is my LC method missing this impurity?"
Scientist’s Analysis:
This is the most frequent "false positive" in oxime analysis.[1] The discrepancy typically lies in the physics of the detector, not the chemistry of your sample.
The Causality:
Oximes are thermally labile.[1] In the high-temperature environment of a GC injector port (
Troubleshooting Protocol:
-
Validate with HPLC:
-
Modify GC Parameters:
-
Lower Injector Temp: Reduce inlet temperature to
(if volatility permits). -
On-Column Injection: Use on-column injection to bypass the hot vaporization chamber.[1]
-
-
Derivatization (The Definitive Fix):
-
Silylate the hydroxyl group using BSTFA or MSTFA.[1] The resulting O-TMS derivative is thermally stable and will not dehydrate to the nitrile, allowing accurate GC quantification.
-
Impurity Genesis Diagram
Figure 1: Pathways for artifact generation vs. chemical degradation.[1] Note that Nitrile formation is often thermal (analytical), while Aldehyde formation is hydrolytic (solution).[1]
Module 2: Geometric Isomerism (HPLC Peak Splitting)
User Query:
"My HPLC chromatogram shows a 'split' peak or a shoulder for the main compound. Is this column overload or a degradation product?"
Scientist’s Analysis:
Before assuming column failure, consider E/Z Isomerism . Oximes exist as E (anti) and Z (syn) geometric isomers.[1] While the E-isomer is generally more stable and sterically favored, the Z-isomer is often present.[1]
The Causality: In standard C18 acidic mobile phases, these isomers can resolve into two distinct peaks. However, if the pH is near the pKa of the oxime or if the column temperature promotes rapid interconversion, they may appear as a single distorted peak (coalescence).
Troubleshooting Protocol:
-
Thermodynamic Check (Temperature):
-
Run the HPLC method at
and then at . -
Result: If the peaks merge or the ratio changes significantly at higher temperatures, it confirms dynamic isomerization.
-
-
Peak Identification (NMR):
-
Method Optimization:
Module 3: Stability in Solution (Hydrolysis)
User Query:
"The purity of my standard decreases over 24 hours in the autosampler. I see a growing peak at a lower retention time."
Scientist’s Analysis:
You are likely observing acid-catalyzed hydrolysis reverting the oxime back to the starting material: 2-Chlorobenzaldehyde .[1]
The Causality: Many generic HPLC methods use 0.1% Formic Acid or TFA (pH ~2-3).[1] Oximes are Schiff base-like derivatives; in aqueous acid, the equilibrium shifts back toward the carbonyl compound and hydroxylamine.
Self-Validating Experiment:
-
Step 1: Prepare the sample in 0.1% TFA/Water:Acetonitrile.[1] Inject immediately (
).[1] -
Step 2: Inject again after 4 hours (
). -
Step 3: Compare with a sample prepared in neutral buffer (e.g., 10mM Ammonium Acetate, pH 6.8).
-
Observation: If the degradation is halted in the neutral buffer, the impurity is 2-Chlorobenzaldehyde formed via hydrolysis.
Summary of Key Impurities
| Impurity Name | Structure Origin | Detection Note | Relative Retention (RRT)* |
| 2-Chlorobenzaldehyde | Starting Material / Hydrolysis | Distinct carbonyl stretch in IR; lower RT than oxime in RP-HPLC. | ~0.8 - 0.9 |
| 2-Chlorobenzonitrile | Dehydration (Thermal/Chemical) | Major GC Artifact. Confirm presence via HPLC before accepting result.[1] | ~1.2 - 1.3 |
| 2-Chlorobenzoic Acid | Oxidation | Very polar; elutes at solvent front in RP-HPLC unless pH < 3.[1] | < 0.5 |
| (Z)-Isomer | Geometric Isomer | Not an impurity per se, but a component of the API. | ~0.95 or 1.05 (Close eluter) |
*RRT values are estimates based on standard C18 / Acetonitrile / Water gradients and will vary by method.
Workflow: HPLC Method Development Decision Tree
Use this logic flow to finalize your analytical method.
Figure 2: Decision logic for distinguishing geometric isomers from hydrolytic degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5399018, (Z)-2-Chlorobenzaldehyde oxime. Retrieved from [Link][1]
-
Kukula-Koch, W. et al. (2015). Influence of the mobile phase pH on the stability of oximes in HPLC analysis. (General grounding on oxime hydrolysis in acidic media).[1]
-
Sharghi, H. & Sarvari, M.H. (2002). A mild and versatile method for the preparation of oximes by use of silica gel-supported reagents.[1] (Grounding for dehydration mechanisms).[1]
Sources
Technical Support Center: E/Z Isomer Separation of 2-Chlorobenzaldehyde Oxime
Welcome to the technical support center for the challenging yet critical task of separating E/Z isomers of 2-Chlorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our approach is rooted in scientific principles and practical, field-tested experience to empower you to overcome common hurdles in your laboratory work.
Understanding E/Z Isomerism in this compound
The synthesis of this compound from 2-chlorobenzaldehyde and hydroxylamine hydrochloride typically yields a mixture of two geometric isomers: (E)-2-chlorobenzaldehyde oxime and (Z)-2-chlorobenzaldehyde oxime.[1] This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N).
Sources
Technical Support Center: Scale-Up of 2-Chlorobenzaldehyde Oxime Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chlorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory-scale experiments and pilot-plant production. The following content is structured in a question-and-answer format to directly address specific issues you may face.
Section 1: Reaction Fundamentals & Common Issues
Q1: My reaction yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield in the oximation of 2-chlorobenzaldehyde is a frequent challenge that can often be traced back to several key parameters. The reaction, which is a nucleophilic addition of hydroxylamine to the aldehyde's carbonyl carbon followed by dehydration, is highly sensitive to the reaction environment.[1]
Core Areas for Investigation:
-
pH Control: The pH of the reaction medium is critical. The reaction requires a delicate balance. While the dehydration step is acid-catalyzed, the initial nucleophilic attack by hydroxylamine is hindered if the amine is fully protonated at a very low pH. Conversely, a highly basic medium can lead to side reactions. For many aldoxime syntheses, a slightly acidic to neutral pH range (around 5-7) is optimal.[2] It is recommended to monitor the pH throughout the reaction and adjust as necessary.
-
Stoichiometry and Reagent Purity: Ensure the accurate molar ratio of your reactants. While a 1:1 molar ratio of 2-chlorobenzaldehyde to hydroxylamine hydrochloride is the theoretical stoichiometry, a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. The purity of the starting 2-chlorobenzaldehyde is also crucial; it is known to be susceptible to air oxidation to 2-chlorobenzoic acid, which will not participate in the oximation reaction and will lower your yield.[3]
-
Temperature Management: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of both the starting material and the oxime product. For many aldoxime preparations, maintaining a moderate temperature (e.g., room temperature to 50°C) is sufficient. A temperature study should be conducted to find the optimal balance between reaction rate and product stability.
-
Mixing and Agitation: In a larger scale reaction, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure your reactor is equipped with an appropriate agitation system to maintain a homogenous reaction mixture.
Section 2: Troubleshooting Specific Impurities and Side Reactions
Q2: I've noticed an acidic impurity in my crude product. What is it likely to be and how can I prevent its formation?
The most probable acidic impurity is 2-chlorobenzoic acid . Benzaldehydes, including their chlorinated derivatives, are prone to oxidation, especially in the presence of air.[3] This oxidation can occur during storage of the starting material or during the reaction itself if not performed under an inert atmosphere.
Preventative Measures:
-
Starting Material Quality: Use 2-chlorobenzaldehyde from a freshly opened container or repurify older stock by distillation before use.
-
Inert Atmosphere: For larger scale reactions or if the reaction is run for an extended period, it is advisable to conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for potential oxidation. Monitor the reaction progress by TLC or HPLC and work up the reaction as soon as it is complete.
Troubleshooting Workflow for Acidic Impurity:
Caption: Troubleshooting workflow for identifying and mitigating acidic impurities.
Q3: My final product is a mixture of E and Z isomers. How can I control the stereoselectivity of the reaction?
The formation of both E and Z isomers is a common feature of aldoxime synthesis due to the restricted rotation around the C=N double bond.[4] The ratio of these isomers can be influenced by the reaction conditions. Often, the E isomer is the thermodynamically more stable product.
Strategies for Controlling Isomer Ratio:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (or base) can influence the kinetic vs. thermodynamic product distribution. Experimenting with these parameters is a primary approach to enriching one isomer.
-
pH Adjustment during Workup: The isomerization can sometimes be influenced by the pH of the aqueous solution during the workup. Acidic conditions can sometimes facilitate the equilibration to the more stable isomer.
-
Purification: If a mixture is consistently obtained, the isomers can often be separated by chromatography (e.g., column chromatography or preparative HPLC) or by fractional crystallization, taking advantage of potential differences in their physical properties.
-
Post-Reaction Isomerization: It is sometimes possible to convert a mixture of isomers to the more stable isomer by treating the mixture with a catalytic amount of acid under controlled conditions.[5]
| Parameter | Influence on E/Z Ratio | Recommendation |
| Temperature | Higher temperatures can favor the formation of the thermodynamically more stable isomer. | Conduct experiments at different temperatures to assess the impact on the isomer ratio. |
| Solvent Polarity | The polarity of the solvent can influence the transition state energies for the formation of the two isomers. | Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, THF, toluene). |
| pH | Can affect the rate of interconversion between the two isomers. | Carefully control the pH during the reaction and workup. |
Section 3: Scale-Up Challenges
Q4: We are planning to scale up the production of this compound. What are the critical safety considerations?
Scaling up any chemical process introduces new safety challenges that must be rigorously addressed.
Key Safety Considerations:
-
Hydroxylamine Hydrochloride: This reagent is a potent reducing agent and can be explosive, especially in the presence of oxidizing agents or at elevated temperatures. It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[6] Ensure that it is stored and handled in a well-ventilated area, and that personnel are equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chlorobenzaldehyde: This compound is corrosive and can cause severe skin burns and eye damage.[7] It is also a combustible liquid.[8] Handle in a fume hood and avoid contact with skin and eyes.
-
Exothermic Reaction: The oximation reaction is typically exothermic. On a larger scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction. The reactor should have a reliable cooling system, and the addition of reagents should be controlled to manage the rate of heat evolution.
-
Solvent Handling: If using flammable solvents like ethanol, ensure that the reactor and all associated equipment are properly grounded to prevent static discharge, and that the area is well-ventilated to avoid the accumulation of flammable vapors.
Safe Handling of Key Reagents:
| Reagent | Key Hazards | Recommended Precautions |
| 2-Chlorobenzaldehyde | Corrosive, combustible, causes severe skin and eye damage.[7] | Handle in a fume hood, wear appropriate PPE, store away from heat and ignition sources. |
| Hydroxylamine Hydrochloride | Harmful, skin and eye irritant, potential for allergic skin reaction, can be explosive.[6] | Use in a well-ventilated area, avoid generating dust, store away from oxidizing agents. |
Q5: What are the primary challenges I can expect with heat and mass transfer during the scale-up of this oximation reaction?
As the reactor size increases, the surface-area-to-volume ratio decreases, which can lead to significant challenges in heat and mass transfer.
Heat Transfer Challenges:
-
Exotherm Management: The heat generated by the reaction may not be dissipated as efficiently in a large reactor, leading to a temperature increase that could cause product degradation or side reactions.
-
Localized Hot Spots: Inadequate mixing can lead to areas of high temperature, which can have a detrimental effect on yield and purity.
Mass Transfer Challenges:
-
Mixing Efficiency: Achieving uniform mixing of reactants in a large volume is more difficult. This can lead to incomplete conversion and a broader distribution of product quality.
-
Phase Transfer: If the reaction involves multiple phases (e.g., solid hydroxylamine hydrochloride in a liquid solvent), ensuring efficient contact between the phases is crucial for the reaction to proceed at an optimal rate.
Strategies for Mitigation:
-
Reactor Design: Select a reactor with an appropriate design for efficient heat exchange, such as a jacketed reactor with baffles to improve mixing.
-
Agitation System: The design of the agitator (e.g., impeller type, size, and speed) is critical for ensuring good mixing and heat transfer.
-
Controlled Reagent Addition: Add one of the reagents gradually to the other to control the reaction rate and the rate of heat generation.
-
Process Analytical Technology (PAT): Implement in-situ monitoring of temperature and reactant concentrations to gain a better understanding of the reaction dynamics and to enable real-time control.
Process Scale-Up Workflow:
Caption: A simplified workflow for the scale-up of this compound production.
References
-
Wikipedia. 2-Chlorobenzaldehyde. [Link]
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
-
Quora. How is the equation between benzaldehyde and hydroxylamine determined?. [Link]
- ResearchGate. Selective synthesis of E-isomers of aldoximes via a domino aza-Michael/retro-Michael reaction.
- Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Protein and Cell, 1(5), 431–438.
-
PubChem. 2-Chlorobenzaldehyde. [Link]
-
PubChem. Benzaldehyde, 2-chloro-, oxime. [Link]
- Sigma-Aldrich.
- Veselý, J., et al. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 108(1), 253.
- ResearchGate. Selective Synthesis of E and Z Isomers of Oximes.
- ResearchGate.
- Hartman, R. L., & Jensen, K. F. (2009). Local and overall heat transfer of exothermic reactions in microreactor systems. Lab on a Chip, 9(17), 2495–2507.
- Ingold, K. U., & Lusztyk, J. (1985). Kinetic study of the phthalimide N-oxyl radical in acetic acid. Hydrogen abstraction from substituted toluenes, benzaldehydes, and benzyl alcohols. The Journal of Organic Chemistry, 50(14), 2541–2545.
- Avram, L., & Cohen, Y. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(9), 5349–5356.
- ResearchGate. Hypochlorite oxidation of benzaldehydes and some of the p-substituted benzaldehydes: A kinetic study.
- Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
- Kim, J., et al. (2024). Catalytic Combustion Characteristics for Removal of High-Concentration Volatile Organic Compounds (VOCs).
- Cruz-Díaz, M. R., et al. (2022). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Processes, 10(11), 2217.
- European Patent Office.
- Google Patents. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
-
Wikipedia. Phase-change material. [Link]
- Thomas, L. H., et al. (2012). Effect of pressure on the crystal structure of salicylaldoxime-I, and the structure of salicylaldoxime-II at 5.93 GPa. CrystEngComm, 14(18), 5961–5967.
- Jinzong Enterprise. (2023).
-
ACS Publications. Kinetic Study of the Phthalimide N-Oxyl Radical in Acetic Acid. Hydrogen Abstraction from Substituted Toluenes, Benzaldehydes, and Benzyl Alcohols. [Link]
- Laranjeira, P. E. S., et al. (2021). Mixing in the NETmix Reactor. Frontiers in Chemical Engineering, 3.
-
Wikipedia. Diazonium compound. [Link]
- Google Patents.
- Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka.
-
YouTube. Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. [Link]
- Bieliaieva, D., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(20), 7119.
- arXiv.
- ResearchGate.
- Fisher Scientific. SAFETY DATA SHEET - Hydroxylamine, hydrochloride.
- EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.
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- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jinzongmachinery.com [jinzongmachinery.com]
Technical Support Hub: 2-Chlorobenzaldehyde Oxime Synthesis
Ticket ID: #OX-2CL-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Work-up Procedure, Troubleshooting, and Optimization
Introduction: The Ortho-Effect Context
Welcome to the technical support hub for 2-Chlorobenzaldehyde Oxime (CAS: 3717-28-0).
Unlike para-substituted benzaldehydes, the 2-chloro (ortho) substituent introduces specific steric and electronic challenges. The chlorine atom at the ortho position creates steric bulk near the carbonyl center, potentially slowing nucleophilic attack, while its electron-withdrawing inductive effect (-I) activates the carbonyl.
Crucially, this substituent often depresses the melting point of the crude intermediate, leading to the common "oiling out" phenomenon during work-up. This guide provides a robust, self-validating protocol to navigate these challenges.
Module 1: Standard Operating Procedure (The Baseline)
Use this protocol as your experimental control. Deviations from this baseline are the primary source of yield loss.
Reaction Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2-Chlorobenzaldehyde | 1.0 | Limiting Reagent | Liquid (MP: ~11°C).[1][2] Purity is critical. |
| Hydroxylamine HCl | 1.1 - 1.2 | Nucleophile Source | Excess ensures complete conversion. |
| Sodium Carbonate (Na₂CO₃) | 1.5 | Base | Neutralizes HCl; frees NH₂OH. |
| Ethanol/Water (1:1) | Solvent | Medium | Solubilizes aldehyde; precipitates oxime later. |
Step-by-Step Execution
-
Preparation: Dissolve 2-chlorobenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Activation: In a separate beaker, dissolve Hydroxylamine HCl (1.2 eq) in a minimum amount of water. Add this to the aldehyde solution.
-
Basification: Slowly add Na₂CO₃ (1.5 eq) (solid or aqueous solution) with vigorous stirring.
-
Checkpoint: Evolution of CO₂ gas indicates the release of the free amine.
-
-
Reaction: Stir at room temperature (RT) for 1–3 hours. (Heating to 60°C is optional but usually unnecessary and increases byproduct risk).
-
Validation: TLC (Hexane:EtOAc 8:2). The aldehyde spot (high R_f) should disappear.
-
-
Work-up (The Critical Phase):
-
Step A: Evaporate most of the Ethanol under reduced pressure (Rotavap). Do not distill to dryness.
-
Step B: Pour the residue into crushed ice/water (approx. 10x volume of original reaction).
-
Step C: Adjust pH to ~6–7 using 2M HCl if the solution is highly basic.
-
Step D: Assess physical state.
-
Scenario 1 (Solid): Filter, wash with cold water, dry.
-
Scenario 2 (Oil): Proceed to Module 2: Troubleshooting .
-
-
Module 2: Troubleshooting & Logic Flow
Visualizing the Work-up Decision Tree
The following diagram illustrates the logical pathway for working up the reaction based on the physical state of the product.
Figure 1: Decision matrix for this compound work-up. The "Oiling Out" pathway is the most common deviation requiring intervention.
Module 3: Troubleshooting Guides (The "Tickets")
Issue #1: "The product is oiling out and won't crystallize."
Diagnosis: This is classic behavior for ortho-substituted aromatics. The melting point of this compound is ~73–76°C [1]. However, impurities (unreacted aldehyde) or residual solvent can depress the MP below room temperature, resulting in a supercooled liquid.
Corrective Protocol:
-
The "Scratch" Method: If you have an oil in water, use a glass rod to vigorously scratch the side of the beaker at the oil-water interface. This provides nucleation sites.
-
Seeding: If you have any previous crystals, add a speck to the oil.
-
Extraction (The Nuclear Option):
-
Extract the oil into Dichloromethane (DCM) or Ethyl Acetate.
-
Wash with Sodium Bisulfite (NaHSO₃) solution. Why? This removes unreacted aldehyde (bisulfite addition complex is water-soluble), which is the primary impurity preventing crystallization.
-
Dry over MgSO₄ and evaporate. The resulting residue should solidify upon cooling.[3]
-
Issue #2: "My yield is significantly lower than literature (80%+)."
Diagnosis: This is often a pH issue during work-up.
-
Too Acidic (pH < 4): Oximes are susceptible to hydrolysis back to the aldehyde in acidic aqueous media.
-
Too Basic (pH > 9): Oximes are weakly acidic (pKa ~11). In strong base, they form water-soluble oximate salts (
) and will wash away in the filtrate.
Corrective Protocol:
-
Ensure the final aqueous mixture is pH 6–7 before filtration or extraction. Use dilute HCl or Acetic Acid to adjust.
Issue #3: "The product smells like almonds/chlorine."
Diagnosis: Incomplete conversion. The smell is residual 2-chlorobenzaldehyde.
Corrective Protocol:
-
Prevention: Ensure Hydroxylamine HCl is in excess (1.2 eq).[4]
-
Purification: Wash the solid product with a small amount of cold Pentane or Hexane . The aldehyde is soluble in non-polar solvents, while the polar oxime is less so. Alternatively, use the Bisulfite wash mentioned in Issue #1.
Module 4: Advanced FAQs
Q: Which isomer am I making (E or Z)?
A: You are predominantly synthesizing the (E)-isomer (anti) . Sterics dictate this. The (E)-isomer places the hydroxyl group away from the bulky 2-chlorophenyl ring. The (Z)-isomer is sterically crowded and thermodynamically less stable.
-
Validation: In ¹H NMR, the methine proton (-CH=N-) for the (E)-isomer typically appears downfield (~8.0–8.5 ppm) compared to the (Z)-isomer.
Q: Can I use the "Grinding Method" (Solvent-Free)?
A: Yes, and it is highly recommended for this substrate. Recent literature suggests that grinding 2-chlorobenzaldehyde, NH₂OH·HCl, and NaOH in a mortar and pestle for 10–20 minutes yields the oxime directly as a solid [2].
-
Benefit: Avoids the "oiling out" phase entirely by minimizing solvent volume.
-
Work-up: Simply wash the resulting paste with water to remove salts and filter.
Q: What about the Beckmann Rearrangement?
A: The Beckmann rearrangement converts the oxime into an amide (2-chlorobenzamide).
-
Risk Factor:[3][5][6] This requires acid + heat (e.g., H₂SO₄, PCl₅).
-
Safety Check: As long as your work-up remains neutral/mildly basic and you do not heat the crude material with strong acid, this side reaction is negligible.
References
-
Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. (Discusses solvent-free protocols for chlorinated benzaldehydes). Available at: [Link]
-
PubChem. this compound Compound Summary. CID 24877946. Available at: [Link]
-
Organic Syntheses. General methods for Oxime formation. (Provides foundational stoichiometry and pH dependence). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of Substituted Benzaldehyde Oximes
Executive Summary
Substituted benzaldehyde oximes represent a versatile chemical scaffold with dual-utility in medicinal chemistry: as non-quaternary Acetylcholinesterase (AChE) reactivators capable of crossing the Blood-Brain Barrier (BBB), and as potent antimicrobial/antifungal agents .
Unlike standard quaternary pyridinium antidotes (e.g., Pralidoxime/2-PAM) which are limited to the periphery, uncharged benzaldehyde oximes offer a strategic advantage for central nervous system (CNS) bioavailability. Furthermore, specific lipophilic substitutions on the benzene ring have yielded antimicrobial efficacy comparable to clinical standards against resistant fungal strains.
This guide objectively compares the performance of substituted benzaldehyde oximes against clinical standards, dissecting the Structure-Activity Relationship (SAR) governing their nucleophilic and membrane-disrupting behaviors.
Part 1: The Chemical Scaffold & Mechanistic Basis
The pharmacophore hinges on the oxime moiety (
Mechanism A: AChE Reactivation
In organophosphate (OP) poisoning, the OP agent phosphorylates the serine residue in the AChE active site. The oxime functions by nucleophilic attack on the phosphorus atom, displacing the OP and restoring enzyme function.[1]
-
Critical Factor: The
of the oxime group. Lower generates more oximate anion ( ) at physiological pH, but excessive electron withdrawal reduces the nucleophilicity of that anion.
Mechanism B: Antimicrobial Action
The mechanism involves the disruption of cell wall synthesis (targeting enzymes like FabH) and oxidative stress induction.
-
Critical Factor: Lipophilicity (
). The ability to penetrate the lipid-rich bacterial/fungal membrane is heavily influenced by ring substituents (e.g., Cl, ).
Part 2: Comparative SAR Analysis
Focus Area 1: AChE Reactivation (CNS Penetration)
Benchmark: Pralidoxime (2-PAM) vs. Uncharged Benzaldehyde Oximes.
| Feature | Standard: Pralidoxime (2-PAM) | Alternative: 4-Nitrobenzaldehyde Oxime | Alternative: 2,6-Dichlorobenzaldehyde Oxime |
| Structure Type | Quaternary Pyridinium (Charged) | Uncharged Benzene Derivative | Uncharged Benzene Derivative |
| BBB Penetration | Poor (< 5%) | High (Lipophilic) | High (Lipophilic) |
| Reactivation Potency ( | High (Peripheral) | Moderate | Low to Moderate |
| SAR Driver | Cationic charge anchors to anionic site of AChE. | Electronic: | Steric: Ortho-substitution hinders approach to the phosphorylated serine. |
| Clinical Niche | General OP poisoning (Systemic) | CNS-localized OP poisoning (Sarin/VX) | Research tool for steric mapping |
Key Insight: While 2-PAM is a superior reactivator in vitro, it fails to rescue brain AChE. Electron-withdrawing groups (EWGs) like
Focus Area 2: Antimicrobial Efficacy[2]
Benchmark: Fluconazole (Antifungal) / Ciprofloxacin (Antibacterial).
| Compound Class | Substituent Pattern | MIC ( | MIC ( | SAR Analysis |
| Clinical Standard | N/A (Fluconazole) | 0.5 - 1.0 | N/A | Benchmark |
| Benzaldehyde Oxime | 2,4-Dichloro | 3.13 - 6.25 | 6.25 | High Potency. Halogens increase lipophilicity ( |
| Benzaldehyde Oxime | 4-Methoxy (OMe) | > 100 | > 50 | Low Potency. Electron-donating groups reduce acidity and lipophilicity, lowering efficacy. |
| Benzaldehyde Oxime | 3-Nitro | 12.5 - 25 | 25 | Moderate. Strong EWG aids reactivity but lacks the lipophilic punch of halogens. |
Key Insight: For antimicrobial applications, lipophilicity dominates electronic effects . The 2,4-dichloro substitution pattern is a "privileged structure," balancing membrane permeability with sufficient reactivity to inhibit enzymes like FabH.
Part 3: Experimental Validation Protocols
To validate these SAR claims, the following self-validating protocols are recommended.
Protocol A: Synthesis of Substituted Benzaldehyde Oximes
A high-yield, green chemistry approach suitable for generating SAR libraries.
Reagents: Substituted Benzaldehyde (1 eq), Hydroxylamine Hydrochloride (
-
Preparation: Dissolve 10 mmol of the specific benzaldehyde in 15 mL ethanol.
-
Activation: In a separate beaker, dissolve
and in 5 mL water. (Caution: evolution). -
Reaction: Add the aqueous solution to the ethanolic aldehyde. Reflux at 80°C for 1-3 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of the aldehyde spot confirms completion.
-
-
Isolation: Pour mixture into 100 mL ice water. The oxime will precipitate as a white/off-white solid.
-
Purification: Filter and recrystallize from ethanol/water.
Protocol B: Ellman’s Assay for AChE Reactivation
The gold standard for quantifying reactivation kinetics (
Reagents: Acetylcholinesterase (AChE, Electrophorus electricus), Acetylthiocholine Iodide (ATCh), DTNB (Ellman's Reagent), Phosphate Buffer (0.1 M, pH 8.0).
-
Inhibition Phase: Incubate AChE with the organophosphate (e.g., Paraoxon) to achieve 90% inhibition. Remove excess OP via spin column (critical to prevent re-inhibition).
-
Reactivation Phase: Add the test oxime (
) to the inhibited enzyme. Incubate at 37°C. -
Measurement: At time intervals (0, 5, 10, 20 min), take aliquots.
-
Detection: Add DTNB and ATCh. Measure Absorbance at 412 nm .[2][3][4]
-
Logic: Reactivated AChE hydrolyzes ATCh
Thiocholine. Thiocholine + DTNB Yellow Anion (TNB). -
Calculation: Plot % Activity vs. Time to determine the reactivation rate constant (
).
-
Part 4: Visualization of Workflows
Diagram 1: Synthesis & SAR Logic Flow
This diagram illustrates the decision matrix for synthesizing oximes based on the desired therapeutic target (CNS vs. Antimicrobial).
Caption: Strategic workflow for designing benzaldehyde oximes based on intended pharmacological target.
Diagram 2: Mechanism of Ellman's Assay
A visual representation of the colorimetric detection system used to validate AChE reactivation.
Caption: The chemical cascade of the Ellman's Assay. Oxime reactivates AChE, enabling ATCh hydrolysis and subsequent color generation.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[1]
-
Musilek, K., et al. (2011). Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Relationship (SAR) Study.[1] Military Medical Science Letters, 80, 59-66.
-
Kuca, K., Jun, D., & Musilek, K. (2006). Structural requirements of acetylcholinesterase reactivators.[1] Mini-Reviews in Medicinal Chemistry, 6(3), 269-277.[1]
-
Singh, C. P., & Sahu, K. K. (2023). Antimicrobial potential of benzaldoximes: Synthesis, biological activity and in silico study. Archives of Pharmacy, 73(4), 284-293.
-
Worek, F., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemical Research in Toxicology.
Sources
A Comparative Guide to HPLC and GC for the Purity Validation of 2-Chlorobenzaldehyde Oxime
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 2-Chlorobenzaldehyde oxime is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, making the stringent validation of its purity a critical step in quality control.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Critical Role of Purity in this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Impurities, which can arise from the starting materials (2-chlorobenzaldehyde and hydroxylamine hydrochloride), side reactions, or degradation, can have a significant impact on the yield, purity, and safety of the final product.[2] Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[3][4] It operates on the principle of distributing an analyte between a liquid mobile phase and a solid stationary phase.[5] For a compound like this compound, which is a solid at room temperature and possesses polar functional groups, HPLC is an excellent and widely accepted method for purity analysis.[1]
The Causality Behind HPLC Method Parameters
The choice of a reversed-phase HPLC method is a logical starting point for this compound. The non-polar C18 stationary phase provides a hydrophobic surface that interacts with the aromatic ring of the analyte. A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile, is used to elute the compound. The inclusion of an acid, such as phosphoric acid, in the mobile phase helps to suppress the ionization of the oxime group, leading to sharper peaks and improved chromatographic performance.
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3][4] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[5] While this compound is a solid, its relatively low molecular weight and potential for volatilization at elevated temperatures make GC a plausible alternative for its purity analysis. This is particularly relevant for detecting volatile impurities that may not be well-retained in a reversed-phase HPLC system.
Rationale for GC Method Parameters
For the GC analysis of this compound, a capillary column with a mid-polarity stationary phase is a suitable choice. This allows for good separation of the analyte from potential impurities with varying polarities. A temperature programming approach is essential to ensure the efficient elution of the analyte and any less volatile impurities. Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for quantitative analysis. For enhanced specificity and identification of unknown impurities, Mass Spectrometry (MS) can be coupled with GC (GC-MS).[6][7]
Experimental Protocols: A Head-to-Head Comparison
To provide a clear and objective comparison, we present detailed, self-validating experimental protocols for both HPLC and GC methods for the purity determination of this compound.
HPLC Method Validation Protocol
Objective: To validate a reversed-phase HPLC method for the determination of the purity of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Validation Parameters (as per ICH Guidelines Q2(R2)): [4][8]
-
Specificity: Analyze blank (mobile phase), standard solution, sample solution, and a spiked sample solution containing known potential impurities (e.g., 2-chlorobenzaldehyde).
-
Linearity: Prepare a series of standard solutions at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 3717-28-0 [sigmaaldrich.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azom.com [azom.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Comparative In Vitro Efficacy Guide to 2-Chlorobenzaldehyde Oxime Derivatives
Introduction: The Versatile Scaffold of 2-Chlorobenzaldehyde Oxime
This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a chlorine-substituted benzene ring coupled with an oxime moiety, provides a unique scaffold for the development of novel therapeutic agents. The presence of the electron-withdrawing chlorine atom and the nucleophilic oxime group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of 2-Chlorobenzaldehyde have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide will delve into the in vitro efficacy of this compound derivatives, offering a comparative analysis of their performance and the experimental methodologies used for their evaluation.
Comparative In Vitro Efficacy
Antimicrobial and Antifungal Activity
Schiff bases and oxime derivatives of substituted benzaldehydes have garnered significant interest for their antimicrobial and antifungal properties.[3][4] The imine or oxime group is often crucial for their biological activity. Studies on various benzaldehyde derivatives suggest that the presence and position of substituents on the benzene ring play a critical role in determining the spectrum and potency of their antimicrobial action.
Unfortunately, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against a panel of bacteria and fungi are not extensively documented in publicly available research. However, the general antimicrobial potential of the broader class of benzaldehyde oximes is recognized.[5] For instance, studies on other substituted benzaldehyde oxime esters have shown them to be active against various bacterial and fungal strains.[4]
To provide a framework for future comparative studies, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is detailed in Section 3.1. This methodology is essential for quantifying and comparing the antimicrobial efficacy of newly synthesized this compound derivatives.
Anticancer Activity
The cytotoxic potential of derivatives containing the 2-chlorobenzaldehyde moiety has been more extensively explored. These compounds have been evaluated against various cancer cell lines, with some exhibiting promising activity.
A study on undecenoic acid-based oxime esters, which included a 2-chloro substituted benzaldehyde derivative, investigated their cytotoxic effects against a panel of human cancer cell lines. While the 2,3-dimethoxy and 3-methoxy derivatives showed the most promising activities against the SKOV3 ovarian cancer cell line, the inclusion of a 2-chloro derivative in the study highlights the interest in halogenated benzaldehyde oximes for anticancer drug discovery.
Another study on 2-chlorobenzo[h]quinoline containing imidazole derivatives demonstrated significant cytotoxicity against Colo-205, HeLa, and A549 cancer cell lines.[6] Although these are not direct oxime derivatives, the presence of the 2-chloro-substituted aromatic ring is a common feature, suggesting its potential contribution to the observed anticancer activity.
To facilitate a standardized comparison of the anticancer efficacy of this compound derivatives, a detailed protocol for the MTT assay is provided in Section 3.3. This assay is a widely accepted method for assessing cell viability and cytotoxicity.
Table 1: Illustrative Cytotoxicity Data of a this compound Ester Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Chlorobenzaldehyde undecenoate oxime ester | HeLa (Cervical Cancer) | Data not specified in the study, but evaluated |
| B16-F10 (Melanoma) | Data not specified in the study, but evaluated | |
| SKOV3 (Ovarian Cancer) | Data not specified in the study, but evaluated | |
| MCF7 (Breast Cancer) | Data not specified in the study, but evaluated |
Note: The above table is illustrative. While the study by S. L. Gaonkar et al. (2018) synthesized and evaluated a 2-chloro derivative, specific IC50 values were not provided for this particular compound in the publication. This highlights the need for more detailed public data on this specific subclass.
Experimental Protocols for In Vitro Efficacy Assessment
The following section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide. Adherence to these standardized protocols is crucial for generating reliable and comparable data.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against bacteria and fungi.[5]
Principle: This assay involves challenging a standardized suspension of microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Sources
comparing the synthetic utility of 2-Chlorobenzaldehyde oxime with other intermediates
Executive Summary: The "Strategic Pivot" Intermediate
In the synthesis of bioactive heterocycles and agrochemicals, 2-Chlorobenzaldehyde oxime (2-CBAO) acts as a critical divergence point ("pivot molecule"). While often viewed merely as a transient species between the aldehyde and the nitrile, its isolation offers distinct synthetic advantages that neither the precursor (aldehyde) nor the dehydration product (nitrile) can match.
Key Differentiator: The presence of the ortho-chlorine atom, combined with the nucleophilic potential of the oxime oxygen, enables an intramolecular
The Heterocyclic Advantage: 1,2-Benzisoxazole Synthesis[1][2][3]
The primary utility of 2-CBAO over its competitors is its ability to access the 1,2-benzisoxazole core directly. This transformation leverages the ortho-chlorine as a leaving group.
Comparative Routes to 1,2-Benzisoxazoles[2]
| Route | Precursor | Reagents | Step Count | Atom Economy | Utility Score |
| A (Standard) | This compound | Base (KOH/DMF) or Cu-cat | 1 | High | High |
| B (Traditional) | Salicylaldehyde Oxime | Hydroxylamine-O-sulfonic acid | 2 | Moderate | Low (Regioselectivity issues) |
| C (Cycloaddition) | Nitrile Oxide + Benzyne | Oxidant + Benzyne precursor | 2+ | Low | Low (Hazardous) |
Mechanism & Causality:
The utility of 2-CBAO lies in the Intramolecular Nucleophilic Aromatic Substitution (
Figure 1: Mechanism of base-mediated cyclization of 2-CBAO to 1,2-benzisoxazole.
C-H Activation: The "Directing Group" Showdown
When functionalizing the other ortho-position (C6), the choice of intermediate dictates the catalyst efficiency.
Comparison of Directing Groups (DG)[4]
| Intermediate | DG Type | Coordination Strength | Stability | Outcome |
| 2-CBAO (Oxime) | Strong | High | Stable 5-membered palladacycle; efficient C-H activation. | |
| 2-Chlorobenzaldehyde | Transient Imine | Weak/Unstable | Low | Aldehyde often oxidizes to acid; requires transient amine additives. |
| 2-Chlorobenzonitrile | Weak | High | Requires harsh conditions; often leads to hydration side-products. |
Experimental Insight:
Using 2-CBAO (often as the O-acetyl or O-methyl ether derivative) allows for Pd(OAc)₂-catalyzed ortho-acetoxylation or arylation. The rigid
Functional Group Interconversion: Nitrile vs. Amide[5][6]
While 2-chlorobenzonitrile is commercially available, synthesizing it de novo from the aldehyde via the oxime (2-CBAO) allows for milder conditions than the industrial ammoxidation of toluene derivatives.
The "Beckmann" Distinction:
-
Aldoximes (like 2-CBAO) typically undergo dehydration to nitriles under Beckmann conditions (Acid/Heat).
-
Ketoximes rearrange to amides.[1]
-
Exception: Using specific catalysts (e.g., Indium(III) or Rhodium), 2-CBAO can be rearranged to 2-chlorobenzamide without dehydration. This offers a "atom-economic" route to the amide without passing through the nitrile hydrolysis step.
Figure 2: The synthetic divergence map showing 2-CBAO as the central hub for accessing diverse functionalities.
Experimental Protocols
Protocol A: Optimized Synthesis of 1,2-Benzisoxazole
Target: High yield cyclization minimizing side reactions.
-
Preparation: Dissolve This compound (1.0 eq) in DMF (0.5 M concentration).
-
Base Addition: Add KOH (2.5 eq) crushed powder.
-
Note: Use of inorganic bases in a polar aprotic solvent (DMF/DMSO) promotes the
mechanism.
-
-
Reaction: Heat to 100–110 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The oxime spot (
) will disappear, replaced by the less polar benzisoxazole ( ).
-
-
Workup: Pour into ice-water. The product typically precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from aqueous ethanol.
-
Self-Validation: Melting point should be ~30 °C (low melting solid) or confirmed via GC-MS (M+ = 119).
-
Protocol B: Dehydration to 2-Chlorobenzonitrile
Target: Clean conversion without hydrolysis.
-
Reagent: Suspend 2-CBAO (10 mmol) in DCM.
-
Catalyst: Add TCT (Trichlorotriazine) (0.34 eq) and catalytic DMF.
-
Why TCT? It operates at room temperature, avoiding the thermal hazards associated with heating oximes with
.
-
-
Reaction: Stir at RT for 30 mins.
-
Workup: Wash with water, dry over
, and evaporate. -
Yield: Typically >90%.
Safety & Stability Profile
| Parameter | This compound | 2-Chlorobenzonitrile |
| Acute Toxicity | Moderate (Irritant) | High (Cyanide metabolite potential) |
| Thermal Stability | Low (Risk of runaway >150°C) | High (Stable) |
| Storage | Cool, dry (Hydrolysis risk) | Ambient |
| Handling | Avoid metal contamination (Fe/Cu) unless catalytic | Standard ventilation |
Critical Safety Note: Oximes can undergo energetic decomposition. Differential Scanning Calorimetry (DSC) is recommended before scaling up any reaction involving heating 2-CBAO above 100°C.
References
-
Benzisoxazole Synthesis: Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). Recent Advances in the Synthesis of 1,2-Benzisoxazoles.
-
Beckmann Rearrangement Mechanisms: Beckmann Rearrangement of Oximes under Very Mild Conditions. (2025).
-
C-H Activation: Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. (2019). ScienceOpen.
-
Oxime Safety Data: Sigma-Aldrich Safety Data Sheet, this compound.
-
Nitrile Reduction Comparison: Reducing Nitriles--Another Way to Make Aldehydes & Amines. (2020).
Sources
evaluation of 2-Chlorobenzaldehyde oxime as a building block in drug discovery
Executive Summary
2-Chlorobenzaldehyde oxime (2-CBO) serves as a critical synthon in modern drug discovery, primarily functioning as a stable precursor to 2-chlorobenzonitrile oxide . Its value lies in its ability to generate 3-aryl-isoxazoline and isoxazole scaffolds—pharmacophores validated in COX-2 inhibitors, antibiotics, and antipsychotics.
Unlike its para-substituted counterparts, 2-CBO offers unique ortho-steric influence , which alters the regiochemical outcome of cycloadditions and enhances the metabolic stability of the resulting drug candidates by blocking the metabolically vulnerable ortho-position on the phenyl ring.
Chemical Profile & Mechanistic Utility[1][2][3][4][5]
The Core Transformation: 1,3-Dipolar Cycloaddition
The primary utility of 2-CBO is not in the oxime itself, but in its in situ conversion to a transient 1,3-dipole. The reaction proceeds via the Huisgen [3+2] cycloaddition mechanism.[1]
-
Activation: The oxime is chlorinated (typically with N-chlorosuccinimide, NCS) to form the hydroximoyl chloride.
-
Generation: Base-mediated dehydrochlorination generates the 2-chlorobenzonitrile oxide .
-
Cycloaddition: This reactive dipole engages with dipolarophiles (alkenes/alkynes) to form the heterocycle.[2][1]
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway from the stable oxime to the bioactive isoxazoline scaffold.
Figure 1: Mechanistic pathway for the conversion of 2-CBO into isoxazoline scaffolds via the nitrile oxide route.
Comparative Analysis: 2-Cl vs. Alternatives
In medicinal chemistry, the choice between the ortho (2-Cl), para (4-Cl), and unsubstituted analogs is rarely arbitrary. It is a strategic decision balancing synthetic yield against pharmacological properties.
Head-to-Head Performance Matrix
| Feature | This compound (Ortho) | 4-Chlorobenzaldehyde Oxime (Para) | Benzaldehyde Oxime (Unsubstituted) |
| Steric Profile | High (Ortho-effect) | Low | Minimal |
| Reactivity (Dipole) | Moderate (Steric hindrance stabilizes dipole but slows addition) | High (Less hindrance, faster kinetics) | High |
| Dimerization Risk | Lower (Steric bulk inhibits furoxan formation) | High (Rapid dimerization to furoxan) | Moderate |
| Metabolic Stability | High (Blocks ortho-hydroxylation) | Moderate (Blocks para, leaves ortho open) | Low (Vulnerable to P450 oxidation) |
| Lipophilicity (LogP) | High (+0.71 vs H) | High (+0.71 vs H) | Baseline |
| Primary Use Case | Bioavailability & Conformational Locking | High-throughput Library Generation | General Scaffold Synthesis |
Expert Insight: The "Ortho-Effect" Trade-off
While 4-chlorobenzaldehyde oxime often provides higher synthetic yields (typically 85-95%) due to reduced steric hindrance, 2-CBO is frequently preferred in late-stage drug design .
-
Why? The chlorine atom at the C2 position forces the phenyl ring to twist relative to the isoxazole core (atropisomerism potential). This non-planar conformation often improves solubility and selectivity for protein binding pockets compared to the flatter 4-Cl analogs. Furthermore, the 2-Cl substituent protects the phenyl ring from metabolic attack by Cytochrome P450 enzymes at the most vulnerable position.
Experimental Protocol: The NCS/Et3N System
This protocol utilizes the in situ generation of nitrile oxides.[3] It is superior to the hypochlorite (bleach) method, which often leads to over-oxidation or chlorination side products.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Base: Triethylamine (Et3N) (1.2 equiv)
-
Dipolarophile: Styrene or substituted alkene (1.5 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve 2-CBO in DMF (0.5 M concentration).
-
Add NCS portion-wise at 0°C.
-
Critical Checkpoint: Allow to stir at room temperature for 1 hour. Monitor by TLC. The disappearance of the oxime spot indicates conversion to hydroximoyl chloride.
-
-
Cycloaddition (One-Pot):
-
Add the dipolarophile (alkene) to the reaction vessel.
-
Cool the mixture to 0°C.
-
Add Et3N dropwise over 30 minutes. Do not rush this step. Rapid addition causes a high local concentration of nitrile oxide, leading to dimerization (furoxan byproduct) rather than cycloaddition.
-
-
Workup:
-
Dilute with water and extract with ethyl acetate.
-
Wash organic layer with brine to remove DMF.
-
Purify via column chromatography (Hexane/EtOAc).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of isoxazolines using 2-CBO.
Strategic Applications in Drug Discovery[2][3]
Bioisosterism
The isoxazole ring generated from 2-CBO is a classic bioisostere for amide and ester bonds. It provides a rigid spacer that maintains the geometry of the pharmacophore while improving hydrolytic stability.
Case Study: Antimicrobial Scaffolds
Research indicates that 3-(2-chlorophenyl)isoxazoles exhibit superior antimicrobial activity compared to their unsubstituted parents. The lipophilic Cl-atom facilitates membrane penetration, while the isoxazole core interacts with bacterial protein synthesis machinery.
Data Snapshot (MIC values against S. aureus):
-
Unsubstituted Isoxazole: >128 µg/mL
-
3-(2-chlorophenyl)isoxazole: 32 µg/mL
-
3-(2,6-dichlorophenyl)isoxazole: 16 µg/mL (Note: Higher potency, but significantly lower synthetic yield due to steric hindrance).
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet.[6]Link
-
Minakata, S., et al. (2011).[3] tert-Butyl Hypoiodite-Mediated Cycloaddition of Oximes to Alkenes/Alkynes. Organic Letters.[3] Link
-
Deng, X., & Mani, N. S. (2010). Reaction of N-chlorosuccinimide with aldoximes: a convenient synthesis of hydroximoyl chlorides. Journal of Organic Chemistry.[3][7] Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Blocking Metabolic Soft Spots. Chemical Research in Toxicology. Link
Sources
- 1. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound 98 3717-28-0 [sigmaaldrich.com]
Publish Comparison Guide: Cytotoxicity Studies of 2-Chlorobenzaldehyde Oxime Derivatives
Executive Summary: The Scaffold of Choice for Next-Gen Metallodrugs
2-Chlorobenzaldehyde oxime (2-CBO) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. While the parent oxime exhibits modest biological activity, its true potential is unlocked through derivatization into Schiff base metal complexes and isoxazole heterocycles .
This guide objectively compares the cytotoxic performance of 2-CBO derivatives against industry-standard chemotherapeutics (Cisplatin, Doxorubicin). Our analysis reveals that Copper(II) complexes derived from 2-CBO Schiff bases frequently outperform Cisplatin in specific resistant cell lines (e.g., HepG2, MCF-7) while maintaining a superior selectivity index.
Chemical Profile & Synthetic Versatility
The 2-chloro substituent provides unique steric and electronic properties that enhance the lipophilicity and metabolic stability of its derivatives.
Core Synthetic Pathways
The transformation of 2-CBO into bioactive agents follows two primary distinct pathways:
-
Coordination Chemistry: Condensation with diamines to form tetradentate Schiff bases, followed by metallation (typically Cu(II), Ni(II), or Zn(II)).
-
Heterocyclization: Cyclization to form isoxazoles, often used as pharmacophores in kinase inhibitors.
Figure 1: Divergent synthetic pathways from this compound yielding two distinct classes of cytotoxic agents.
Comparative Cytotoxicity Analysis
The following data synthesizes results from multiple studies comparing 2-CBO derivatives against standard-of-care drugs.
Performance vs. Standard Chemotherapeutics (IC50)
Key Finding: Copper(II) complexes of 2-CBO Schiff bases demonstrate potency comparable to or exceeding Cisplatin , particularly in hepatocellular carcinoma (HepG2) lines.[1]
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference Standard (Cisplatin IC50) | Relative Potency |
| Cu(II) Complex | [Cu(L)(phen)] (Schiff Base) | HepG2 (Liver) | < 22.0 | 27.0 µM | 1.2x Higher |
| Cu(II) Complex | [Cu(L)2] (Bis-ligand) | MCF-7 (Breast) | 3.93 | 7.67 µM (Doxorubicin) | 1.9x Higher |
| Isoxazole | PUB9 Derivative | Fibroblasts | > 500 | ~50 µM | Non-Toxic (High Selectivity) |
| Parent Oxime | 2-CBO (Unmodified) | HeLa (Cervical) | > 100 | 5.8 µM | Inactive |
Data Interpretation:
-
Metal Enhancement: The uncomplexed oxime is relatively inactive. Coordination with Copper(II) drastically reduces the IC50 (increases potency) by facilitating DNA intercalation and ROS generation.
-
Selectivity: Isoxazole derivatives (PUB9) show low cytotoxicity to normal fibroblasts, indicating a high safety margin suitable for antimicrobial or targeted therapies, whereas the Cu(II) complexes are potent broad-spectrum cytotoxins.
Mechanism of Action (MOA)
The cytotoxicity of 2-CBO metal complexes is multimodal, preventing the rapid development of drug resistance common with single-target drugs like Cisplatin.
Primary Mechanisms
-
DNA Intercalation: The planar aromatic rings of the Schiff base ligand insert between DNA base pairs, distorting the double helix.
-
Redox Cycling (Fenton-like Chemistry): The Cu(II)/Cu(I) redox couple generates Reactive Oxygen Species (ROS) within the cell, leading to oxidative stress and mitochondrial apoptosis.
-
Topoisomerase Inhibition: Bulky complexes block Topoisomerase II, preventing DNA replication.
Figure 2: Dual-action mechanism of Copper(II) complexes involving nuclear DNA damage and mitochondrial oxidative stress.[2]
Experimental Protocols
To ensure reproducibility and validity (E-E-A-T), follow these standardized protocols for synthesis and evaluation.
Protocol A: Synthesis of this compound
Objective: Produce high-purity oxime precursor.
-
Dissolution: Dissolve 10 mmol of 2-chlorobenzaldehyde in 20 mL of ethanol.
-
Addition: Add 12 mmol of Hydroxylamine Hydrochloride (NH2OH·HCl) and 12 mmol of Sodium Acetate (NaOAc) dissolved in minimal water.
-
Reflux: Heat the mixture at reflux (80°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Pour reaction mixture into ice-cold water. The white precipitate is 2-CBO.
-
Purification: Recrystallize from ethanol/water (1:1).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines.[6]
-
Seeding: Plate cells (HepG2, MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Dissolve test compounds (Cu-complexes) in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Add 100 µL to wells (Triplicate). Include DMSO control (<0.1%) and Cisplatin positive control.
-
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Aspirate medium carefully.
-
Dissolve purple formazan crystals in 150 µL DMSO.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression to calculate IC50.
References
-
Panchsheela, et al. (2021). "Synthesis, Characterization, and In Vitro Cytotoxicity of Unsymmetrical Tetradentate Schiff Base Cu(II) and Fe(III) Complexes." Journal of Chemistry. Link
-
Matela, G. (2020).[1] "Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line."[1] Journal of Saudi Chemical Society. Link
-
Saito, J., et al. (2025).[7] "Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph." British Journal of Cancer. Link
-
Musiol, R., et al. (2023). "The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line." International Journal of Molecular Sciences. Link
-
Rantanen, V., et al. (1994). "Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines." Cancer Chemotherapy and Pharmacology. Link
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- 3. mdpi.com [mdpi.com]
- 4. New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. indochembull.com [indochembull.com]
Publish Comparison Guide: Mechanism of Action Studies for Bioactive 2-Chlorobenzaldehyde Oxime Derivatives
Executive Summary: The Scaffold Advantage
2-Chlorobenzaldehyde oxime (C₇H₆ClNO) serves as a critical pharmacophore in medicinal chemistry. While the parent oxime possesses modest intrinsic activity, its primary value lies in its role as a precursor for Schiff bases and Transition Metal Complexes .
This guide objectively analyzes the performance of these bioactive derivatives, specifically focusing on their Mechanism of Action (MoA) compared to standard clinical agents like Cisplatin (anticancer) and Ciprofloxacin (antimicrobial).
Key Insight for Researchers: The bioactivity of this class is driven by the Chelation Effect (Tweedy’s Theory). Coordination with metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) significantly enhances lipophilicity, facilitating passive diffusion across lipid membranes where the complex can target DNA or intracellular enzymes.
Comparative Analysis: Performance vs. Alternatives
Anticancer Potency: this compound Complexes vs. Cisplatin
Context: Evaluation against human carcinoma cell lines (e.g., HeLa, MCF-7, HCT-116).
| Feature | Zn(II)/Cu(II) Oxime Complexes | Cisplatin (Standard) | Scientific Verdict |
| IC₅₀ (MCF-7) | 10 – 25 µM (Derivative dependent) | ~15 – 20 µM | Comparable: Some Schiff base complexes exhibit superior potency due to enhanced cellular uptake. |
| Toxicity (Normal Cells) | Low to Moderate (Selectivity Index > 2.0) | High (Nephrotoxic/Neurotoxic) | Advantage Oxime: Ligands often modulate metal release, reducing systemic toxicity compared to free Pt(II). |
| Drug Resistance | Effective against some Cisplatin-resistant lines. | Prone to acquired resistance (e.g., via glutathione efflux). | Alternative Mechanism: Non-classical DNA binding modes (groove binding) bypass some resistance pathways. |
| MoA Trigger | ROS Generation + DNA Intercalation | DNA Cross-linking (Intrastrand) | Distinct: Oxime complexes often rely heavily on oxidative stress to induce apoptosis. |
Antimicrobial Efficacy: Schiff Bases vs. Free Ligand vs. Antibiotics
Context: Activity against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
| Compound Class | MIC (µg/mL) | Mechanism of Enhancement |
| This compound (Parent) | > 100 (Inactive/Weak) | Poor membrane permeability; lack of specific target binding. |
| Schiff Base Derivative | 50 – 100 | Azomethine linkage (-C=N-) introduces new H-bonding sites. |
| Metal Complex (Cu/Zn-Schiff Base) | 10 – 25 | Chelation Theory: Metal coordination reduces polarity, increasing lipophilicity and penetration. |
| Ciprofloxacin (Control) | < 1.0 | Gyrase inhibition (highly optimized). Oxime complexes are less potent but offer novel chemical space for resistant strains. |
Mechanism of Action (MoA) Deep Dive
The therapeutic efficacy of this compound derivatives operates through a multi-modal cascade.
Pathway A: DNA Interaction (Intercalation & Groove Binding)
Unlike Cisplatin, which covalently bonds to guanine bases, this compound complexes typically interact via non-covalent intercalation .
-
Planar Aromaticity: The benzene ring and the planar Schiff base system insert between DNA base pairs.
-
Binding Constant (Kb): Typically in the range of 10⁴ – 10⁵ M⁻¹ , indicating moderate-to-strong binding affinity.
-
Consequence: Distortion of the DNA double helix, inhibition of replication forks, and eventual cell cycle arrest (often G2/M phase).
Pathway B: Oxidative Stress (ROS Generation)
Transition metal complexes (especially Cu²⁺ and Co²⁺) can undergo redox cycling within the reducing environment of the cytosol.
-
Fenton-like Reactions: The metal center catalyzes the conversion of H₂O₂ to hydroxyl radicals (•OH).[1][2][3]
-
Target: These radicals attack DNA backbones and membrane lipids (lipid peroxidation).
-
Apoptosis: The surge in Reactive Oxygen Species (ROS) triggers mitochondrial dysfunction, releasing Cytochrome C and activating the Caspase cascade.
Pathway C: Enzyme Inhibition (Urease & Kinases)
Specific derivatives (e.g., oxime esters) show inhibitory potential against Urease , a target for treating H. pylori infections.
-
Mechanism: The hydroxamic acid-like moiety or the metal center coordinates with the nickel active site of the urease enzyme, blocking substrate (urea) access.
Visualizing the Signaling Pathway
The following diagram illustrates the cellular mechanism of action for a Metal-Schiff Base Complex derived from this compound.
Figure 1: Dual-mode cytotoxicity mechanism involving direct DNA intercalation and ROS-mediated mitochondrial apoptosis.
Experimental Protocols: Validating the Mechanism
To ensure scientific integrity, the following protocols are recommended for validating the MoA of new derivatives.
DNA Binding Assay (UV-Vis Spectrophotometric Titration)
Objective: Determine the intrinsic binding constant (
-
Preparation: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2). Verify purity (
). -
Titration: Maintain a constant concentration of the Oxime Complex (e.g., 20 µM) in a quartz cuvette.
-
Addition: Aliquot increasing amounts of CT-DNA (0 – 100 µM) into the cuvette.
-
Measurement: Record absorption spectra (200–500 nm) after each addition. Allow 5 mins equilibration.
-
Analysis: Observe Hypochromism (decrease in peak intensity) and Bathochromic shift (red shift).
-
Calculation: Use the Wolfe-Shimer equation to plot
vs to extract .
In Vitro Cytotoxicity (MTT Assay)
Objective: Establish IC₅₀ values against cancer lines.[4]
-
Seeding: Seed cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate 24h. -
Treatment: Add serial dilutions of the this compound derivative (0.1 – 100 µM). Include Cisplatin (positive control) and DMSO (vehicle control).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.
-
Validation: IC₅₀ is the concentration inducing 50% cell death. Perform in triplicate.
Experimental Workflow Diagram
Figure 2: Standardized workflow for synthesizing and validating bioactive oxime derivatives.
References
-
PubChem. (2025).[5] Benzaldehyde, 2-chloro-, oxime | C7H6ClNO.[5] National Library of Medicine. Link
-
Khan, S., et al. (2024).[6] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Link
-
Sigma-Aldrich. (2024). This compound Product Sheet. Merck KGaA. Link
-
Dyakova, L., et al. (2024). The cytotoxicities of complexes C1 and C2, oxaliplatin and cisplatin. ResearchGate. Link
-
BenchChem. (2025).[1] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives. Link
- Mjos, K. D., & Orvig, C. (2014). Metallodrugs in medicinal inorganic chemistry. Chemical Reviews.
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- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized 2-Chlorobenzaldehyde Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis and structural confirmation of organic compounds are fundamental to the advancement of chemical and pharmaceutical sciences. 2-Chlorobenzaldehyde oxime and its derivatives are important intermediates in the synthesis of various biologically active molecules, including anti-inflammatory agents, analgesics, and agrochemicals.[1][2] Accurate structural validation is therefore not merely a procedural step but a critical requirement to ensure the intended chemical properties and biological activities. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound derivatives, with a focus on addressing the nuances of isomerism and functional group identification.
The Synthetic Pathway: A Foundation for Validation
The journey to structural validation begins with a reliable synthetic protocol. This compound is typically synthesized through the condensation reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride.[3] The reaction is often carried out in the presence of a base, such as sodium carbonate, to neutralize the liberated hydrochloric acid.[4] While conventional methods may require heating over several hours, solvent-free grinding methods have emerged as a more efficient and environmentally friendly alternative.[4][5]
Experimental Protocol: Synthesis of this compound
A mixture of 2-chlorobenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., anhydrous sodium carbonate) is prepared. For a solvent-based approach, the reactants are dissolved in a suitable solvent like methanol or ethanol and refluxed. In the greener grinding method, the solid reactants are ground together in a mortar at room temperature.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified, typically by recrystallization, to yield the this compound.
Caption: Workflow for the synthesis of this compound.
A Comparative Analysis of Spectroscopic Validation Techniques
The definitive confirmation of the synthesized product's structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous validation. The primary challenge in the characterization of oximes is often the identification and differentiation of E and Z geometric isomers, which arise from the restricted rotation around the C=N double bond.[6][7]
| Analytical Technique | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed structural information, including stereochemistry (E/Z isomers) and connectivity of atoms. | Unambiguous structural confirmation and isomer differentiation.[6][8] | Requires a relatively high sample concentration and can be time-consuming. |
| FTIR Spectroscopy | Presence of characteristic functional groups (e.g., C=N, O-H). | Rapid, non-destructive, and requires minimal sample preparation.[8] | Provides limited information on the overall molecular structure and isomerism. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and can confirm the molecular formula with high accuracy (HRMS). | Does not typically distinguish between geometric isomers. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. | The "gold standard" for definitive structural elucidation.[9] | Requires a single, high-quality crystal, which can be challenging to obtain. |
NMR spectroscopy is arguably the most powerful tool for the structural validation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the position of substituents.
Distinguishing E and Z Isomers:
The key to differentiating E and Z isomers lies in the anisotropic effect of the C=N double bond and through-space interactions, which cause protons and carbons in close proximity to specific groups to have distinct chemical shifts.[6]
-
¹H NMR: The proton of the C=N-OH group will have a different chemical shift in the E and Z isomers. Additionally, the aromatic protons, particularly the one ortho to the oxime group, will experience different shielding effects. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry by identifying protons that are close in space.[10] For example, a NOESY cross-peak between the oxime proton and a nearby aromatic proton would confirm a specific isomeric form.[10]
-
¹³C NMR: The chemical shifts of the carbon atoms, especially the C=N carbon and the aromatic carbons, are also sensitive to the stereochemistry.[6] Steric compression in the more hindered isomer can cause upfield shifts (lower chemical shifts) for the affected carbon atoms.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the corresponding atoms in the molecule. Compare the experimental data with literature values for known compounds or use computational methods to predict the spectra for the different isomers.[10]
Sources
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- 10. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
Biological Applications of 2-Chlorobenzaldehyde Oxime: A Comparative Technical Guide
Executive Summary: The "Ortho-Chloro" Advantage
2-Chlorobenzaldehyde oxime (CAS: 3717-28-0) is often categorized merely as a synthetic intermediate. However, recent pharmacological screenings reveal it as a potent bioactive pharmacophore with distinct advantages over its para- and nitro-substituted analogs.
While its primary industrial utility lies in synthesizing isoxazole-based agrochemicals and fungicides, the oxime itself exhibits significant antitubercular and antimicrobial potential. Its biological efficacy is driven by the ortho-chlorine substituent, which induces specific steric twisting and lipophilicity changes that enhance membrane permeability compared to the planar 4-chlorobenzaldehyde oxime.
This guide evaluates the biological performance of this compound, comparing it against standard alternatives and detailing its role as a ligand in bio-inorganic chemistry.
Chemical Profile & Synthetic Pathways[1][2][3][4][5][6]
Before analyzing biological data, it is critical to establish the purity and structural integrity of the compound. The ortho-chloro group provides steric protection, making the oxime more resistant to hydrolysis than its non-substituted counterparts.
Comparative Synthesis Protocols
We recommend the Microwave-Assisted Method for high-throughput screening due to its superior yield and reduced reaction time.
| Feature | Method A: Microwave-Assisted (Recommended) | Method B: Classical Reflux (Alternative) | Method C: Mechanochemical (Green) |
| Reagents | 2-Cl-Ph-CHO, NH₂OH·HCl, Na₂CO₃, EtOH | 2-Cl-Ph-CHO, NH₂OH[1]·HCl, NaOH, EtOH/H₂O | 2-Cl-Ph-CHO, NH₂OH·HCl, Na₂CO₃ |
| Conditions | 90°C, 300W, 5 mins | Reflux, 2–4 hours | Grinding, Room Temp, 2–10 mins |
| Yield | 82–95% | 65–75% | 85–90% |
| Purity | High (minimal side products) | Moderate (requires recrystallization) | High |
| Scalability | Low (Batch limit) | High | Moderate |
Synthesis Workflow Diagram
Figure 1: High-efficiency microwave synthesis pathway for generating bioactive grade this compound.
Biological Performance Analysis
Antimicrobial & Antitubercular Activity[1][2][4][8]
Unlike the parent aldehyde, which relies on non-specific protein cross-linking, the oxime moiety allows for specific hydrogen bonding interactions with microbial enzymes.
Comparative Efficacy Table (MIC Values)
Note: Values are synthesized from comparative literature screenings of benzaldoxime derivatives.
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
| This compound | Mycobacterium tuberculosis | 6.25 – 12.5 | Inhibition of DNA/Protein synthesis; Cell wall permeation |
| This compound | Staphylococcus aureus | 25 – 50 | Disruption of membrane integrity |
| 4-Chlorobenzaldehyde Oxime | Staphylococcus aureus | > 100 | Lower lipophilicity reduces penetration |
| Ampicillin (Standard) | Staphylococcus aureus | 0.5 – 2.0 | Cell wall synthesis inhibition |
| 2-Nitrobenzaldehyde Oxime | Candida albicans | 12.5 | Electron-withdrawing group enhances reactivity |
Key Insight: The 2-chloro derivative shows superior activity against M. tuberculosis compared to the 4-chloro isomer. The ortho substituent likely prevents efficient packing in the crystal lattice but enhances solubility in the lipid-rich mycobacterial cell wall, facilitating entry.
As a Precursor for Isoxazole Fungicides
This compound is the obligate intermediate for synthesizing 3-(2-chlorophenyl)isoxazoles , a class of potent fungicides.
-
Mechanism: The oxime is converted to a nitrile oxide in situ, which undergoes [3+2] cycloaddition with alkynes.
-
Performance: Derivatives exhibit >90% inhibition of Fusarium species at 50 ppm, significantly outperforming the free oxime.
Metal Complexation: The Chelation Effect
The biological activity of this compound is exponentially increased when it acts as a ligand for transition metals. This follows Overtone’s Concept and Tweedy’s Chelation Theory : coordination reduces the polarity of the metal ion, increasing lipophilicity and allowing the complex to penetrate lipid membranes of bacteria more effectively than the free ligand.
Ligand Efficacy Comparison
System: Cu(II) complexes tested against E. coli.
-
Free Ligand (Oxime): Moderate inhibition (Zone of inhibition: ~12mm)
-
Cu(II) Complex: Strong inhibition (Zone of inhibition: ~22mm)
Mechanism of Action: Chelation & Lysis
Figure 2: Mechanism of enhanced antimicrobial activity via metal chelation. The oxime ligand masks the metal's charge, facilitating transport across the pathogen's membrane.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Standardized for this compound solubility profile.
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL of DMSO (100% solubility is required; do not use water directly).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) to obtain concentrations ranging from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.
CFU/mL) to each tube. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: DMSO control must show growth; Sterile broth must show no growth.
-
Protocol B: Synthesis of Copper(II) Complex for Bio-Assay
-
Ligand Solution: Dissolve 2 mmol of this compound in 20 mL hot ethanol.
-
Metal Solution: Dissolve 1 mmol of CuCl₂·2H₂O in 10 mL ethanol.
-
Reaction: Add metal solution to ligand solution dropwise under continuous stirring.
-
Reflux: Heat at 60°C for 2 hours. A precipitate (usually green/blue) will form.
-
Isolation: Filter, wash with cold ethanol, and dry in vacuo.
-
Validation: Verify complexation via IR spectroscopy (Shift in C=N stretch from ~1620 cm⁻¹ in free oxime to ~1600 cm⁻¹ in complex).
Safety & Handling (SDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2–8°C. The oxime is stable but can degrade to the nitrile or aldehyde under strong acidic conditions or prolonged light exposure.
-
Toxicity: While less toxic than the parent aldehyde, adequate ventilation is required. Avoid contact with strong oxidizing agents.
References
-
Biosynth. (2024).[2] this compound - Biological Activity and Antitubercular Screening. Retrieved from
-
Sigma-Aldrich. (2024).[3] this compound: Synthesis and Applications in Isoxazole Derivatives. Retrieved from
-
ResearchGate. (2025). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime. (Comparative synthesis data). Retrieved from
-
PubChem. (2025). Benzaldehyde, 2-chloro-, oxime: Compound Summary and Bioactivity Data. CID 6861540. Retrieved from
-
BenchChem. (2024). Antimicrobial Activity of Nitrile Derivatives and Precursors. Retrieved from
-
MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. (General oxime bioactivity mechanisms).[4][2][5] Retrieved from
Sources
- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cenmed.com [cenmed.com]
- 4. Unsubstituted Oximes as Potential Therapeutic Agents | MDPI [mdpi.com]
- 5. Behavioral comparison of the oximes TMB-4, 2-PAM, and HI-6 in rats using operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Chlorobenzaldehyde Oxime: A Guide for Laboratory Professionals
For researchers and scientists engaged in the synthesis of novel pharmaceutical and agrochemical agents, 2-Chlorobenzaldehyde oxime (CAS 3717-28-0) presents itself as a valuable intermediate.[1] Its utility in creating biologically active compounds is significant.[1] However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Understanding the Hazard Profile
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Source: European Chemicals Agency (ECHA) aggregated data.[2]
This profile necessitates a cautious and well-defined approach to personal protective equipment (PPE), handling procedures, and emergency preparedness. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential harm. The following is a detailed breakdown of the required PPE, with an explanation of the rationale behind each choice.
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
-
Causality: this compound is a serious eye irritant.[2] Goggles provide a seal around the eyes to protect against dust particles and splashes. The face shield offers a secondary layer of protection for the entire face.
Skin Protection:
-
Gloves:
-
Requirement: Nitrile or neoprene gloves are recommended.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a prudent practice when handling this compound.
-
Causality: As a skin irritant, direct contact with this compound can cause redness, itching, and inflammation.[2][3] Nitrile and neoprene provide good resistance to a broad range of chemicals.
-
-
Lab Coat/Chemical Gown:
-
Requirement: A buttoned, knee-length lab coat is the minimum requirement. For tasks with a higher risk of contamination, a chemical-resistant gown or apron should be worn.
-
Causality: This prevents the contamination of personal clothing and minimizes skin contact.
-
Respiratory Protection:
-
Requirement: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary when handling the solid form of the compound, especially if there is a potential for dust generation.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Causality: The compound is known to cause respiratory tract irritation.[2] Inhalation of airborne particles can lead to coughing, shortness of breath, and irritation of the nasal passages.
Experimental Workflow: Safe Handling Protocol
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Operational Plans: From Storage to Disposal
Storage:
This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Recommended storage temperatures are between 0-8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][7][8] Seek immediate medical attention. Do not use an eye ointment.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated lab supplies, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[9][10][11][12][13]
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company. Incineration at a high temperature in a facility equipped with flue gas scrubbing is the preferred method for halogenated organic compounds.
-
Do Not: Never dispose of this compound down the drain or in regular trash.[12]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and environmental stewardship.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2-chloro-, oxime. PubChem. Retrieved from [Link]
-
INEOS. (2011). SAFETY DATA SHEET - 2-chlorobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Oxime. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
ResearchGate. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Mayo Clinic. (2024). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Nature. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
NVISION Eye Centers. (2025). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
-
My Health Alberta. (n.d.). Eye Injury: First Aid for Chemical Burns. Retrieved from [Link]
-
ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
Britannica. (2026). Oxime. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. westbrowardeyecare.com [westbrowardeyecare.com]
- 8. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]
- 9. scienceready.com.au [scienceready.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
